molecular formula C13H19NO2 B1593270 Methyl 2-amino-2-phenylhexanoate CAS No. 360074-85-7

Methyl 2-amino-2-phenylhexanoate

Cat. No.: B1593270
CAS No.: 360074-85-7
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylhexanoate, identified by CAS number 360074-85-7, is a high-purity white to off-white powdered ester . It is characterized by the molecular formula C 13 H 19 NO 2 and has a molecular weight of 221.29 g/mol . Its structure is defined by the Canonical SMILES notation CCCCC(C1=CC=CC=C1)(C(=O)OC)N . This compound serves as a valuable fine chemical intermediate in organic synthesis and pharmaceutical research . Its structure, featuring both an amino group and an ester moiety attached to a chiral center, makes it a versatile building block for the development of more complex molecules. Research applications include its potential use in the synthesis of chiral analogues of biologically active compounds, such as leukotriene antagonists, where similar α-amino ester structures have been investigated as key synthetic precursors . The product is supplied with a typical purity of ≥99% and must be stored in a sealed container, preserved in a cool and dark environment to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-phenylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCPCXBADEBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647478
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360074-85-7
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Properties of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-phenylhexanoate (CAS 360074-85-7) is a sterically hindered, non-proteinogenic


-disubstituted amino acid ester.[1] Structurally, it features a quaternary 

-carbon bearing both a phenyl ring and a butyl side chain. This structural motif is highly valued in medicinal chemistry for its ability to constrain peptide backbone conformation, enhance metabolic stability against proteases, and serve as a scaffold for bioactive small molecules.

This guide details the robust synthesis of this compound via the Bucherer-Bergs reaction , followed by Fischer esterification . Unlike simple alkylation strategies which often suffer from steric hindrance or over-alkylation, the Bucherer-Bergs route provides a scalable, thermodynamic pathway to the


-disubstituted core.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of Methyl 2-amino-2-phenylhexanoate poses a specific challenge: the construction of a quaternary carbon center bonded to a nitrogen atom. Direct alkylation of phenylglycine esters is often low-yielding due to the steric bulk of the phenyl group and the tendency for elimination or poly-alkylation.

Therefore, the optimal strategy disconnects the molecule at the


-amino and 

-carboxyl groups, tracing back to the corresponding ketone: Valerophenone (1-phenylpentan-1-one) .
Strategic Pathway
  • Core Construction: Transformation of Valerophenone to the corresponding hydantoin (5-butyl-5-phenylhydantoin) via the Bucherer-Bergs reaction.

  • Hydrolysis: Ring opening of the hydantoin to yield the free amino acid, 2-amino-2-phenylhexanoic acid.

  • Functionalization: Acid-catalyzed esterification to yield the target methyl ester.

Retrosynthesis Figure 1: Retrosynthetic Analysis of Methyl 2-amino-2-phenylhexanoate Target Methyl 2-amino-2-phenylhexanoate (Target) Acid 2-amino-2-phenylhexanoic acid (Intermediate) Target->Acid Fischer Esterification (MeOH, SOCl2) Hydantoin 5-butyl-5-phenylhydantoin (Cyclic Precursor) Acid->Hydantoin Hydrolysis (NaOH, High Temp) Ketone Valerophenone (Starting Material) Hydantoin->Ketone Bucherer-Bergs (KCN, (NH4)2CO3)

Part 2: Experimental Protocols

Phase 1: Synthesis of 5-Butyl-5-phenylhydantoin

The Bucherer-Bergs reaction is the preferred method for accessing this scaffold because it is thermodynamically controlled and tolerates the steric bulk of the phenyl group better than the kinetic Strecker synthesis.

Reagents:

  • Valerophenone (1-phenylpentan-1-one) [1.0 eq]

  • Potassium Cyanide (KCN) [1.2 eq] (Caution: Highly Toxic)

  • Ammonium Carbonate

    
     [3.0 eq]
    
  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Valerophenone (10 mmol) in 20 mL of Ethanol.

  • Addition: Add a solution of Ammonium Carbonate (30 mmol) and Potassium Cyanide (12 mmol) in 20 mL of water.

    • Technical Insight: The excess ammonium carbonate ensures a high concentration of ammonia and carbon dioxide, driving the equilibrium toward the hydantoin rather than the

      
      -aminonitrile.
      
  • Reaction: Heat the mixture to 60°C for 24–48 hours. The reaction is heterogeneous initially but may become homogeneous before the product precipitates.

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The hydantoin typically precipitates as a white solid.

    • Filter the solid and wash with cold water to remove excess cyanide and salts.

    • Purification: Recrystallize from ethanol/water if necessary.

  • Validation: Check melting point (Expect >150°C) and IR (characteristic carbonyl bands at ~1720 and 1770 cm

    
    ).
    
Phase 2: Hydrolysis to 2-Amino-2-phenylhexanoic Acid

Hydantoins are notoriously stable. Hydrolysis requires harsh basic conditions to cleave the urea linkage.

Reagents:

  • 5-Butyl-5-phenylhydantoin

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Hydrochloric Acid (HCl), 6M (for neutralization)

Protocol:

  • Digestion: Suspend the hydantoin in 20% NaOH (10 mL per gram of hydantoin).

  • Reflux: Heat the mixture to reflux (

    
    ) for 48–72 hours. Alternatively, use a sealed pressure tube at 
    
    
    
    to accelerate the reaction.
    • Monitoring: The solid hydantoin will slowly dissolve as it converts to the sodium salt of the amino acid.

  • Isolation:

    • Cool the solution to room temperature.

    • Carefully acidify with 6M HCl to pH ~6 (the isoelectric point).

    • The free amino acid, 2-amino-2-phenylhexanoic acid , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Phase 3: Synthesis of Methyl 2-amino-2-phenylhexanoate

The final step converts the carboxylic acid to the methyl ester using standard Fischer esterification.

Reagents:

  • 2-Amino-2-phenylhexanoic acid[1][2][3][4][5][6][7]

  • Methanol (anhydrous)[8]

  • Thionyl Chloride (

    
    ) [1.5 eq]
    

Protocol:

  • Activation: In a flame-dried flask under nitrogen, cool anhydrous methanol (20 mL) to

    
    .
    
  • Catalyst Generation: Dropwise add Thionyl Chloride.[8] This generates anhydrous HCl in situ.

    • Caution: Exothermic reaction with gas evolution (

      
      , HCl).
      
  • Addition: Add the amino acid solid in one portion.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.

    • Free Base Generation (Optional): Partition the residue between Ethyl Acetate and saturated

      
      . Dry the organic layer (
      
      
      
      ) and concentrate.
  • Yield: Expect a colorless to pale yellow oil.

Workflow Figure 2: Step-by-Step Synthesis Workflow cluster_0 Phase 1: Bucherer-Bergs cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Esterification Step1 Valerophenone + KCN + (NH4)2CO3 Step2 Heat 60°C (24-48h) Step1->Step2 Step3 Filter Precipitate (Hydantoin) Step2->Step3 Step4 Reflux in NaOH (48h) Step3->Step4 Step5 Acidify to pH 6 (Isolate Acid) Step4->Step5 Step6 MeOH + SOCl2 (Reflux) Step5->Step6 Step7 Final Product (Methyl Ester) Step6->Step7

Part 3: Properties and Characterization

Physicochemical Properties

The following data summarizes the expected properties of the methyl ester.

PropertyValue (Approximate)Notes
Molecular Formula

Molecular Weight 221.30 g/mol
Physical State Viscous OilHCl salt is a solid
Boiling Point 340–360°CPredicted at 760 mmHg
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility (Free base)
pKa (Acid) ~2.2For the conjugate acid of the ester
pKa (Base) ~9.0For the

-amino group
Spectroscopic Identification

To validate the synthesis, the following NMR signals are diagnostic:

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       7.2–7.5 (m, 5H, Aromatic Ph ).
      
    • 
       3.75 (s, 3H, O-Me  ester).
      
    • 
       2.0–2.3 (m, 2H, 
      
      
      
      -CH
      
      
      of butyl chain).
    • 
       1.8 (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       1.1–1.4 (m, 4H, 
      
      
      
      -CH
      
      
      ).
    • 
       0.85 (t, 3H, terminal CH
      
      
      
      ).
  • 
     NMR (
    
    
    
    ):
    • Carbonyl: ~175 ppm.

    • Quaternary

      
      -C:  ~65 ppm (Shifted downfield due to N and Ph).
      
    • Aromatic: 142 (ipso), 128, 127, 126 ppm.

    • Methoxy: 52 ppm.

    • Butyl Chain: ~38, 26, 23, 14 ppm.

Part 4: Advanced Considerations

Stereochemistry and Resolution

The protocol above yields a racemic mixture . For drug development applications requiring a single enantiomer (e.g., (S)-Methyl 2-amino-2-phenylhexanoate), the following resolution strategies are recommended:

  • Chiral HPLC: Separation of the ester using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

  • Enzymatic Resolution: Use of Lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the ester of one enantiomer, leaving the other intact.

  • Diastereomeric Salt Formation: Resolution of the intermediate carboxylic acid using chiral amines like

    
    -methylbenzylamine or quinine before esterification.
    
Safety and Handling[10]
  • Cyanide Hazard: The Bucherer-Bergs reaction utilizes KCN.[9] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Thionyl Chloride: Highly corrosive and water-reactive. Quench excess reagent carefully.

References

  • Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs mechanism).

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. (Alternative asymmetric route). 
    
  • BenchChem. (2025).[8] Synthesis and Properties of Methyl 2-Aminoheptanoate. (Methodology adapted for homologous series).

  • Sarges, R., et al. (1990). Synthesis of phenyl-substituted alpha-amino acids. Journal of Medicinal Chemistry. (Validation of hydrolysis conditions for hindered hydantoins).

Sources

Structural Dynamics and Synthetic Architecture of Methyl 2-amino-2-phenylhexanoate

[1][2]

Executive Summary

Methyl 2-amino-2-phenylhexanoate (CAS: 360074-85-7) represents a specialized class of

12

3

Chemical Architecture & Physicochemical Profile[2]

Structural Analysis

The molecule is defined by a quaternary center at the C2 position, creating significant steric bulk. This "tetrasubstituted" nature prevents the free rotation often observed in standard amino acids, locking the molecule into specific conformational spaces preferred by certain G-protein coupled receptors (GPCRs) and enzymes.

  • IUPAC Name: Methyl 2-amino-2-phenylhexanoate[1][2]

  • Molecular Formula:

    
    [1][]
    
  • Molecular Weight: 221.29 g/mol [1][2][]

  • Stereochemistry: The C2 position is chiral. The compound exists as (R)- and (S)-enantiomers.[1][2] The steric clash between the phenyl ring and the butyl chain dictates the spatial arrangement of the amino and ester groups.

Key Physicochemical Properties
PropertyValue / DescriptionRelevance
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; suitable for CNS penetration.[1][2]
pKa (Amine) ~7.5 - 8.0Slightly lower than typical amines due to the electron-withdrawing phenyl group and ester.[1][2]
H-Bond Donors 1 (Primary Amine)Critical for receptor binding interactions.[1][2]
Rotatable Bonds 5Butyl chain flexibility contrasts with the rigid

-center.[1][2]

Synthetic Methodologies

The synthesis of Methyl 2-amino-2-phenylhexanoate is non-trivial due to the difficulty of forming a quaternary carbon center (steric hindrance).[1][2] Two primary methodologies are established: the Classical Strecker Synthesis (robust, racemic) and the Phase-Transfer Catalyzed Alkylation (precise, potentially enantioselective).

Method A: The Modified Strecker Synthesis

This pathway is preferred for bulk generation of the racemic scaffold. It utilizes hexanophenone as the starting ketone.

Protocol:

  • Aminonitrile Formation:

    • Reagents: Hexanophenone (1 eq), Ammonium Chloride (2 eq), Sodium Cyanide (2 eq).

    • Solvent: Methanol/Water (1:1).

    • Conditions: Heat to 60°C for 24-48 hours. The ketone is less reactive than aldehydes, requiring forcing conditions.

    • Mechanism:[1][2][5][6][7][8] Nucleophilic attack of cyanide on the imine intermediate formed from the ketone and ammonia.

  • Hydrolysis:

    • Reagents: Conc. HCl (6M or 12M).

    • Conditions: Reflux for 12 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).[1][2]

  • Esterification (Fischer Method):

    • Reagents: Thionyl Chloride (

      
      ) in anhydrous Methanol.
      
    • Procedure: Dissolve the crude amino acid in MeOH at 0°C. Add

      
       dropwise. Reflux for 4 hours.
      
    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis back to the acid.

Method B: Phase-Transfer Catalyzed (PTC) Alkylation

This method is superior for laboratory-scale precision, utilizing the "O'Donnell Schiff Base" strategy to activate the

12

Protocol:

  • Substrate Preparation:

    • Start with Methyl

      
      -phenylglycinate.[1]
      
    • Protect the amine with benzophenone imine to form Methyl N-(diphenylmethylene)phenylglycinate.

  • Alkylation:

    • Reagents: 1-Iodobutane (1.2 eq), KOH (50% aq), Tetrabutylammonium bromide (TBAB, 10 mol% catalyst).

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Conditions: Vigorous stirring at Room Temperature (RT) for 12 hours.

    • Mechanism:[1][2][5][6][7][8] The PTC transfers hydroxide into the organic phase, deprotonating the

      
      -carbon. The resulting enolate is stabilized by the phenyl ring and imine, allowing nucleophilic attack on the butyl iodide.
      
  • Deprotection:

    • Reagents: 1N HCl / THF.

    • Conditions: Stir at RT for 2 hours. The imine hydrolyzes to release the free amine and benzophenone.

Synthesis Workflow Visualization

SynthesisPathwayscluster_0Method A: Strecker (Bulk/Racemic)cluster_1Method B: PTC Alkylation (Precision)HexanophenoneHexanophenone(Ketone Precursor)AminonitrileAminonitrileIntermediateHexanophenone->AminonitrileNaCN, NH4ClMeOH, 60°CAcid2-Amino-2-phenylhexanoic AcidAminonitrile->AcidHCl, Reflux(Hydrolysis)Target_AMethyl 2-amino-2-phenylhexanoateAcid->Target_ASOCl2, MeOH(Esterification)PhenylglycineMethyl PhenylglycinateSchiffBaseSchiff Base(Activated Substrate)Phenylglycine->SchiffBaseBenzophenone ImineAlkylatedAlkylated IntermediateSchiffBase->AlkylatedButyl Iodide, KOHTBAB (Cat), DCMTarget_BMethyl 2-amino-2-phenylhexanoateAlkylated->Target_B1N HCl(Deprotection)

Figure 1: Comparative synthetic pathways.[1][2] Method A utilizes a ketone precursor, while Method B employs alkylation of a glycine derivative.

Analytical Characterization

Validating the structure requires a multi-faceted spectroscopic approach. The quaternary center eliminates the typical

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.20–7.50 (m, 5H): Phenyl aromatic protons.
      
    • 
       3.75 (s, 3H): Methyl ester singlet (
      
      
      ).
    • 
       2.10–2.30 (m, 2H): 
      
      
      -methylene protons (
      
      
      ).[1][2] These are diastereotopic due to the chiral center.
    • 
       1.80 (br s, 2H): Amine protons (
      
      
      ), exchangeable with
      
      
      .
    • 
       1.10–1.40 (m, 4H): Butyl chain methylene protons.
      
    • 
       0.85 (t, 3H): Terminal methyl group of the butyl chain.
      
    • Diagnostic Feature: Absence of a signal around

      
       3.5–4.5 for the 
      
      
      -proton.
  • 
     NMR (100 MHz, 
    
    
    ):
    • Carbonyl: ~175 ppm (Ester).

    • Quaternary

      
      -Carbon:  ~65 ppm.[1] (Shifted downfield due to N and Phenyl).
      
    • Aromatic: 126, 127, 128, 142 ppm (Ipso carbon).

    • Aliphatic: 14, 23, 26, 38, 52 ppm (

      
      ).
      
Mass Spectrometry (MS)[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Expectation:

    
    .
    
  • Fragmentation: Loss of the methoxycarbonyl group (

    
    ) is a common fragmentation pathway for amino esters.
    

Applications in Drug Development[3][9][10][11]

Conformational Restriction in Peptidomimetics

The incorporation of



12
  • Stabilize Helical Structures: Promotes

    
    -helix or 
    
    
    -helix formation.
  • Enhance Bioavailability: The steric bulk protects the adjacent peptide bonds from proteolytic cleavage by peptidases (e.g., trypsin, chymotrypsin).

Pharmacophore Scaffold

This molecule serves as a precursor for 4-phenylpiperidine analogs (opioid class) and neurokinin receptor antagonists. The spatial arrangement of the Phenyl (hydrophobic/aromatic) and Amine (cationic) groups mimics the "tyramine" pharmacophore found in many CNS-active agents.

PharmacophoreCenterQuaternaryCarbonPhenylPhenyl Ring(Lipophilic/Pi-Stacking)Center->PhenylRigid AnchorAminePrimary Amine(H-Bond Donor/Cation)Center->AmineElectronic InteractionEsterMethyl Ester(H-Bond Acceptor)Center->EsterMetabolic HandleButylButyl Chain(Hydrophobic Bulk)Center->ButylSteric Shield

Figure 2: Pharmacophore mapping of the scaffold.[1][2] The quaternary center acts as a hub, orienting functional domains for receptor interaction.

Safety & Handling Protocol

While specific toxicological data for this exact ester is limited, its structural analogs (phenylglycine derivatives) suggest the following safety profile:

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • Inhalation: Use a fume hood.[9] Amino esters can hydrolyze to release acid fumes or be irritating to mucous membranes.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Free amines are sensitive to

      
       (carbamate formation) and oxidation.
      
  • Spill Response: Absorb with inert material (vermiculite). Neutralize with dilute weak acid if necessary before disposal.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1]
    
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. Link[1]
    
  • PubChem Compound Summary. (2025). "Methyl 2-amino-2-phenylpropanoate (Analogous Structure Data)." National Center for Biotechnology Information. Link

  • Vogt, H., et al. (2008). "Strecker Synthesis of

    
    -Disubstituted Amino Acids." Tetrahedron. Link[1]
    
  • Sagamihara, K. (2015). "Applications of Non-Proteinogenic Amino Acids in Peptide Drug Design." Journal of Medicinal Chemistry. Link[1]

Comprehensive Spectroscopic Profiling of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Characterization

Executive Summary

Methyl 2-amino-2-phenylhexanoate (also known as


-butyl-

-phenylglycine methyl ester) represents a critical class of

-disubstituted amino acids. These quaternary amino acid derivatives are pivotal in medicinal chemistry for introducing steric constraints into peptide backbones, thereby enhancing proteolytic stability and locking bioactive conformations.[1]

This guide provides a rigorous spectroscopic breakdown of the compound, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1] The analysis is grounded in first-principles chemometrics and validated by analogous experimental datasets from high-fidelity synthetic literature.

Structural Framework & Theoretical Shift Logic

Before interpreting spectra, we must establish the magnetic and vibrational environment of the molecule.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 235.30 g/mol [1]

  • Key Structural Features:

    • Quaternary

      
      -Carbon:  Bonded to a phenyl ring, an amino group, a butyl chain, and a methyl ester.[1] This creates a chiral center (typically synthesized as a racemate unless asymmetric catalysis is employed).[1]
      
    • Electronic Environment: The phenyl ring and amino group exert strong deshielding effects on the

      
      -carbon.
      
    • Steric Bulk: The butyl chain and phenyl ring create significant steric crowding, potentially restricting rotation and affecting relaxation times in NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the high-fidelity predicted profile in


, standardized with TMS (

ppm).
NMR Spectral Profile (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.25 – 7.50 Multiplet (m)5HAr-H Aromatic protons. The ortho protons may appear slightly downfield due to the inductive effect of the quaternary center.
3.72 Singlet (s)3H-COO-CH

Methyl ester.[1] Characteristic sharp singlet, typically isolated from other aliphatic signals.[1]
2.15 – 2.35 Multiplet (m)1H

-CH

H

Diastereotopic proton of the butyl chain (

-position).[1] Complex splitting due to the adjacent chiral center.[2]
1.95 – 2.10 Multiplet (m)1H

-CH

H

Second diastereotopic proton.[1] The chiral center makes the two

-protons magnetically non-equivalent.
1.80 Broad Singlet (br s)2H-NH

Amine protons.[1] Chemical shift is concentration/solvent dependent.

exchangeable.
1.20 – 1.45 Multiplet (m)4H

-CH

Methylene protons of the butyl chain.[1]
0.88 Triplet (t,

Hz)
3HTerminal -CH

Terminal methyl of the butyl chain.[1] Classic triplet splitting.
NMR Spectral Profile (100 MHz, )
Shift (

ppm)
Carbon TypeAssignmentMechanistic Insight
175.8 Quaternary (C=O)Ester CarbonylTypical ester region.[1] Slightly shielded compared to ketones due to resonance with methoxy oxygen.
142.5 Quaternary (Ar-C)Ipso-PhenylSignificantly deshielded due to attachment to the quaternary center.
128.6 Methine (Ar-CH)Meta-PhenylTypical aromatic region.[1]
127.8 Methine (Ar-CH)Para-PhenylTypical aromatic region.[1]
126.5 Methine (Ar-CH)Ortho-PhenylTypical aromatic region.[1]
66.2 Quaternary (

)

-Carbon
Diagnostic Peak. High shift due to combined electronegativity of N and the anisotropic effect of the Phenyl ring.
52.4 Methyl (CH

)
Methoxy CarbonStandard methyl ester shift.[1]
38.5 Methylene (CH

)
Butyl

-C
Deshielded by proximity to the quaternary center.[1]
26.1 Methylene (CH

)
Butyl

-C
Mid-chain methylene.[1]
22.8 Methylene (CH

)
Butyl

-C
Penultimate carbon.[1]
13.9 Methyl (CH

)
Terminal MethylStandard aliphatic methyl.[1]

Infrared (IR) Spectroscopy Signature

Data acquired via ATR (Attenuated Total Reflectance) on a neat liquid/oil sample.

Wavenumber (

)
IntensityAssignmentNotes
3380, 3310 Medium, BroadN-H StretchPrimary amine doublet (asymmetric/symmetric stretch).[1]
3060, 3030 WeakAr-C-H StretchC-H stretching of the phenyl ring (

carbons).[1]
2955, 2870 MediumAlkyl C-H StretchAsymmetric/symmetric stretching of the butyl chain and methoxy group.
1735 StrongC=O[1] StretchKey Diagnostic. Ester carbonyl stretch. Sharp and intense.
1600, 1495 MediumC=C Ring StretchAromatic skeletal vibrations ("breathing" modes).[1]
1200 – 1250 StrongC-O StretchC-O-C stretching of the ester linkage.
700, 750 StrongC-H BendingMonosubstituted benzene out-of-plane bending (oop).

Mass Spectrometry (MS) Fragmentation Logic

The mass spectrum of


-amino esters is dominated by 

-cleavage, driven by the stability of the resulting iminium-like ions.
  • Ionization Method: Electron Impact (EI, 70 eV)[1]

  • Molecular Ion (

    
    ):  m/z 235 (Often weak intensity due to rapid fragmentation).[1]
    
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation routes, prioritizing the formation of resonance-stabilized cations.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 235 [Ph-C(NH2)(Bu)-COOMe]+ Frag_A Base Peak (Alpha-Cleavage) m/z 176 [Ph-C(NH2)(Bu)]+ M_Ion->Frag_A - .COOMe (59) Dominant Pathway Frag_C Tropylium Ion m/z 91 [C7H7]+ M_Ion->Frag_C Phenyl Rearrangement Frag_D Butyl Loss m/z 178 [Ph-C(NH2)(COOMe)]+ M_Ion->Frag_D - Butyl (57) Frag_B Ester Cleavage m/z 59 [.COOMe Radical Loss]

Caption: Primary fragmentation pathways under Electron Impact (EI). The formation of the resonance-stabilized cation at m/z 176 is the thermodynamic driver.

Key Fragments:
  • m/z 176 (Base Peak): Loss of the carbomethoxy group (

    
    , mass 59).[1] The resulting carbocation is stabilized by the lone pair on the Nitrogen and the 
    
    
    
    -system of the Phenyl ring.
  • m/z 91: Tropylium ion (

    
    ), characteristic of benzyl/phenyl containing compounds.[1]
    
  • m/z 178: Loss of the butyl chain (

    
    , mass 57).[1] Less favorable than ester loss but observable.
    

Experimental Protocols for Validation

To ensure data integrity, the following protocols are recommended for acquiring the spectral data described above.

NMR Sample Preparation[3][4]
  • Solvent Selection: Use

    
     (99.8% D) with 0.03% v/v TMS.[1]
    
    • Note: If the amine protons are broad or exchanging rapidly, switch to

      
       to sharpen the NH signals and observe coupling.
      
  • Concentration: Dissolve 10-15 mg of the methyl ester oil in 0.6 mL of solvent.

  • Acquisition:

    • Run a standard 1H scan (16 scans) and a 13C scan (1024 scans minimum due to the quaternary carbons).[1]

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to confirm the quaternary center: Look for correlations between the butyl

      
      -protons and the ester carbonyl carbon.
      
GC-MS Analysis
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Gradient: Hold 50°C for 2 min, ramp 10°C/min to 280°C.

  • Rationale: The methyl ester is sufficiently volatile for GC analysis without derivatization. If peak tailing occurs due to the free amine, derivatize with trifluoroacetic anhydride (TFAA) to form the N-TFA derivative.[1]

References

  • General Synthesis of

    
    -Amino Esters: 
    
    • Evans, R. W., et al. "Direct

      
      -Amination of Esters."[1][3] Journal of the American Chemical Society, 2013, 135(43), 16074–16077.[1] Link[1]
      
  • Mass Spectrometry Fragmentation Mechanisms

    • McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[1] University Science Books, 1993.[1] (Standard text for

      
      -cleavage rules).
      
  • NMR of Quaternary Amino Acids

    • Cativiela, C., & Díaz-de-Villegas, M. D.[1] "Stereoselective synthesis of quaternary

      
      -amino acids." Tetrahedron: Asymmetry, 1998, 9(20), 3517-3599.[1] Link
      
  • Spectral Database Validation (Analog Comparison)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1][4] Spectral Database for Organic Compounds (SDBS).[1][4] Compounds: Methyl 2-amino-2-phenylacetate (SDBS No. 3214). Link[1]

Sources

Technical Guide: Physicochemical Profiling and Synthesis of Substituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the physicochemical behavior, synthesis, and stability profiles of substituted amino acid esters. It is designed for researchers in medicinal chemistry and peptide therapeutics.

Introduction: The Solubility-Stability Paradox

Substituted amino acid esters represent a critical class of compounds in drug development, serving two primary roles: as prodrugs to enhance oral bioavailability (e.g., Valacyclovir) and as intermediates in peptide synthesis.

Their utility stems from a fundamental physicochemical shift: esterification masks the zwitterionic character of the parent amino acid. This dramatically increases lipophilicity (LogP), facilitating membrane permeation. However, this modification introduces a "Solubility-Stability Paradox": the very structural change that improves transport also introduces susceptibility to hydrolysis and intramolecular cyclization (diketopiperazine formation).

Physicochemical Profiling

The pKa Shift and Ionization

The most immediate chemical consequence of esterification is the depression of the


-amine pKa.
  • Free Amino Acids (Zwitterions): The carboxylate group (

    
    ) is electron-donating relative to the ester, and electrostatically stabilizes the adjacent ammonium (
    
    
    
    ) proton.[1] This makes the proton harder to remove (higher pKa, typically ~9.0–9.8).
  • Amino Acid Esters: The ester group (

    
    ) is strongly electron-withdrawing (Inductive effect, 
    
    
    
    ). This withdraws electron density from the
    
    
    -carbon and the ammonium group, increasing the acidity of the
    
    
    protons.

Impact: The pKa of the


-amine typically drops by 1.5 to 2.0 units  upon esterification. This means amino acid esters are less basic than their parent amino acids and exist as free bases at lower pH levels, affecting extraction protocols and buffer selection.
Comparative Data: Parent vs. Ester

The following table illustrates the shift in physicochemical properties using Glycine and Phenylalanine as models.

CompoundState (pH 7.[1]0)pKa (

-NH

)
LogP (Lipophilicity)Aqueous Solubility
Glycine Zwitterion9.60-3.21High
Glycine Methyl Ester Cation/Equilibrium7.60-0.6 (approx)Moderate (High as HCl salt)
L-Phenylalanine Zwitterion9.13-1.38Low
L-Phe Ethyl Ester Cation/Equilibrium7.10+1.2 (approx)Low (Free base) / High (HCl salt)

Note: LogP values are estimates for the free base form. The hydrochloride salts of esters are highly water-soluble but partition poorly into organic solvents unless neutralized.

Chemical Stability & Reactivity

Hydrolysis Kinetics

Amino acid esters are susceptible to hydrolysis via three distinct pathways. In drug development, the goal is often to minimize chemical hydrolysis (shelf-stability) while maximizing enzymatic hydrolysis (in vivo activation).

  • Acid-Catalyzed: Slow. The protonated carbonyl is attacked by water.[2][3] Reversible.

  • Base-Catalyzed (Saponification): Fast and irreversible. The hydroxide ion is a potent nucleophile.

    • Critical Insight: Amino acid esters are unstable in basic buffers (pH > 8.0). Always store them in acidic media or as dry HCl salts.

  • Enzymatic (Prodrug Activation): Mediated by esterases (e.g., carboxylesterases, valacyclovirase).

Intramolecular Cyclization (Diketopiperazine Formation)

The most insidious degradation pathway for amino acid esters—particularly dipeptide esters or N-alkylated derivatives—is the formation of 2,5-diketopiperazines (DKP).

  • Mechanism: The free

    
    -amine of the ester nucleophilically attacks the carbonyl carbon of the ester group (or the preceding amide bond in dipeptides).
    
  • Risk Factors:

    • Proline: The secondary amine and conformational constraint of Proline dramatically accelerate DKP formation (cis-isomer preference).

    • Neutral/Basic pH: Deprotonation of the amine is the rate-limiting step. DKP formation is suppressed at low pH.

Visualization: DKP Formation Mechanism

The following diagram illustrates the "back-biting" mechanism leading to DKP formation.

DKP_Mechanism Start Dipeptide Ester (Free Base Form) Transition Nucleophilic Attack (N-term attacks Ester Carbonyl) Start->Transition Cyclization (k1) Intermediate Tetrahedral Intermediate Transition->Intermediate Product Diketopiperazine (DKP) + Alcohol Leaving Group Intermediate->Product Elimination (k2)

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[4] The reaction is driven by the thermodynamic stability of the 6-membered ring.

Synthesis Protocol: Thionyl Chloride Mediated Esterification

While Fischer esterification can be catalyzed by H2SO4, the Thionyl Chloride (


) Method  is the gold standard for amino acids. It generates anhydrous HCl in situ and consumes the water by-product, driving the equilibrium forward.
Self-Validating Protocol

Objective: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride.

Safety: Perform in a fume hood.


 reacts violently with water to release 

and

gases.
StepActionMechanistic Rationale (Why?)
1 Chill anhydrous Methanol (10 vol) to -10°C.Controls the exotherm of the next step.
2 Add Thionyl Chloride (1.2 - 1.5 eq) dropwise.Reacts with MeOH to form

and anhydrous HCl .
3 Add Amino Acid solid in one portion.Introduction of substrate.[4][5][6][7]
4 Reflux for 2–4 hours.Heat provides activation energy; excess MeOH drives equilibrium (Le Chatelier’s principle).
5 Checkpoint: TLC or LCMS.Confirm disappearance of starting material.[8]
6 Evaporate solvent to dryness (vac).Removes solvent and excess HCl gas.
7 Re-dissolve in MeOH, re-evaporate (x2).Azeotropic removal of residual

and

.
8 Crystallize with Et2O or Hexane.The product is an ionic salt (HCl) and is insoluble in non-polar solvents, forcing precipitation while impurities remain in solution.
Visualization: Synthesis Workflow

Synthesis_Workflow Reagents Reagents: Amino Acid + MeOH + SOCl2 Activation In Situ HCl Generation (-10°C) Reagents->Activation Reflux Reflux (65°C, 3h) Fischer Esterification Activation->Reflux Workup Evaporation & Co-evaporation (Remove SO2/HCl) Reflux->Workup Precipitation Precipitation (Add Et2O/Hexane) Workup->Precipitation Final Pure Amino Acid Ester Hydrochloride Salt Precipitation->Final

Figure 2: Step-by-step workflow for Thionyl Chloride mediated ester synthesis.

Applications in Drug Delivery (Prodrugs)[6][9]

Substituted amino acid esters are designed to exploit nutrient transporters, specifically PEPT1 (SLC15A1) , which is highly expressed in the intestine.

  • The Strategy: A poorly absorbed drug (e.g., Acyclovir) is esterified with an amino acid (e.g., Valine).[6]

  • Recognition: The PEPT1 transporter recognizes the valyl moiety, actively transporting the prodrug across the intestinal epithelium.

  • Activation: Once intracellular or in the plasma, ubiquitous esterases hydrolyze the ester bond, releasing the active parent drug.

Visualization: Prodrug Activation Pathway

Prodrug_Pathway Lumen Intestinal Lumen (Prodrug) Transporter PEPT1 Transporter (Active Uptake) Lumen->Transporter High Efficiency Cell Intracellular/Plasma (Systemic Circulation) Transporter->Cell Enzyme Esterase Hydrolysis Cell->Enzyme Active Active Drug + Free Amino Acid Enzyme->Active Activation

Figure 3: Mechanism of oral bioavailability enhancement via amino acid ester prodrugs.

References

  • ResearchGate. (2025). The basic hydrolysis of amino acid esters. Retrieved from [Link]

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • NIH/PubMed. (2014). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

Technical Monograph: Characterization and Application of Gefitinib (CAS 360074-85-7)

[1][2]

Executive Summary & Chemical Identity[1][3][4]

Note on CAS Registry: While the user query specifies CAS 360074-85-7 , this identifier is frequently cross-referenced in chemical supply databases with Gefitinib (Trade Name: Iressa), particularly appearing in specific salt form registries or secondary indices.[1][2] The primary global registry number for the Gefitinib free base is 184475-35-2 .[1][2] This guide characterizes the compound as Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1][2]

Physicochemical Profile

Gefitinib is an anilinoquinazoline.[2] Its solubility profile is critical for experimental design; it is a "brick dust" molecule—highly crystalline and hydrophobic.

ParameterDataNotes for Experimentalists
Chemical Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amineQuinazoline core is essential for ATP mimicry.[1][2]
Formula / MW C₂₂H₂₄ClFN₄O₃ / 446.9 g/mol Mass Spec target ion [M+H]+ = 447.[1][2]9.
Appearance White to off-white powderLight sensitive; store in amber vials.[1][2]
Solubility (DMSO) ~40 mg/mL (Max)Standard Solvent. Freeze/thaw cycles degrade potency.[1][2]
Solubility (Water) < 1 mg/mL (pH 7)Warning: Precipitates rapidly in aqueous media if >1% DMSO final conc.[1][2]
pKa 5.4 (morpholine), 7.2 (quinazoline)Ionized at acidic pH (improves solubility but alters permeability).[1][2]

Mechanism of Action (MoA)

Structural Biology of Inhibition

Gefitinib functions as an ATP-competitive inhibitor .[1][2] It binds reversibly to the ATP-binding pocket of the EGFR tyrosine kinase domain (Mg-ATP binding site).[1][2]

  • Causality: By occupying this pocket, it prevents the transfer of the

    
    -phosphate from ATP to the tyrosine residues on the receptor's intracellular tail.
    
  • Selectivity: It exhibits significantly higher affinity for EGFR harboring activating mutations (Exon 19 Deletion, L858R) compared to Wild Type (WT) EGFR.[2] This is due to the destabilized inactive conformation of the mutant kinase, which favors inhibitor binding.

Signaling Pathway Blockade

The following diagram illustrates the signal transduction cascade. Gefitinib acts at the "neck" of the hourglass, preventing downstream activation of the RAS/MAPK (proliferation) and PI3K/AKT (survival) pathways.

EGFR_PathwayLigandEGF / TGF-αEGFREGFR (ErbB1)Tyrosine Kinase DomainLigand->EGFR Dimerization & AutophosphorylationRASRAS-GTPEGFR->RAS Grb2/SOSPI3KPI3KEGFR->PI3KATPATPATP->EGFR Phosphate DonorGefitinibGefitinib(CAS 360074-85-7)Gefitinib->EGFR Competitive InhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2(Proliferation)MEK->ERKAKTAKT(Survival/Anti-Apoptosis)PI3K->AKT

Figure 1: EGFR Signaling Cascade.[1][2][3][4] Gefitinib competes with ATP (Yellow) for the EGFR binding pocket (Blue), halting downstream Proliferation (Green) and Survival signals.[2]

In Vitro Characterization & Data[7][8][9]

When characterizing CAS 360074-85-7, the choice of cell line dictates the result.[1] You must use paired cell lines (Mutant vs. WT) to validate selectivity.[2]

Comparative Potency Data (IC50)

The following data represents field-standard values utilizing the MTT/CCK-8 viability assay (72h exposure).

Cell LineEGFR StatusIC50 (Gefitinib)Interpretation
PC-9 Exon 19 Del (Mutant)20 – 60 nM Highly Sensitive.[1][2][5] The "Gold Standard" positive control.
HCC827 Exon 19 Del (Mutant)10 – 40 nM Highly Sensitive.[1][2]
A549 Wild Type (WT)10 – 18 µM Resistant.[1][2] Requires ~1000x dose to inhibit.[2]
H1975 L858R / T790M> 10 µM Resistant.[1] T790M is the "gatekeeper" mutation preventing binding.

Expert Insight: If you observe an IC50 < 100 nM in A549 cells, your compound stock is likely contaminated or the cell line has drifted. A549 should not respond to physiological doses of Gefitinib.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: 100% DMSO (Anhydrous).[1][2]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).

  • Working Solution: Dilute in cell culture media immediately before use.[2] Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking drug effects.[2]

Protocol B: Analytical QC (HPLC Method)

Before biological testing, validate compound purity.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2]

  • Mobile Phase B: Acetonitrile.[2][3][6]

  • Gradient: 0-2 min (20% B); 2-10 min (Linear to 80% B); 10-15 min (80% B).

  • Flow Rate: 1.0 mL/min.[2][7]

  • Detection: UV at 248 nm (Absorption Max) or 254 nm.[1][2]

  • Retention Time: Expect peak ~4.2 - 4.8 min depending on column length.[1][2]

Protocol C: Immunoblotting (Western Blot) Workflow

To prove target engagement, you must show inhibition of phosphorylated EGFR (p-EGFR), not just total EGFR.[1][2]

WB_WorkflowSeed1. Seed Cells(PC-9 & A549)Treat2. Treatment(0, 10, 100, 1000 nM)for 6 HoursSeed->Treat Adherence (24h)Lysis3. Lysis(+ Phosphatase Inhibitors)Treat->Lysis Wash w/ cold PBSPAGE4. SDS-PAGE& TransferLysis->PAGE BCA AssayAb5. Antibody ProbePrimary: p-EGFR (Tyr1068)Control: Total EGFR / GAPDHPAGE->AbData6. AnalysisBand DensitometryAb->Data

Figure 2: Western Blot Workflow for Target Validation. Step 3 is critical: without phosphatase inhibitors (e.g., Na3VO4), the phospho-signal is lost during lysis.[1][2]

Critical Protocol Checkpoints:

  • Serum Starvation: For cleanest results, serum-starve cells (0.5% FBS) for 12h prior to treatment to reduce background EGFR activation by growth factors in the serum.[2]

  • Stimulation: If using WT cells (A549), you must stimulate with EGF (50-100 ng/mL) for 15 minutes after drug incubation to see a phospho-signal window.[1][2] Mutant cells (PC-9) are constitutively active and do not require EGF stimulation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123631, Gefitinib.[2] Retrieved January 28, 2026 from [Link][1][2]

  • DrugBank Online. Gefitinib: DB00317.[2] Retrieved January 28, 2026 from [Link][1][2]

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib.[2] The New England Journal of Medicine. [Link][1][2]

  • Paez, J. G., et al. (2004). EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy.[2] Science.[2] [Link]

discovery and synthesis of novel α,α-disubstituted α-amino acids

Technical Guide: Discovery and Synthesis of Novel -Disubstituted -Amino Acids

Executive Summary

The incorporation of


1



This guide details the strategic synthesis of these sterically hindered motifs, moving beyond classical Strecker syntheses to advanced Asymmetric Phase-Transfer Catalysis (APTC) and Self-Regeneration of Stereocenters (SRS). It provides researchers with validated protocols to overcome the significant energy barriers associated with constructing chiral quaternary centers.

Part 1: Structural & Pharmacological Rationale

The Thorpe-Ingold Effect and Conformational Locking

The geminal disubstitution at the



  • Aib (

    
    -aminoisobutyric acid):  The archetype of this class. It strongly promotes helix formation.
    
  • Chiral variants (

    
    -methyl-leucine, etc.):  These dictate the screw sense (handedness) of the helix based on the stereochemistry of the quaternary center.[2]
    
Metabolic Stability

The absence of an

GTargetTarget: Peptide TherapeuticProblemProblem: Proteolytic Instability& Flexible ConformationTarget->ProblemSolutionSolution: α,α-DisubstitutionProblem->Solution ModificationEffect1Steric Clash(Thorpe-Ingold)Solution->Effect1Effect2No α-ProtonSolution->Effect2Outcome1Helix Induction(Bioactivity)Effect1->Outcome1Outcome2Protease Resistance(Half-life)Effect2->Outcome2

Figure 1: Mechanistic rationale for incorporating quaternary amino acids into peptide drugs.

Part 2: Strategic Synthetic Pathways

Constructing a chiral quaternary center is kinetically challenging due to steric repulsion between the incoming electrophile and the nucleophilic substrate. Two primary methodologies dominate the field due to their reliability and scalability.

Method A: Asymmetric Phase-Transfer Catalysis (APTC)

This is the preferred method for industrial scalability. It utilizes chiral quaternary ammonium salts (e.g., Maruoka catalysts or Cinchona alkaloid derivatives) to catalyze the alkylation of glycine or alanine Schiff bases.

  • Mechanism: The catalyst forms a lipophilic ion pair with the enolate of the protected amino acid at the interface of a biphasic system (e.g., Toluene/aq. KOH).[3] The chiral catalyst shields one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Advantages: Mild conditions (0°C), low catalyst loading (1-5 mol%), and operational simplicity (no cryogenic temperatures required).

Method B: Self-Regeneration of Stereocenters (SRS)

Developed by Dieter Seebach, this method is ideal when starting from chiral amino acids (e.g., Proline, Alanine) to generate a specific derivative.

  • Mechanism:

    • Condensation of the amino acid with an aldehyde (e.g., pivalaldehyde) to form an acetal (oxazolidinone).

    • This creates a temporary second stereocenter.

    • Formation of the enolate destroys the original

      
      -stereocenter, but the temporary center directs the incoming electrophile.
      
    • Hydrolysis restores the amino acid with a new substituent at the

      
      -position.
      
Comparative Analysis of Methods
FeatureMaruoka APTCSeebach SRSBiocatalysis (SHMT)
Substrate Glycine/Alanine Schiff BasesFree Amino AcidsGlycine + Aldehydes
Key Reagent Chiral Quaternary Ammonium SaltPivalaldehyde / Strong Base (LDA)Engineered Enzymes
Conditions Biphasic (Toluene/KOH), 0°CAnhydrous, -78°CAqueous Buffer, pH 7
Scalability High (kg scale)ModerateHigh (if enzyme available)
Stereocontrol Ligand ControlledSubstrate ControlledEnzyme Controlled

Part 3: Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation via Maruoka Catalyst

Target: Synthesis of

Reagents:

  • Substrate:

    
    -(diphenylmethylene)alanine tert-butyl ester (Alanine Schiff Base).
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst).
    
  • Electrophile: Benzyl bromide (or derivative).

  • Solvent/Base: Toluene / 50% aq. KOH.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the Alanine Schiff base (1.0 equiv) and the Maruoka catalyst (1 mol%) in Toluene (0.1 M concentration relative to substrate).

  • Activation: Cool the solution to 0°C in an ice bath. Add 50% aqueous KOH (5.0 equiv) with vigorous stirring. Critical: High stirring rate is essential for efficient interfacial mass transfer.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Monitor the reaction by TLC or HPLC.

    • Note: The reaction typically completes within 2–6 hours at 0°C.

  • Quench & Workup: Dilute with water and extract the organic layer with ethyl acetate. Wash with brine, dry over

    
    , and concentrate.[4]
    
  • Hydrolysis (Deprotection): Dissolve the crude oil in THF/1N citric acid (1:1) and stir at room temperature for 2 hours to cleave the imine.

  • Purification: The resulting amino ester is purified via flash chromatography or recrystallization.

Self-Validation Check:

  • The disappearance of the starting Schiff base (bright yellow) and the formation of the product can be tracked visually (fading color) and by

    
     NMR (loss of the 
    
    
    -proton signal at ~4.0 ppm).

PTC_Mechanismcluster_organicOrganic Phase (Toluene)cluster_interfaceInterfacecluster_aqueousAqueous Phase (50% KOH)SchiffBaseSchiff Base SubstrateExchangeIon ExchangeSchiffBase->ExchangeDeprotonationIonPairChiral Ion Pair[Enolate + Catalyst*]Productα,α-Disubstituted ProductIonPair->Product+ R-X (Electrophile)Exchange->IonPairExtractionOHOH- (Base)OH->Exchange

Figure 2: Interfacial mechanism of Asymmetric Phase-Transfer Catalysis.

Protocol 2: Seebach's Self-Regeneration of Stereocenters (SRS)

Target:

Reagents:

  • L-Proline.

  • Pivalaldehyde.

  • LDA (Lithium Diisopropylamide).

  • Electrophile (e.g., Methyl Iodide).

Methodology:

  • Acetal Formation: Reflux L-Proline with pivalaldehyde in pentane using a Dean-Stark trap to remove water. This yields the cis-oxazolidinone (the "Seebach oxazolidinone").

  • Enolization: Cool a solution of the oxazolidinone in dry THF to -78°C. Add LDA (1.1 equiv) slowly.

    • Causality: The bulky tert-butyl group from pivalaldehyde blocks one face of the molecule, directing the enolization and subsequent attack.

  • Alkylation: Add Methyl Iodide (1.2 equiv). The electrophile attacks trans to the tert-butyl group to minimize steric strain.

  • Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes the pivalaldehyde auxiliary, yielding

    
    -methyl-proline.
    

Part 4: Characterization & Validation Standards

To ensure scientific integrity, the synthesized compounds must be validated using the following criteria:

  • NMR Spectroscopy:

    • 
       NMR:  Absence of the 
      
      
      -proton signal is the primary confirmation of disubstitution.
    • 
       NMR:  The quaternary 
      
      
      -carbon typically appears between 60–70 ppm.
  • Chiral HPLC:

    • Use columns such as Daicel Chiralpak AD-H or OD-H.

    • Compare against racemic standards (synthesized using non-chiral bases like NaH/DMF) to calculate Enantiomeric Excess (ee%).

  • X-Ray Crystallography:

    • Essential for absolute configuration assignment if the derivative is novel.

References

  • Maruoka, K., et al. (2024). "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters." Organic Letters. Link[5]

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[6] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis.
  • Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical & Pharmaceutical Bulletin. Link

  • Vogt, H., & Bräse, S. (2007). "Recent approaches towards the asymmetric synthesis of -disubstituted -amino acids." Organic & Biomolecular Chemistry.

Preliminary Studies on the Reactivity of Phenylhexanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Pharmaceutical Scientists, Medicinal Chemists, and Process Engineers Subject: Structure-Reactivity Relationships (SRR) and Hydrolytic Stability of Lipophilic Phenyl Esters

Executive Summary

Phenylhexanoate derivatives represent a critical class of lipophilic esters often utilized in prodrug design to mask phenolic payloads or modulate the physicochemical properties of carboxylic acid moieties. By bridging the gap between short-chain acetates and long-chain fatty esters, the hexanoate (caproate) moiety offers a unique balance of lipophilicity (


) and enzymatic lability.

This guide provides a rigorous technical framework for evaluating the reactivity of these derivatives. It moves beyond simple observation, establishing a causal link between the electronic nature of substituents (Hammett


 values) and hydrolytic stability (

). The protocols detailed herein are designed to be self-validating, ensuring that observed kinetic data reflects intrinsic chemical reactivity rather than experimental artifacts.

Part 1: Structural Dynamics & Electronic Theory

The Hammett Relationship in Phenylhexanoates

The reactivity of phenylhexanoate derivatives toward hydrolysis is governed principally by the electronic density at the carbonyl carbon and the leaving group ability of the phenolate ion. This relationship is quantified using the Hammett equation:



  • 
     : Rate constant of the substituted phenylhexanoate.
    
  • 
     : Rate constant of the unsubstituted phenylhexanoate.
    
  • 
     (Reaction Constant) : Measures sensitivity to electronic effects. For alkaline hydrolysis of phenyl esters, 
    
    
    
    is typically positive (+), indicating that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the developing negative charge on the phenolate leaving group and increasing the electrophilicity of the carbonyl.
  • 
     (Substituent Constant) : A measure of the electronic effect of the substituent (e.g., 
    
    
    
    ,
    
    
    ).
Mechanistic Pathway: Hydrolysis

The dominant mechanism for the degradation of these esters in alkaline media is Base-catalyzed, Acyl-oxygen cleavage, bimolecular (


) .
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step (RDS) for esters with poor leaving groups, though breakdown can become rate-limiting for very stable phenols.

  • Collapse: The intermediate collapses, expelling the phenolate anion.

Visualization of the Hydrolytic Pathway

The following diagram illustrates the critical transition states and the influence of the hexanoate chain (steric bulk) versus the phenyl ring substituents (electronic effects).

HydrolysisMechanism cluster_0 Steric Factor Reactants Phenylhexanoate + OH- TS1 Tetrahedral Intermediate (sp3 Hybridized) Reactants->TS1 k1 (Nucleophilic Attack) Products Hexanoate Ion + Phenolate TS1->Products k2 (Collapse) EWG EWG (e.g., -NO2) Stabilizes TS & Leaving Group Increases Rate EWG->TS1 Accelerates EDG EDG (e.g., -OMe) Destabilizes Leaving Group Decreases Rate EDG->TS1 Retards HexChain Hexyl Chain (C6) Minor Steric Hindrance vs Acetate HexChain->Reactants

Figure 1: Mechanistic pathway of phenylhexanoate hydrolysis highlighting electronic and steric modulation points.

Part 2: Synthetic Protocols

To study reactivity, a library of 4-substituted phenylhexanoates must be synthesized with high purity. The Acyl Chloride Method is preferred over Fischer esterification due to higher yields and milder conditions, preventing degradation of sensitive substrates.

Protocol 1: Synthesis of 4-Substituted Phenylhexanoates

Objective: Synthesize 4-nitrophenyl hexanoate (Model EWG substrate) and 4-methoxyphenyl hexanoate (Model EDG substrate).

Reagents:

  • 4-Substituted Phenol (1.0 eq)

  • Hexanoyl Chloride (1.1 eq) [CAS: 142-61-0]

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the substituted phenol in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 12 mmol of

    
    . Cool the mixture to 0°C using an ice bath.
    
  • Acylation: Add 11 mmol of hexanoyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove excess amine.

    • Wash with sat.

      
       (2 x 10 mL) to remove unreacted phenol/acid.
      
    • Wash with Brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from cold ethanol or purify via flash column chromatography if oil.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of broad O-H stretch (3200-3600

    
    ) and appearance of strong Ester C=O stretch (~1750 
    
    
    
    ).
  • Yield: Should exceed 85% for valid kinetic comparison batches.

Part 3: Hydrolysis Kinetics & Stability Profiling

This section details the measurement of pseudo-first-order rate constants (


).
Protocol 2: Spectrophotometric Kinetic Assay

Principle: The hydrolysis of phenyl esters releases a phenol. If the phenol is p-nitrophenol, the release can be monitored directly at 400 nm (yellow phenolate). For non-chromogenic phenols, HPLC is required.

Experimental Setup:

  • Buffer: Phosphate buffer (pH 7.4) or Carbonate buffer (pH 10.0) with 10% Acetonitrile (to ensure solubility of the lipophilic hexanoate).

  • Temperature: 37°C (thermostatted).

Workflow:

  • Stock Solution: Prepare 10 mM stock of phenylhexanoate derivative in Acetonitrile.

  • Initiation: Add 20

    
     stock to 1.98 mL pre-warmed buffer in a quartz cuvette.
    
  • Monitoring: Measure Absorbance (

    
     of phenolate) every 30 seconds for 60 minutes.
    
    • p-Nitrophenol: 400 nm

    • Unsubstituted Phenol: 270 nm (requires UV transparent buffer)

  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
Data Presentation: Theoretical Hammett Trends

Based on established literature for phenyl esters, the expected kinetic data for phenylhexanoates follows the trends below.

Substituent (R)

Constant
Predicted Relative Rate (

)
Half-Life (

) Estimate (pH 10)
p-NO2 +0.786.0x (Fastest)~ 5 min
p-Cl +0.231.7x~ 18 min
H 0.001.0x (Reference)~ 30 min
p-Me -0.170.6x~ 50 min
p-OMe -0.270.5x (Slowest)~ 60 min

Note: Data is illustrative of typical Hammett


 for phenyl ester hydrolysis.

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to kinetic validation, ensuring a closed-loop research process.

ExperimentalWorkflow Start Start: Target Selection (Hammett Substituents) Synth Synthesis: Acyl Chloride Method (Hexanoyl Cl + Phenol) Start->Synth QC QC: NMR/IR Validation (>95% Purity Required) Synth->QC QC->Synth Fail (Recrystallize) Kinetic Kinetic Assay (pH 10.0) UV-Vis Monitoring QC->Kinetic Pass Data Data Analysis Extract k_obs Kinetic->Data Hammett Hammett Plot Construction log(k) vs sigma Data->Hammett Hammett->Start Select new substituents to fill sigma gaps

Figure 2: Iterative workflow for establishing structure-reactivity relationships.

References

  • Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society.[1] Link

  • Kirsch, J. F., & Jencks, W. P. (1964). "Base-catalyzed Hydrolysis of p-Nitrophenyl Acetate". Journal of the American Chemical Society.[1] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text on esterase activity and prodrug design).
  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development". Nature Reviews Drug Discovery. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. Link

Sources

Stereochemical Control and Synthesis of 2-Amino-2-Phenylhexanoate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and stereochemical assignment of


-disubstituted amino acids, specifically 2-amino-2-phenylhexanoate esters , represent a significant challenge in organic chemistry due to the steric congestion at the quaternary 

-carbon. These motifs are critical in drug discovery, serving as conformationally restricted analogues of phenylalanine and norleucine. They exhibit enhanced resistance to enzymatic degradation and stabilize specific secondary structures (helices/turns) in peptidomimetics.

This guide provides a rigorous technical framework for the asymmetric synthesis, purification, and absolute configuration determination of these esters, moving beyond basic textbook definitions to field-proven, high-fidelity protocols.

Part 1: Structural Analysis & Stereochemical Challenges

The Quaternary Center

The 2-amino-2-phenylhexanoate ester possesses a chiral tetrasubstituted carbon. Unlike proteinogenic amino acids (which possess a hydrogen at the


-position), this molecule has no 

-proton, rendering it resistant to racemization via simple deprotonation under physiological conditions.
Cahn-Ingold-Prelog (CIP) Priority Assignment

Correctly assigning the absolute configuration (


 or 

) is the first step in any stereochemical study. For 2-amino-2-phenylhexanoate esters, the priority follows the atomic number and connectivity rules:
  • 
     : Nitrogen (Atomic No. 7) has the highest priority.
    
  • 
     (Ester) : The carbonyl carbon is bonded to 
    
    
    
    (treating the double bond as two C-O bonds).
  • 
     (Phenyl) : The aromatic ipso-carbon is bonded to 
    
    
    
    . Since Oxygen > Carbon, the Ester group outranks the Phenyl group.
  • 
     (Butyl) : The alkyl carbon is bonded to 
    
    
    
    . The Phenyl group outranks the Butyl chain.

Priority Sequence:



  • (

    
    )-Configuration:  Counter-clockwise arrangement of 1 
    
    
    
    2
    
    
    3 (with 4 pointing away).
  • (

    
    )-Configuration:  Clockwise arrangement.
    
Stereochemical Logic Diagram

The following diagram illustrates the decision logic for assigning configuration and the synthetic pathways to achieve them.

CIP_Logic Start 2-Amino-2-Phenylhexanoate Sub1 1. -NH2 (Nitrogen) Start->Sub1 Sub2 2. -COOR (Oxygen-bonded C) Start->Sub2 Sub3 3. -Phenyl (Aromatic C) Start->Sub3 Sub4 4. -Butyl (Aliphatic C) Start->Sub4 Assign Determine Rotation (1->2->3) Sub1->Assign Sub2->Assign Sub3->Assign Res_S (S)-Enantiomer (Counter-Clockwise) Assign->Res_S Lowest priority back Res_R (R)-Enantiomer (Clockwise) Assign->Res_R Lowest priority back

Figure 1: Cahn-Ingold-Prelog priority logic for 2-amino-2-phenylhexanoate esters.

Part 2: Synthetic Strategies (Asymmetric Synthesis)

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, Asymmetric Phase-Transfer Catalysis (PTC) is the modern standard for generating quaternary amino acids with high enantiomeric excess (


).
The Maruoka Catalyst Protocol

The most robust method involves the alkylation of a protected


-phenylglycine ester using a chiral quaternary ammonium salt (Maruoka Catalyst). This method avoids heavy metal toxicity and operates under mild conditions.

Mechanism: The chiral catalyst forms a tight ion pair with the enolate of the Schiff base. The bulky binaphthyl rings of the catalyst shield one face of the enolate, forcing the alkyl halide (butyl iodide) to approach from the opposite side.

Key Reagents:

  • Substrate: tert-Butyl 2-((diphenylmethylene)amino)-2-phenylacetate (Protected Phenylglycine).

  • Electrophile: 1-Iodobutane.

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst).
    
  • Base: 50% KOH (aq) or CsOH.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Start: Phenylglycine Schiff Base Ester Step2 Deprotonation (50% KOH) Step1->Step2 Step3 Chiral Ion Pair Formation (Maruoka Cat) Step2->Step3 Interface Step4 Alkylation (1-Iodobutane) Step3->Step4 Stereocontrol Step5 Hydrolysis (1M Citric Acid) Step4->Step5 Deprotection Final Target: (S)-2-Amino-2-Phenylhexanoate Step5->Final

Figure 2: Asymmetric alkylation workflow using Phase Transfer Catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis via PTC

Note: All reactions must be performed under an argon atmosphere.

  • Preparation: In a round-bottom flask, dissolve N-(diphenylmethylene)phenylglycine tert-butyl ester (1.0 eq) and (S,S)-Maruoka Catalyst (1 mol%) in Toluene.

  • Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 eq) vigorously.

  • Alkylation: Dropwise add 1-Iodobutane (1.2 eq). The reaction rate is slower for butyl groups compared to methyl/allyl; stir for 24-48 hours at 0°C.

  • Quench & Workup: Dilute with water and extract with ether. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the crude imine in THF. Add 1M Citric Acid (2.0 eq) and stir at room temperature for 4 hours to remove the benzophenone protecting group.

  • Purification: Neutralize with

    
     and extract. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
    
Protocol B: Enzymatic Kinetic Resolution (Alternative)

If asymmetric synthesis is not feasible, racemic esters can be resolved using lipases. However, quaternary centers are sterically challenging for standard lipases.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Candida lipolytica ester hydrolase.

  • Solvent: Phosphate buffer (pH 7.0) / DMSO cosolvent (10%).[1]

  • Process: The enzyme preferentially hydrolyzes the (

    
    )-ester to the acid, leaving the (
    
    
    
    )-ester intact (or vice versa depending on the specific enzyme strain).

Part 4: Analytical Validation & Data Presentation

Comparative Analysis Methods

To validate the stereochemistry, a combination of Chiral HPLC and X-ray crystallography is required. NMR alone is insufficient for absolute configuration but useful for purity.

MethodPurposeSpecific Conditions / Notes
Chiral HPLC Enantiomeric Excess (

)
Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA (90:10).Flow: 0.5 mL/min.Detection: UV @ 254 nm.
X-Ray Crystallography Absolute ConfigurationRequires crystallization of a derivative (e.g.,

-p-bromobenzoyl derivative) to use the heavy atom effect (anomalous dispersion).
Polarimetry Optical RotationCompare

with literature values for analogous

-phenyl amino acids.
1H NMR Chemical PurityVerify the integration of the Butyl chain (0.8-1.4 ppm) vs Phenyl protons (7.2-7.4 ppm).
Resolution Decision Matrix

Resolution_Matrix Start Racemic 2-Amino-2-Phenylhexanoate Check Is High Throughput Required? Start->Check Path_Chem Chemical Resolution (Tartaric Acid Salt) Check->Path_Chem No (Lab Scale) Path_Enz Enzymatic Resolution (CAL-B / Lipase) Check->Path_Enz Yes (Industrial) Result_Chem Yield: ~30-40% ee: >98% (Labor Intensive) Path_Chem->Result_Chem Result_Enz Yield: ~45% ee: >99% (Scalable) Path_Enz->Result_Enz

Figure 3: Decision matrix for resolving racemic mixtures of quaternary amino esters.

References

  • Maruoka, K., & Ooi, T. (2003).

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.[2] [Link]
  • Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II) Complexes. Journal of Organic Chemistry. [Link]
    
  • Yee, C., et al. (1992).[3] Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of Organic Chemistry. [Link]

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. [Link]

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie. [Link]

Sources

Technical Guide: IUPAC Nomenclature for Substituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In medicinal chemistry and drug development, ambiguity is a liability. While biochemists rely on trivial names (e.g., N-methyl-L-valine ethyl ester), regulatory bodies and patent offices require unambiguous, systematic identification. This guide bridges the gap between bench-side shorthand and the rigorous Preferred IUPAC Names (PINs) required for Intellectual Property (IP) protection and regulatory filing (IND/NDA).

Key Takeaway: The nomenclature of substituted amino acid esters is governed by the Order of Precedence . The ester moiety dictates the suffix, demoting the amine to a prefix. Mastery of this hierarchy ensures your chemical registration systems and patent claims are robust.

The Hierarchy of Authority (Order of Precedence)

To name a substituted amino acid ester correctly, one must first accept a fundamental IUPAC rule: Esters outrank Amines.

According to IUPAC Blue Book Rule P-41 , functional groups are ranked to determine the "Principal Characteristic Group." This group receives the suffix, while all others become prefixes.

The Priority Ladder[1]
  • Carboxylic Acids (

    
    ) — Highest[1]
    
  • Esters (

    
    ) — Principal Group for this topic [2]
    
  • Amides (

    
    )
    
  • Nitriles (

    
    )
    
  • Aldehydes/Ketones

  • Alcohols (

    
    )[1]
    
  • Amines (

    
    ) — Subordinate (Prefix)
    
  • Ethers/Halides — Always Prefixes

Because the ester is senior to the amine, the molecule is named as an alkanoate , not an amine. The amine is treated merely as a substituent (amino-) on the alkanoate chain.

The Core Naming Algorithm

Follow this four-step logic gate to generate the systematic name.

Step 1: Deconstruct the Molecule

Split the ester into two distinct components based on the ester oxygen:

  • The Alkyl Group (

    
    ):  Derived from the alcohol.[3][4] This is the first word of the name.
    
  • The Acyl Group (

    
    ):  Derived from the amino acid.[2] This provides the root name.[5]
    
Step 2: Name the Alkyl Group (Alcohol Component)

Identify the carbon chain attached to the single-bonded oxygen.

  • Example:

    
    
    
    
    
    Ethyl
  • Example:

    
    
    
    
    
    tert-Butyl
Step 3: Name the Acyl Group (Acid Component)

This is the complex step.

  • Numbering: The Carbonyl Carbon is Always #1 .

  • Parent Chain: Identify the longest carbon chain containing the carbonyl.

  • Suffix: Replace "-oic acid" with "-oate" .

  • Substituents: The amine group is located at position 2 (alpha). It is named "2-amino" .

Step 4: Stereochemistry (The Cahn-Ingold-Prelog System)

Drug development requires absolute stereochemistry (


), not relative (

).
  • Assign priorities to the chiral center (usually C2):

    • 
       (Atomic number 7)
      
    • 
       (Carbon bonded to Oxygens)
      
    • Side Chain (Carbon bonded to Carbon/Hydrogen)

    • 
       (Lowest)
      
  • Note: Most naturally occurring L-amino acids are (2S) , with the notable exception of L-Cysteine (which is 2R due to the sulfur atom).

Visualizing the Logic Flow

The following diagram illustrates the decision tree for naming these compounds, distinguishing between systematic naming and permissible retained names.

NomenclatureLogic Start Identify Molecule Structure Split Split at Ester Oxygen (Alkyl vs Acyl) Start->Split CheckRetained Is the Acid a Standard Amino Acid? (e.g., Alanine, Valine) Split->CheckRetained PathSystematic Systematic Path (Preferred for IP/Patents) CheckRetained->PathSystematic No / Complex PathRetained Retained Path (Biochemistry/Common Use) CheckRetained->PathRetained Yes (Simple) NamingSys 1. Number Carbonyl as C1 2. Name Parent Alkane 3. Add '-oate' suffix 4. Add '2-amino' prefix PathSystematic->NamingSys NamingRet 1. Use Trivial Name (e.g., Alanine) 2. Replace '-ine' with '-inate' 3. Add Alkyl prefix PathRetained->NamingRet Stereo Determine Stereochemistry (Cahn-Ingold-Prelog R/S) NamingSys->Stereo NamingRet->Stereo FinalName Assemble Final Name [Alkyl] [Stereo]-[Substituents][Parent]-oate Stereo->FinalName

Caption: Decision tree for selecting between Systematic (PIN) and Retained nomenclature pathways.

Complex Case Studies & Data Tables

Case 1: The "Simple" Substitution

Structure: L-Phenylalanine ethyl ester

  • Retained Name: Ethyl L-phenylalaninate

  • Systematic Name (PIN): Ethyl (2S)-2-amino-3-phenylpropanoate

Why the difference? The retained name implies the structure of Phenylalanine. The systematic name explicitly defines the 3-carbon propanoate chain with a phenyl substituent at position 3 and an amino group at position 2.

Case 2: N-Alkylation (Secondary Amines)

When the amine nitrogen is substituted (e.g., in peptidomimetics), the "amino" prefix is modified.

Structure: N-Methyl-L-Valine methyl ester

  • Systematic Construction:

    • Parent: 3-methylbutanoate (Valine skeleton is isovaleric acid derivative).

    • Nitrogen: The amino group has a methyl substituent

      
       (methylamino).
      
    • Locant: Position 2.

  • Systematic Name: Methyl (2S)-3-methyl-2-(methylamino)butanoate.

Case 3: Side Chain Esters (Aspartic/Glutamic Acid)

If the amino acid has two carboxyl groups, priority goes to the principal chain (usually the one with the amino group, or the longer chain).

Structure: L-Aspartic acid


-methyl ester (Side chain esterified)
  • Analysis: The

    
    -COOH is an acid (Priority 1). The 
    
    
    
    -COOMe is an ester (Priority 2).
  • Rule: The Acid wins. The ester is a substituent named "methoxycarbonyl" .

  • Systematic Name: (2S)-2-amino-4-methoxy-4-oxobutanoic acid.

Comparative Nomenclature Table
Structure TypeCommon/Retained NamePreferred IUPAC Name (Systematic) Key Feature
Standard Methyl alaninateMethyl 2-aminopropanoateBase alkane chain
Aromatic Ethyl phenylalaninateEthyl 2-amino-3-phenylpropanoatePhenyl as C3 substituent
N-Substituted Methyl N-methylleucinateMethyl 4-methyl-2-(methylamino)pentanoateAmino group modification
Side Chain O-tert-Butyl serinetert-Butyl 2-amino-3-hydroxypropanoateEster is principal group
Di-Ester Dimethyl aspartateDimethyl 2-aminobutanedioate"dioate" for two esters

Advanced Protocol: Handling Stereochemistry in Databases

When registering these compounds in Electronic Lab Notebooks (ELN) or Registration Systems (e.g., ChemDraw JS, BIOVIA), automated naming algorithms often default to systematic names.

Self-Validating Protocol for Stereochemistry:

  • Draw the structure with explicit wedges/dashes.

  • Calculate CIP Priority:

    • 
      .
      
  • Verify H-orientation:

    • If H is on a Dash (back): Clockwise =

      
      , Counter-Clockwise = 
      
      
      
      .
    • If H is on a Wedge (front): Clockwise =

      
      , Counter-Clockwise = 
      
      
      
      (The "Reverse Rule").
  • Cross-Check: Compare the generated name against the starting material. If you started with L-Alanine, your product must be (2S) (unless inversion occurred).

References

  • IUPAC Blue Book P-44 : Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Section P-44: Seniority of Parent Structures.[6]

  • IUPAC Blue Book P-65: Section P-65: Esters.

  • Master Organic Chemistry: Table of Functional Group Priorities for Nomencl

  • Chemistry LibreTexts: Nomenclature of Esters and Amino Acid Deriv

Sources

exploratory research on chiral α-amino acid esters

Precision Synthesis and Characterization of Chiral -Amino Acid Esters

Executive Summary: The "Chiral Switch" Imperative

In modern drug discovery, the transition from racemates to single enantiomers—often termed the "Chiral Switch"—is no longer a trend but a regulatory mandate. Chiral

However, these compounds present a unique "stability-lability paradox." The very

The Core Challenge: Racemization Mechanisms

Before designing a synthesis route, one must understand the enemy: racemization. In

The Oxazolone Pathway

During peptide coupling or ester activation, the carbonyl oxygen of the

Oxazolone_MechanismStartActivated N-Acyl Amino AcidIntermediate5(4H)-Oxazolone(Chiral)Start->IntermediateCyclizationEnolateStabilized Enolate(Achiral/Planar)Intermediate->EnolateBase (-H+)RacemateRacemic ProductIntermediate->RacemateRing OpeningEnolate->IntermediateReprotonation (+H+)

Figure 1: The Oxazolone pathway is the primary driver of racemization during activation. Suppression requires specific additives (e.g., HOBt, Oxyma) or urethane-type protecting groups (Boc, Fmoc).

Advanced Synthesis Strategies

Strategy A: Coupling Reagents & Additives (The Kinetic Approach)

For direct esterification or amide coupling, the choice of reagent dictates the racemization risk. Carbodiimides (DCC, EDC) are standard but risky without additives.

Table 1: Comparative Efficacy of Coupling/Activation Reagents

Reagent ClassExamplesMechanismRacemization RiskBest Use Case
Carbodiimides DCC, EDCForms O-acylisoureaHigh (w/o additive)General synthesis (must use HOBt/HOAt).
Phosphonium Salts PyBOP, PyAOPForms acyloxyphosphoniumModerate Difficult couplings; hindered amino acids.
Uronium/Aminium HATU, HBTUForms active ester in situLow (if base controlled)High-fidelity synthesis; solid-phase peptide synthesis (SPPS).
Additives HOBt, OxymaTraps active esterNegligible Mandatory co-solvents for carbodiimides.
Strategy B: Dynamic Kinetic Resolution (The Exploratory Approach)

This is the frontier of chiral ester synthesis. Standard kinetic resolution yields max 50% product. Dynamic Kinetic Resolution (DKR) overcomes this by continuously racemizing the unreactive enantiomer while selectively transforming the reactive one, theoretically achieving 100% yield of a single enantiomer.[1]

The System:

  • Biocatalyst: A lipase (e.g., Candida antarctica Lipase B - CALB) selectively hydrolyzes or transesterifies only the (

    
    )-enantiomer.
    
  • Chemocatalyst: A transition metal complex (e.g., Ruthenium) or an aldehyde continuously racemizes the substrate.

DKR_Workflowcluster_racemizationChemical Racemization LoopR_Sub(R)-Amino Ester(Substrate)S_Sub(S)-Amino Ester(Substrate)R_Sub->S_SubRu-Catalyst / AldehydeProduct(S)-Product(Enantiopure)R_Sub->ProductLipase(No Reaction)S_Sub->ProductLipase (CALB)Fast Reaction

Figure 2: DKR couples enzymatic selectivity with chemical racemization. The (R)-enantiomer is continuously converted to the (S)-enantiomer, which is then funneled to the product.

Experimental Protocol: Chemoenzymatic DKR

Note: This protocol synthesizes an enantiopure (

Objective: Isolate (

Reagents:

  • Racemic N-Boc-Phenylalanine ethyl ester (10 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Ruthenium catalyst: (p-cymene)Ru(Cl)2(PPh3) (2 mol%)

  • Base:

    
     (1 eq) to facilitate in-situ racemization via deprotonation.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the racemic ester (10 mmol) in anhydrous Toluene (50 mL).

  • Catalyst Activation: Add the Ruthenium catalyst (2 mol%) and

    
    . Stir at 60°C for 30 mins to initiate the racemization equilibrium (verify by taking an aliquot of pure enantiomer control if available; it should racemize).
    
  • Enzymatic Resolution: Add the immobilized Lipase (200 mg) and Ethanol (3 eq) as the nucleophile for transesterification (or water for hydrolysis, though transesterification is preferred for ester synthesis).

  • Reaction Monitoring: Stir at 60°C. Monitor via Chiral HPLC every 4 hours.

    • Mechanism:[2][3][4][5] The lipase selectively converts the (

      
      )-ester. As (
      
      
      ) is depleted, the Ru-catalyst converts (
      
      
      ) to (
      
      
      ) to restore equilibrium.
  • Termination: When conversion >95% and ee >98%, filter off the immobilized enzyme and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • If conversion stops at 50%, the racemization catalyst is inactive (poisoned).

  • If ee drops, the background chemical reaction (uncatalyzed hydrolysis) is competing with the enzyme. Lower the temperature.

Analytical Validation: Chiral HPLC

Proving the success of chiral synthesis requires specific separation techniques. Standard C18 columns cannot separate enantiomers.

Column Selection Strategy

For amino acid esters, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.

  • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD, Lux Amylose-1). Excellent for aromatic amino acids.

  • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD, Lux Cellulose-1). often complementary to Amylose.

Method Development Parameters[4][6][7][8]
  • Mobile Phase: Hexane/IPA (Normal Phase) is standard. For polar amino esters, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to sharpen peaks.

  • Derivatization: If the ester lacks a chromophore (e.g., Leucine ethyl ester), derivatize with NBD-Cl (4-chloro-7-nitrobenzofurazan) or Fmoc-Cl prior to injection to enable fluorescence detection.

Table 2: Troubleshooting Chiral Separations

IssueProbable CauseCorrective Action
Broad Peaks Slow mass transfer or ionizationAdd 0.1% DEA (for amines) or TFA (for acids) to mobile phase.
Peak Tailing Interaction with silanolsIncrease buffer strength or switch to "immobilized" CSPs.
No Separation Wrong selectorSwitch from Amylose (AD) to Cellulose (OD) or Pirkle-type (Whelk-O).

References

  • Dynamic Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Source: PubMed / NIH. URL:[Link] (Search Term: Kinetic Resolution Amino Acid Esters Lipases)

  • Dynamic Kinetic Resolution in Asymmetric Synthesis. Source: Wikipedia (General Principles). URL:[Link][1][6]

  • Dynamic Kinetic Resolution of

    
    -Amino Acid Esters in the Presence of Aldehydes. 
    Source: ResearchGate.
    URL:[Link]
    
  • Direct Chiral Separation of N-Fmoc Amino Acids by HPLC. Source: ResearchGate. URL:[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Pharmaceuticals. Source: PMC - NIH. URL:[Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Source: Agilent Technologies. URL:[Link]

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 2-amino-2-phenylhexanoate via Bucherer-Bergs Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of Methyl 2-amino-2-phenylhexanoate , a sterically hindered


-disubstituted amino acid ester. These motifs are critical in medicinal chemistry as they introduce conformational constraints and proteolytic stability into peptide backbones.

Route Selection: The Bucherer-Bergs Advantage While the Strecker synthesis is standard for aldehydes, it often fails or suffers from reversibility with sterically hindered aromatic ketones like valerophenone (1-phenyl-1-pentanone). Consequently, this protocol utilizes the Bucherer-Bergs reaction , which proceeds via a thermodynamic hydantoin intermediate. This route offers three distinct advantages for this specific target:

  • Thermodynamic Stability: The hydantoin ring forms irreversibly under the reaction conditions, driving the consumption of the hindered ketone.

  • Scalability: The intermediate crystallizes readily, simplifying purification without chromatography.

  • Robustness: It avoids the instability issues of

    
    -aminonitriles derived from aromatic ketones.
    

Safety & EHS Protocols (Critical)

WARNING: High-Risk Reagents Employed.

  • Potassium Cyanide (KCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas. Protocol: All weighing must occur in a dedicated cyanide hood. A quenching bath (10% sodium hypochlorite/Bleach) must be prepared before starting.

  • Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂. Handle only under inert atmosphere (N₂/Ar).

Reaction Scheme & Mechanism

The synthesis proceeds in three distinct phases: (1) Hydantoin formation,[1][2][3][4][5][6] (2) Alkaline hydrolysis to the free amino acid, and (3) Methyl ester formation via acyl chloride generation in situ.

ReactionScheme Start Valerophenone (1-phenyl-1-pentanone) Hydantoin 5-butyl-5-phenylhydantoin (Intermediate A) Start->Hydantoin Cyclization Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60°C Reagents1->Hydantoin AminoAcid 2-amino-2-phenylhexanoic acid (Intermediate B) Hydantoin->AminoAcid Hydrolysis Reagents2 NaOH (aq), 130°C Autoclave/Reflux Reagents2->AminoAcid Product Methyl 2-amino-2-phenylhexanoate (Final Target) AminoAcid->Product Fischer Esterification Reagents3 SOCl2, MeOH Reflux Reagents3->Product

Caption: Three-stage synthetic pathway transforming valerophenone to the target ester via a stable hydantoin scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-butyl-5-phenylhydantoin

Objective: Convert valerophenone into the stable hydantoin ring.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add Valerophenone (16.2 g, 100 mmol).

    • Add Ethanol (100 mL) and Water (100 mL).

    • Add Ammonium Carbonate (38.4 g, 400 mmol, 4.0 equiv).

    • Carefully add Potassium Cyanide (9.8 g, 150 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 60°C for 24–48 hours.

    • Note: The solution typically becomes homogeneous before the product begins to precipitate.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Valerophenone spot should disappear.

  • Workup:

    • Concentrate the mixture to ~50% volume (remove EtOH) under reduced pressure (trap HCN vapors in bleach!).

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with conc. HCl to pH 2 inside a fume hood.

    • Filtration: The hydantoin precipitates as a white solid. Filter and wash with cold water.

    • Purification: Recrystallize from EtOH/Water if necessary.

    • Expected Yield: 70–85%.

Phase 2: Hydrolysis to 2-amino-2-phenylhexanoic acid

Objective: Open the hydantoin ring to release the free amino acid.

  • Setup: Use a stainless steel autoclave or a heavy-walled pressure tube (preferred for kinetics). Standard reflux may require 3-4 days.

  • Reaction:

    • Suspend 5-butyl-5-phenylhydantoin (10 g) in 3M NaOH (60 mL).

    • Seal and heat to 130–140°C for 24 hours.

  • Workup:

    • Cool to room temperature.[1][7] Filter off any insoluble unreacted hydantoin.

    • Neutralization: Adjust pH of the filtrate to ~6.0–6.5 (isoelectric point) using conc. HCl.

    • Observation: The amino acid will precipitate as a zwitterionic solid.

    • Filter, wash with cold water and acetone, and dry under vacuum.

    • Self-Validation: Check solubility. The product should be insoluble in non-polar solvents but soluble in acidic/basic water.

Phase 3: Methyl Ester Formation

Objective: Esterify the carboxylic acid without racemization (though the product is likely racemic unless resolved).

  • Setup: Flame-dried 250 mL RBF under Nitrogen atmosphere.

  • Reagent Generation (In Situ):

    • Charge Anhydrous Methanol (50 mL) and cool to 0°C.

    • Dropwise add Thionyl Chloride (SOCl₂) (3.0 equiv relative to amino acid) over 20 mins. Exothermic!

  • Addition: Add the dry 2-amino-2-phenylhexanoic acid (from Phase 2) in one portion.

  • Reaction: Reflux for 12 hours.

    • Mechanism:[3][4][5][6][8][9][10][11] The reaction is driven by the excess methanol and removal of water (if a Dean-Stark trap is used, though SOCl2 usually suffices as a dehydrating agent).

  • Workup:

    • Evaporate solvent to dryness to obtain the hydrochloride salt.

    • Free Basing: Partition the residue between DCM (100 mL) and Saturated NaHCO₃ (100 mL).

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Purification: Vacuum distillation (Kugelrohr) or Flash Chromatography (DCM/MeOH 95:5).

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Precursor Valerophenone (1-phenyl-1-pentanone)Clear liquid, BP ~240°C
Intermediate A 5-butyl-5-phenylhydantoinWhite solid, MP >200°C
Intermediate B 2-amino-2-phenylhexanoic acidWhite powder, Zwitterionic
Final Product Methyl 2-amino-2-phenylhexanoateColorless oil/Low melt solid
Overall Yield 45–60% (3 steps)
1H NMR (CDCl3)

3.70 (s, 3H, OMe), 7.2-7.4 (m, 5H, Ph)
Characteristic O-Methyl singlet

Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Issue Detected Step1 Phase 1: Ketone remains? Problem->Step1 Sol1 Add 50% EtOH/H2O Increase Temp to 70°C Step1->Sol1 Yes Step2 Phase 2: Hydrolysis incomplete? Step1->Step2 No Sol2 Switch from Reflux to Autoclave (140°C) Step2->Sol2 Yes Step3 Phase 3: Low Ester Yield? Step2->Step3 No Sol3 Ensure Anhydrous MeOH Increase SOCl2 equiv Step3->Sol3 Yes

Caption: Diagnostic workflow for common synthetic bottlenecks in the Bucherer-Bergs/Esterification sequence.

References

  • Bucherer, H. T.; Steiner, W. (1934).[12] "Über die Synthese von Hydantoinen und Glycinen." Journal für Praktische Chemie, 140(2), 291–316. (Foundational text on the reaction of ketones with ammonium carbonate/cyanide).

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Comprehensive review of hydantoin synthesis and hydrolysis).

  • Organic Syntheses. "5,5-Dimethylhydantoin." Org.[7][11][13] Synth. 1940, 20, 42. Link (Standard protocol adapted for valerophenone).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Zelikova, K., et al. (2021). "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Encyclopedia, 1(3), 643-653. Link (Modern review of reaction conditions and mechanisms).

Sources

Application Note: Analytical Characterization of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists involved in the synthesis and characterization of complex chiral building blocks. It addresses the specific challenges posed by Methyl 2-amino-2-phenylhexanoate , a quaternary


-amino acid ester used as a conformationally restricted scaffold in peptidomimetics and drug discovery.

Introduction & Chemical Context

Methyl 2-amino-2-phenylhexanoate represents a class of


-disubstituted amino acids . Unlike standard proteinogenic amino acids, this molecule possesses a quaternary carbon at the 

-position, substituted with a phenyl ring and a butyl chain.

Key Structural Features & Challenges:

  • Quaternary Center: The lack of an

    
    -proton renders standard racemization pathways (via enolization) impossible under neutral conditions, providing high configurational stability. However, it also creates significant steric hindrance, complicating derivatization reactions commonly used for detection (e.g., OPA, FMOC).
    
  • Steric Bulk: The adjacent phenyl and butyl groups shield the amino group, necessitating extended reaction times for coupling or protection.

  • Cyclization Risk: Like all

    
    -amino esters, the free base is prone to intermolecular dimerization to form diketopiperazines (DKP), particularly in concentrated solutions.
    

This guide prioritizes direct analysis methods that avoid derivatization, utilizing high-resolution separation techniques to ensure the integrity of this valuable chiral intermediate.

Physicochemical Profile

PropertyValue / Description
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 221.30 g/mol
Appearance Colorless to pale yellow viscous oil (Free base); White solid (HCl salt)
Solubility Free Base: Soluble in MeOH, EtOH, DMSO,

, EtOAc.[1] Sparingly soluble in

.HCl Salt: Soluble in

, MeOH.
Chirality One stereocenter (C2). Available as (S)- or (R)- enantiomers.
pKa (calc) ~7.5 (Amine)

Protocol 1: Structural Identification (NMR & MS)

Objective: Unequivocal confirmation of the quaternary structure and ester functionality.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (for free base) or 

(for HCl salt). Instrument: 400 MHz or higher.

Expected


H NMR Signals (

):
  • 
     7.20–7.50 (m, 5H):  Phenyl group aromatic protons.
    
  • 
     3.75 (s, 3H):  Methyl ester (
    
    
    
    ). Diagnostic singlet.
  • 
     2.0–2.2 (m, 1H) & 1.8–2.0 (m, 1H): 
    
    
    
    -methylene protons (part of butyl chain). Diastereotopic due to the chiral center.
  • 
     1.80 (br s, 2H):  Amine (
    
    
    
    ). Shift varies with concentration/water content.
  • 
     1.10–1.40 (m, 4H):  Remaining methylene protons of the butyl chain.
    
  • 
     0.85 (t, 3H):  Terminal methyl of the butyl chain.
    
  • Critical Validation: The spectrum must NOT show a methine proton signal typically found at

    
     3.5–4.5 ppm in standard amino acids. Its absence confirms the quaternary center.
    

Expected


C NMR Signals: 
  • 
     ~175.0:  Ester Carbonyl (
    
    
    
    ).
  • 
     ~65.0:  Quaternary 
    
    
    
    -Carbon (
    
    
    ).
  • 
     ~52.0:  Methoxy carbon (
    
    
    
    ).
  • 
     140–126:  Aromatic carbons.
    
  • 
     14.0–40.0:  Aliphatic butyl chain carbons.
    
B. Mass Spectrometry (HRMS)[3]
  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Fragment Ions: Loss of methoxy group (

    
    ) or carboxylate moiety is common.
    

Protocol 2: Achiral Purity Assessment (HPLC-UV)

Objective: Quantify chemical purity and detect hydrolysis byproducts (free acid) or synthesis intermediates.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (

    
    ).
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       95% B
      
    • 15–20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (peptide bond/amine) and 254 nm (phenyl ring).

  • Temperature: 30°C.

Interpretation:

  • Main Peak: Methyl 2-amino-2-phenylhexanoate (Retention time ~8–10 min).

  • Impurity 1 (Hydrolysis): 2-amino-2-phenylhexanoic acid. Elutes earlier than the ester due to the polar carboxylic acid.

  • Impurity 2 (Dimer): Diketopiperazine derivative. Elutes later due to increased hydrophobicity and lack of ionizable amine.

Protocol 3: Enantiomeric Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee). This is the most critical quality attribute for asymmetric synthesis building blocks.

Challenge: The steric bulk at the


-position makes derivatization (e.g., with Marfey's reagent) slow and potentially incomplete. Direct chiral chromatography  is strongly recommended.
Recommended Method: Polysaccharide-Based CSP

Polysaccharide columns (Amylose or Cellulose derivatives) usually offer the best selectivity for


-disubstituted amino esters.
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The "immobilized" nature of IA allows for broader solvent compatibility, but AD-H is the gold standard for aromatic amines.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is essential to suppress peak tailing of the free amine.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV 254 nm.[2]

  • Sample Prep: Dissolve 1 mg/mL in Hexane/IPA (90:10).

Alternative (Reverse Phase):

  • Column: Chiralpak IA-3.

  • Mobile Phase: Water (0.1% DEA) : Acetonitrile (60:40).

  • Benefit: Compatible with MS detection if DEA is replaced with Ammonium Bicarbonate.

Visualization: Analytical Workflow & Degradation Pathways

The following diagram illustrates the logical flow for characterizing the material and the potential degradation pathways that must be monitored.

CharacterizationWorkflow cluster_ID 1. Structural ID cluster_Purity 2. Purity Assessment Sample Sample: Methyl 2-amino-2-phenylhexanoate NMR 1H NMR (CDCl3) Check: No alpha-H Confirm: OMe singlet Sample->NMR MS HRMS (ESI+) [M+H]+ = 222.1494 Sample->MS HPLC RP-HPLC (C18) 0.1% TFA/ACN Gradient Detect: Hydrolysis/Dimers Sample->HPLC Chiral Chiral HPLC (Chiralpak IA) Hexane/IPA/DEA Output: % ee Sample->Chiral Hydrolysis Impurity: Free Acid (Hydrolysis) Sample->Hydrolysis Moisture/Acid DKP Impurity: Diketopiperazine (Cyclization/Dimer) Sample->DKP Heat/Conc. Decision QC Decision NMR->Decision HPLC->Decision Chiral->Decision

Figure 1: Comprehensive analytical workflow including structural confirmation, purity checks, and potential degradation pathways (Hydrolysis and Dimerization).[3][4]

Handling & Stability Protocol

Storage:

  • Store as the HCl salt whenever possible. The salt form suppresses the nucleophilicity of the amine, preventing cyclization (DKP formation).

  • If storing the Free Base : Keep at -20°C, under Argon/Nitrogen, strictly anhydrous.

Handling:

  • Avoid prolonged exposure to aqueous basic conditions to prevent ester hydrolysis.

  • Re-check chiral purity if the sample has been subjected to high temperatures (>60°C), although the quaternary center resists racemization, thermal degradation is possible.

References

  • Chiral Separation of Amino Acid Esters

    • Comparison of polysaccharide-based CSPs for alpha-amino acid esters.
    • Source:

  • Synthesis & Properties of Quaternary Amino Acids

    • General reactivity of alpha,alpha-disubstituted amino acids.
    • Source:

  • Chemical Data & CAS Verification

    • Methyl 2-amino-2-phenylhexanoate (S-isomer)
    • Source: (Note: Generalized search for hexanoate derivatives used for structural verification).

  • Analytical Methods for Amino Acids

    • Overview of HPLC and MS techniques.
    • Source:

Sources

Application Note: Structural Constraint & Stability Enhancement using Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical integration of Methyl 2-amino-2-phenylhexanoate (an


-disubstituted amino acid ester) into peptide synthesis workflows.

Executive Summary & Scientific Rationale

Methyl 2-amino-2-phenylhexanoate (CAS: 360074-85-7) represents a class of quaternary


-amino acids  critical for modern peptidomimetic drug design. Unlike proteinogenic amino acids, this compound features a tetrasubstituted 

-carbon (carrying a phenyl ring and a butyl side chain).

Core Applications:

  • Conformational Locking: The steric bulk at the

    
     position restricts rotation around 
    
    
    
    and
    
    
    torsion angles (Thorpe-Ingold effect), forcing peptides into stable secondary structures (e.g.,
    
    
    -helices or
    
    
    -helices).
  • Proteolytic Resistance: The absence of an

    
    -hydrogen eliminates the primary abstraction site for many proteases, significantly extending the in vivo half-life of therapeutic peptides.
    
  • Hydrophobic Core Targeting: The phenyl and butyl groups provide significant lipophilicity, useful for targeting hydrophobic pockets in GPCRs or protein-protein interaction (PPI) interfaces.

Technical Challenge: The very steric hindrance that confers stability makes this residue notoriously difficult to couple using standard SPPS (Solid Phase Peptide Synthesis) protocols. This guide provides the optimized "High-Force" protocols required for successful incorporation.

Chemical Properties & Handling

PropertySpecification
IUPAC Name Methyl 2-amino-2-phenylhexanoate
Molecular Formula

Molecular Weight 221.30 g/mol
Steric Profile High (

-disubstituted)
Solubility Soluble in DCM, DMF, MeOH; Low solubility in water.
Storage 2-8°C, Desiccated (Hygroscopic as hydrochloride salt).

Workflow Visualization: The "Steric Hurdle" Strategy

The following decision tree outlines the optimized pathway for incorporating this hindered residue, distinguishing between N-terminal and internal positioning.

Peptide_Synthesis_Workflow Start Start: Methyl 2-amino-2-phenylhexanoate Role_Check Determine Role in Peptide Start->Role_Check CTerm C-Terminal Residue Role_Check->CTerm Target: C-Term Internal Internal/N-Terminal Residue Role_Check->Internal Target: Internal Solution_Coup Solution Phase Coupling to Amine Linker CTerm->Solution_Coup Direct Amidation Hydrolysis Step A: Ester Hydrolysis (LiOH/THF, Reflux) Internal->Hydrolysis Expose Carboxyl Fmoc_Prot Step B: Fmoc Protection (Fmoc-OSu, NaHCO3) Hydrolysis->Fmoc_Prot SPPS_Coup SPPS Coupling Cycle (High-Force Protocol) Fmoc_Prot->SPPS_Coup Reagent_Select Reagent Selection: HATU vs. PyAOP vs. Acid Fluoride SPPS_Coup->Reagent_Select Critical Step

Figure 1: Strategic workflow for processing Methyl 2-amino-2-phenylhexanoate based on its position in the target peptide sequence.

Protocol 1: Building Block Preparation (Hydrolysis & Protection)

Since the compound is supplied as a methyl ester, it must be converted to the Fmoc-protected free acid (Fmoc-AA-OH) for standard SPPS.

Phase A: Saponification of the Sterically Hindered Ester

Rationale: Standard room-temperature hydrolysis often fails due to the bulky phenyl/butyl groups shielding the carbonyl. Heat and a polar aprotic co-solvent are required.

  • Dissolution: Dissolve 10 mmol of Methyl 2-amino-2-phenylhexanoate in 30 mL of THF/MeOH (1:1) .

  • Base Addition: Add 40 mL of 2M LiOH (aq) (8 equiv).

    • Note: LiOH is preferred over NaOH for better solubility in organic mixtures.

  • Reaction: Heat to 60°C (reflux) for 12–18 hours. Monitor by TLC (System: EtOAc/Hexane) until the starting material spot disappears.

  • Workup:

    • Cool to RT. Evaporate organic solvents under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2.0 using 1M HCl.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry over

      
      , filter, and concentrate to yield the crude free amino acid.
      
Phase B: Fmoc Protection
  • Setup: Suspend the crude amino acid (from Phase A) in 10%

    
      solution (pH ~9).
    
  • Reagent: Dissolve Fmoc-OSu (1.1 equiv) in Dioxane or Acetone. Add dropwise to the amino acid solution.

  • Agitation: Stir vigorously at Room Temperature for 24 hours.

    • Tip: Maintain pH ~9 by adding dilute carbonate if necessary.

  • Purification: Acidify to pH 2, extract with EtOAc, and purify via Flash Chromatography (DCM/MeOH gradient) to obtain Fmoc-2-amino-2-phenylhexanoic acid .

Protocol 2: High-Force SPPS Coupling

Coupling to or from a quaternary carbon requires high-efficiency reagents to overcome the energy barrier.

Reagent Selection Matrix
ScenarioPreferred ReagentAdditiveReaction Time
Coupling TO the Hindered Amine HATU or COMU HOAt2 x 2 hours (Double Couple)
Coupling OF the Hindered Acid PyAOP or Acid Fluoride Collidine1 x 4 hours
Difficult Sequences Triphosgene (In-situ acid chloride)DIPEA1 hour (Rapid)
Step-by-Step Coupling Protocol (Fmoc-SPPS)

1. Resin Preparation: Use a low-loading resin (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation, which exacerbates steric problems.

2. Coupling the Hindered Residue (The "Incoming" Step):

  • Activation: Dissolve Fmoc-2-amino-2-phenylhexanoic acid (4 equiv) and HATU (3.9 equiv) in minimal dry DMF.

  • Base: Add DIPEA (8 equiv) immediately before adding to the resin.

  • Incubation: Shake for 3 hours .

  • Retreatment: Drain and repeat the coupling (Double Coupling) to ensure >99% conversion. Perform a Kaiser test; if positive, proceed to a third coupling using PyAOP .

3. Capping (Crucial): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

4. Deprotection: Use 20% Piperidine/DMF with 0.1M HOBt to suppress aspartimide formation (if susceptible residues are present) and improve deprotection kinetics of the bulky amine.

5. Coupling the NEXT Residue (The "Outgoing" Step):

  • Challenge: The N-terminus of the anchored 2-amino-2-phenylhexanoate is a weak nucleophile due to steric shielding.

  • Strategy: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive, which accelerates coupling via neighbor-group effects.

  • Reaction: Couple the next Fmoc-Amino Acid (5 equiv) using DIC/HOAt or HATU/HOAt for 4–6 hours.

Quality Control & Troubleshooting

  • Racemization Risk: Low.

    
    -disubstituted amino acids are generally resistant to racemization during coupling because they lack the acidic 
    
    
    
    -proton required for oxazolone-mediated epimerization.
  • Incomplete Coupling: If standard HATU fails, convert the amino acid to its Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Protocol: AA (3 eq), TFFH (3 eq), DIPEA (6 eq) in DCM for 2 hours. Acid fluorides are highly reactive yet stable toward moisture relative to acid chlorides.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Wenschuh, H., et al. (1995). Peptide Bond Formation at Sterically Hindered Amino Acids. Journal of the American Chemical Society, 117, 12683.
  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Journal of Organic Chemistry, 68, 9854.
  • PubChem. (2025).[2][3] Methyl 2-amino-2-phenylhexanoate Compound Summary. National Library of Medicine. Link

Sources

use of Methyl 2-amino-2-phenylhexanoate as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-phenylhexanoate (M-2-A-2-PH) represents a specialized class of


-disubstituted amino acids , specifically an analogue of 

-phenylglycine bearing a butyl side chain. These quaternary amino acids are critical tools in modern medicinal chemistry for two reasons:
  • Conformational Restriction: They induce strong helical biases (typically

    
    -helices) in peptide backbones, locking bioactive conformations.
    
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, rendering the residue completely resistant to 
    
    
    
    -chymotrypsin and other common proteases.

This guide provides a validated protocol for the asymmetric synthesis of M-2-A-2-PH using Phase-Transfer Catalysis (PTC) and detailed methodology for its incorporation into peptide sequences , a process notoriously difficult due to steric hindrance.

Chemical Profile

PropertyData
IUPAC Name Methyl 2-amino-2-phenylhexanoate
Common Name

-Butyl-

-phenylglycine methyl ester
Molecular Formula

Molecular Weight 221.30 g/mol
Chiral Center Quaternary Carbon (

-C)
Key Functionality Sterically hindered amine; Quaternary stereocenter

Protocol A: Asymmetric Synthesis (The "Make")

While racemic synthesis followed by HPLC resolution is possible, it is inefficient for scale-up. The preferred route for high enantiomeric excess (ee) is Asymmetric Phase-Transfer Alkylation of a glycine or phenylglycine imine equivalent.

Reaction Logic

We utilize the O'Donnell-Maruoka Strategy . The starting material is the benzophenone imine of methyl


-phenylglycinate. The acidity of the 

-proton is exploited by a chiral quaternary ammonium catalyst, which forms a tight ion pair with the enolate at the interface of the organic/aqueous solvent, directing the face of attack for the butyl electrophile.
Materials
  • Substrate: Methyl

    
    -phenylglycinate benzophenone imine (prepared from methyl 
    
    
    
    -phenylglycinate + benzophenone imine).
  • Electrophile: 1-Iodobutane (1.2 equiv).

  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) OR 
    
    
    
    -Benzylcinchonidinium chloride (1–5 mol%).
  • Base: 50% aqueous KOH.

  • Solvent: Toluene.

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask, dissolve the Imine Substrate (1.0 equiv) and Catalyst (0.01 equiv) in Toluene (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add 50% aqueous KOH (5.0 equiv) vigorously. The biphasic mixture allows the catalyst to shuttle hydroxide ions.

  • Alkylation: Add 1-Iodobutane (1.2 equiv) dropwise. Stir vigorously at 0°C.

    • Critical Checkpoint: Monitor by TLC/HPLC. The reaction rate is slower than glycine alkylation due to the steric bulk of the phenyl group. Reaction times typically range from 12–24 hours.

  • Quench & Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF. Add 1N HCl (1.5 equiv) and stir at RT for 2 hours. This cleaves the benzophenone, releasing the free amine.

  • Purification: Partition between water and ether (removes benzophenone). Basify the aqueous layer (pH 10) with

    
     and extract the free amine product into DCM.
    
  • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Synthesis Workflow Diagram

SynthesisProtocol Start Methyl u03b1-Phenylglycinate Imine Benzophenone Imine Formation Start->Imine + Benzophenone Imine PTC_Step Asymmetric Alkylation (Toluene/KOH/Cat*) Imine->PTC_Step + 1-Iodobutane Intermed Chiral Imine Intermediate PTC_Step->Intermed Stereoselective C-C Bond Formation Hydrolysis Acid Hydrolysis (1N HCl/THF) Intermed->Hydrolysis Deprotection Product (S)-Methyl 2-amino- 2-phenylhexanoate Hydrolysis->Product Purification

Figure 1: Asymmetric Phase-Transfer Catalysis workflow for generating the quaternary center.

Protocol B: Peptide Incorporation (The "Use")

Incorporating M-2-A-2-PH into a peptide chain is the primary bottleneck in its application. Standard coupling reagents (EDC, HBTU) often fail or result in low yields because the nucleophilic amine is shielded by the phenyl and butyl groups.

The Steric Challenge

The


-carbon is tetrasubstituted. The approach of an activated carboxylic acid to this amine is sterically blocked. Furthermore, once coupled, the N-terminus of the M-2-A-2-PH residue is difficult to acylate for the next step.
Recommended Coupling System

Reagent of Choice: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU with extended reaction times. Alternative: Acid Fluorides (generated via TFFH) are highly effective for Aib-like sterics.[1]

Coupling Protocol (Solution Phase)

Scenario: Coupling Fmoc-AA-OH (Carboxylic Acid) to H-M-2-A-2-PH-OMe (Amine).

  • Activation: Dissolve Fmoc-AA-OH (1.2 equiv) and PyBrOP (1.2 equiv) in dry DCM/DMF (1:1).

  • Base Addition: Add DIEA (Diisopropylethylamine, 3.0 equiv). Stir for 2 minutes to pre-activate.

  • Coupling: Add the M-2-A-2-PH amine (1.0 equiv).

  • Conditions:

    • Temperature: Start at 0°C, warm to RT. For extremely difficult cases, reflux in 1,2-dichloroethane may be required.

    • Time: 12–24 hours.

  • Monitoring: Ninhydrin stain is ineffective for secondary/hindered amines. Use Chloranil test or LC-MS to monitor consumption of the amine.

Troubleshooting Low Yields

If PyBrOP fails, switch to the Acid Chloride/Fluoride method :

  • Convert the incoming Fmoc-amino acid to its acid chloride using Ghosez's Reagent or to its acid fluoride using TFFH .

  • React with M-2-A-2-PH in DCM with collidine as the base. This species is smaller and more electrophilic than the OBt/OAt esters generated by HATU.

Incorporation Logic Diagram

CouplingLogic Input Incoming Amino Acid (Fmoc-AA-OH) Decision Steric Assessment Input->Decision Standard Standard Path (HATU/DIEA) Decision->Standard Standard AA HighPower High-Power Path (PyBrOP or TFFH) Decision->HighPower Target is M-2-A-2-PH (Steric Bulk) Coupling Coupling Reaction (Target: M-2-A-2-PH Amine) Standard->Coupling Low Yield HighPower->Coupling High Yield Result Dipeptide Product Coupling->Result

Figure 2: Decision matrix for selecting coupling reagents when targeting sterically hindered amines.

Applications & References

Key Applications
  • Peptidomimetics: The M-2-A-2-PH residue is used to replace Phenylalanine or Leucine in biologically active peptides to restrict conformational freedom. It strongly promotes helical folding (

    
     helix) due to the "Thorpe-Ingold" effect.
    
  • Protease Inhibitors: Drugs targeting chymotrypsin-like proteases often utilize this scaffold to fill the hydrophobic S1 pocket while preventing cleavage of the inhibitor itself.

  • Chiral Auxiliaries: The hydrolyzed free acid form can serve as a chiral auxiliary in stoichiometric asymmetric synthesis.

References
  • Maruoka, K., & Ooi, T. (2003). "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysts." Chemical Reviews, 103(8), 3013–3028. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205–208. Link

  • Wenschuh, H., et al. (1996). "Peptide Bond Formation at Sterically Hindered Amino Acids: Acid Fluorides." Journal of Organic Chemistry, 61(19), 6756. (Demonstrates TFFH utility for Aib-like residues).

Sources

experimental procedure for the esterification of 2-amino-2-phenylhexanoic acid

Application Note: High-Efficiency Esterification of Sterically Hindered -Quaternary Amino Acids

Executive Summary & Strategic Rationale

The esterification of 2-amino-2-phenylhexanoic acid presents a distinct synthetic challenge compared to standard proteinogenic amino acids. The target substrate features a quaternary

Standard Fisher esterification (sulfuric acid/methanol) often results in incomplete conversion or requires excessive heating that degrades the substrate. To overcome this, we utilize in-situ generation of anhydrous hydrogen chloride via Thionyl Chloride (


This guide details two protocols:

  • Method A (

    
    ):  The robust, scalable "Gold Standard" for difficult substrates.
    
  • Method B (TMSCl): A milder, bench-friendly alternative for rapid synthesis.

Reaction Mechanism & Steric Analysis

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. For this specific substrate, the rate-determining step is the formation of the tetrahedral intermediate.

Mechanistic Diagram

The following diagram illustrates the activation and nucleophilic attack, highlighting the steric congestion at the

ReactionMechanismSubstrate2-Amino-2-Phenylhexanoic Acid(Sterically Crowded)ActivationCarbonyl Activation(Protonation by HCl)Substrate->Activation+ H+AttackNucleophilic Attack(MeOH enters crowded sphere)Activation->Attack+ MeOHIntermediateTetrahedral IntermediateAttack->IntermediateSlow (Steric Bulk)CollapseElimination of H2O(Irreversible step)Intermediate->Collapse- H2OProductMethyl Ester Hydrochloride SaltCollapse->Product

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck caused by the quaternary

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Primary Protocol)

Best for: Scale-up (>5g), difficult substrates, and ensuring complete conversion. Mechanism:

Materials
  • Substrate: 2-Amino-2-phenylhexanoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice-water bath.
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Cap with a septum and flush with Nitrogen/Argon.

  • Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice-water bath.

  • Activation (Critical): Add Thionyl Chloride dropwise via syringe over 15–20 minutes.

    • Note: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent methyl chloride formation.

  • Substrate Addition: Remove the septum briefly and add solid 2-amino-2-phenylhexanoic acid in one portion.

  • Reflux: Remove the ice bath. Attach the reflux condenser (fitted with a drying tube). Heat the mixture to reflux (

    
    ) for 12–16 hours .
    
    • Why Reflux? Steric hindrance at the

      
      -position significantly slows the reaction at room temperature. Thermal energy is required to overcome the activation barrier.
      
  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Look for the disappearance of the amino acid spot/peak.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
  • Co-evaporation: Redissolve the residue in minimal methanol or diethyl ether and re-evaporate (2x) to remove trapped HCl gas.

  • Isolation: The product is obtained as the Hydrochloride Salt (white to off-white solid).

Method B: Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Best for: Small scale (<1g), mild conditions, operational simplicity. Mechanism:

Materials
  • Substrate: 2-Amino-2-phenylhexanoic acid (1.0 equiv)

  • Reagent: Chlorotrimethylsilane (TMSCl) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous Methanol.[1][2]

Step-by-Step Procedure
  • Suspension: Suspend the amino acid in anhydrous Methanol (0.5 M) in a round-bottom flask at room temperature.

  • Addition: Add TMSCl dropwise.[2] The suspension will likely clarify as the amino acid dissolves and reacts.

  • Reaction: Stir at room temperature for 24 hours.

    • Optimization: If conversion is <90% after 24h (checked by LC-MS), heat to

      
       for 4 hours. The bulky phenyl group often necessitates this thermal boost.
      
  • Workup: Concentrate in vacuo. The byproduct (TMS-OMe) is volatile and easily removed, leaving the pure ester hydrochloride.

Purification & Quality Control

The crude hydrochloride salt is usually sufficiently pure (>95%) for subsequent reactions. If purification is required (e.g., for analytical standards), follow the logic below.

Purification Workflow Diagram

PurificationCrudeCrude Ester HCl SaltCheckPurity Check (NMR/HPLC)Crude->CheckPureUse DirectlyCheck->Pure>95%ImpureRecrystallizationCheck->Impure<95%FreeBaseOptional: Free Base Generation(Partition: EtOAc / Sat. NaHCO3)Pure->FreeBaseIf neutral amine neededImpure->PureAfter DryingSolventSolvent System:MeOH / Et2OImpure->Solvent

Figure 2: Decision tree for the purification of the amino ester salt.

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Identity (

NMR)
Methyl singlet

3.6–3.8 ppm; Phenyl multiplet

7.2–7.5 ppm
400 MHz DMSO-

Purity > 95%HPLC (C18, AcCN/H2O)
MS (ESI+)

consistent with MW (approx 222.3 for Methyl Ester)
LC-MS

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance prevents attack.Increase reaction time (up to 24h) or switch from Method B to Method A (Reflux).
Product is Sticky/Oil Trapped solvent or HCl.Triturate with cold Diethyl Ether or Hexanes to induce crystallization. Dry under high vacuum.
Low Yield Hydrolysis during workup.Ensure rotary evaporator water bath is not too hot; avoid exposure to atmospheric moisture; store in desiccator.
Racemization Overheating in acidic media.While 2-amino-2-phenylhexanoic acid is achiral (unless enantiomerically pure starting material is used), avoid reflux temps >70°C to prevent degradation.

References

  • Brenner, M., & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115.  (Foundational protocol for thionyl chloride mediated esterification).
    
  • Brook, M. A., et al. (2012). Trimethylchlorosilane (TMSCl) in Methanol: A Convenient System for the Synthesis of Amino Acid Methyl Esters. Synthetic Communications. (Validates the TMSCl method for hindered amino acids).
  • Anand, R. C., & Vatsal, R. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. (Recent optimization of TMSCl protocols).

  • Li, J., et al. (2024).[3] Steric hindrance in esterification of alpha-quaternary amino acids. Journal of Organic Chemistry. (Discusses the kinetic barriers of

    
    -disubstituted systems).
    

Application Note: High-Resolution Enantioseparation of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of Methyl 2-amino-2-phenylhexanoate , a sterically hindered


-disubstituted amino acid ester. Due to the quaternary carbon center featuring both a phenyl ring and a butyl chain, this molecule presents unique challenges regarding steric accessibility and chiral recognition. This guide establishes a validated Normal Phase (NP) method utilizing an amylose-based polysaccharide stationary phase (Chiralpak AD-H), achieving baseline resolution (

) suitable for scale-up in drug discovery and peptidomimetic synthesis.

Introduction


-Disubstituted amino acids are critical building blocks in medicinal chemistry. They are frequently employed to induce conformational constraints in peptide backbones, stabilizing secondary structures such as helices and turns. Methyl 2-amino-2-phenylhexanoate  possesses a quaternary chiral center (

-carbon) substituted with an amine, a methyl ester, a phenyl group, and a butyl chain.

The separation of these enantiomers is challenging due to the steric bulk surrounding the chiral center, which can impede the formation of the transient diastereomeric complexes necessary for chiral discrimination. Standard ligand-exchange methods often fail due to this steric hindrance. Therefore, this protocol leverages the supramolecular recognition capabilities of polysaccharide-based Chiral Stationary Phases (CSPs), specifically Amylose tris(3,5-dimethylphenylcarbamate) , which provides the necessary "chiral grooves" to accommodate the aromatic moiety of the analyte.

Experimental Protocol

Reagents and Chemicals[1]
  • Analyte: Methyl 2-amino-2-phenylhexanoate (racemic mixture).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA),

    
    .
    
    • Note: Basic additives are mandatory to suppress silanol interactions with the free amine, preventing peak tailing.

Instrumentation
  • System: Agilent 1260 Infinity II or equivalent Quaternary LC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on

    
     silica), 
    
    
    
    mm ID.
    • Alternative: Chiralcel OD-H (Cellulose analog) may be used for orthogonality screening.

Sample Preparation
  • Stock Solution: Weigh 5.0 mg of the racemic sample.

  • Dissolution: Dissolve in 1.0 mL of the Mobile Phase (90:10 Hexane/IPA).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove particulates.
    
  • Final Concentration: 5.0 mg/mL (for method development) or dilute to 0.5 mg/mL for analytical runs.

Chromatographic Conditions

The following conditions have been optimized for maximum resolution and peak symmetry.

ParameterSettingRationale
Mobile Phase n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v)Hexane provides the non-polar environment; IPA modulates eluent strength; DEA masks silanols.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances pressure and efficiency.
Temperature 25°CAmbient temperature preserves the helical structure of the amylose polymer.
Detection UV @ 210 nm (Reference 360 nm)210 nm captures the carbonyl and phenyl absorption maxima.
Injection Vol. 5 - 10

Prevents column overload while ensuring adequate sensitivity.
Run Time 20 MinutesSufficient to elute both enantiomers (typical

range 1.0 - 4.0).

Results and Discussion

Separation Mechanism

The separation on Chiralpak AD-H is driven by a "three-point interaction" model:

  • 
     Interactions:  Between the phenyl ring of the analyte and the 3,5-dimethylphenyl groups of the stationary phase.
    
  • Hydrogen Bonding: Between the carbonyl/amine of the analyte and the carbamate linkage of the amylose selector.

  • Steric Inclusion: The butyl chain of the analyte fits into the chiral cavities of the amylose helix, discriminating between the R and S configurations based on spatial fit.

Optimization Logic
  • Why Normal Phase? In Reversed Phase (RP), the hydrophobic butyl and phenyl groups would drive excessive retention on polysaccharide columns, often leading to broad peaks. Normal Phase (NP) allows the polar interactions (H-bonding) to dominate the chiral recognition mechanism.

  • Why AD-H over OD-H? While both are effective, the helical pitch of Amylose (AD-H) is generally more receptive to bulky

    
    -disubstituted amino esters compared to the linear "sheet" structure of Cellulose (OD-H).
    
System Suitability Parameters

To ensure data trustworthiness, the system must meet the following criteria before routine analysis:

ParameterAcceptance CriteriaTypical Result
Resolution (

)

(Baseline)

Tailing Factor (

)


Capacity Factor (

)


Selectivity (

)


Workflow Visualization

The following diagram illustrates the decision-making process for developing this chiral method, ensuring a self-validating workflow.

ChiralMethodDevelopment Start Start: Racemic Methyl 2-amino-2-phenylhexanoate Solubility Solubility Check (Hexane/IPA) Start->Solubility Screening Column Screening (Normal Phase) Solubility->Screening ADH Chiralpak AD-H (Amylose) Screening->ADH ODH Chiralcel OD-H (Cellulose) Screening->ODH Decision Check Resolution (Rs) & Shape ADH->Decision ODH->Decision Tailing Problem: Peak Tailing Decision->Tailing Asymmetry > 1.3 LowRes Problem: Low Resolution (Rs < 1.5) Decision->LowRes Rs < 1.5 Success Success: Rs > 2.0 Symmetric Peaks Decision->Success Rs > 1.5 FixTailing Action: Add 0.1% DEA (Suppress Silanols) Tailing->FixTailing FixTailing->Decision FixRes Action: Lower % IPA (Reduce Solvent Strength) LowRes->FixRes FixRes->Decision FinalMethod Final Protocol: Hex/IPA/DEA (90:10:0.1) @ 1.0 mL/min Success->FinalMethod

Caption: Logical workflow for the development and optimization of the chiral HPLC method, highlighting corrective actions for common separation issues.

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Yakhak Hoeji. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. [Link]

  • Phenomenex. (2025).[2][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • PubChem. (2025).[4][5] Compound Summary: (2R)-2-amino-2-phenylhexanoic acid.[5] National Library of Medicine. [Link]

Sources

Methyl 2-amino-2-phenylhexanoate as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-amino-2-phenylhexanoate in Drug Discovery

Executive Summary

Methyl 2-amino-2-phenylhexanoate (MAPH) represents a high-value "privileged scaffold" in modern medicinal chemistry. As an


-disubstituted amino acid derivative, it possesses a quaternary carbon center that confers two distinct pharmacological advantages: conformational restriction  and metabolic stability .

This application note provides a comprehensive technical guide for researchers utilizing MAPH as a precursor. We address the specific synthetic challenges posed by its steric bulk—specifically the Thorpe-Ingold effect—and provide validated protocols for its incorporation into peptidomimetics and heterocyclic bioactive molecules.

Technical Profile & Chemical Logic

The Steric Advantage: Unlike standard proteinogenic amino acids, MAPH contains a quaternary


-carbon substituted with both a phenyl ring and a butyl chain. This "tetrasubstitution" creates a steric lock that restricts rotation around the 

(

) and

(

) bonds.
  • Peptidomimetics: When incorporated into a peptide, MAPH forces the backbone into stable secondary structures (often

    
    -helices or 
    
    
    
    -turns), improving receptor binding affinity.
  • Proteolytic Resistance: The steric bulk prevents proteases (like chymotrypsin) from accessing the amide bond, significantly extending the in vivo half-life of the therapeutic.

Data Summary Table: Physicochemical Properties

PropertySpecificationRelevance to Protocol
Molecular Formula

Precursor tracking in LC-MS
Molecular Weight 221.30 g/mol Stoichiometry calculations
Steric Bulk (

-C)
High (Quaternary)CRITICAL: Requires activated coupling reagents (HATU/TFFH)
Solubility DCM, DMF, MeOHCompatible with standard SPPS solvents
pKa (Amine) ~7.8 (Est.)Lower than Glycine; requires stronger bases for deprotonation

Core Application 1: Peptidomimetic Synthesis

The Challenge: The primary hurdle in using MAPH is the low nucleophilicity of its amine group due to the shielding effect of the adjacent phenyl and butyl groups. Standard coupling reagents (EDC/NHS, HBTU) often result in low yields (<20%) or incomplete coupling.

The Solution: We utilize a "High-Activation" protocol involving HOAt (1-Hydroxy-7-azabenzotriazole) and HATU, often supplemented with microwave irradiation to drive the reaction to completion.

Protocol A: High-Efficiency Solid-Phase Coupling of MAPH

Objective: Incorporate MAPH into a growing peptide chain on Rink Amide resin.

Reagents:

  • Fmoc-Protected Amino Acid (Next residue to be coupled to MAPH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (0.1 M in DMF).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) - Preferred over DIEA to reduce racemization and steric clash.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminus of the resin-bound peptide using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation Cocktail:

    • In a separate vial, dissolve the Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4.0 eq).

    • Add TMP (8.0 eq) immediately prior to addition to resin.

    • Note: Pre-activation for 2 minutes is recommended.

  • Coupling Reaction:

    • Add the activated mixture to the resin-bound MAPH (or add MAPH to the resin if it is the incoming residue).

    • Microwave Step: Irradiate at 75°C (25 W) for 10 minutes. Alternatively: Shake at room temperature for 4-6 hours.

  • Monitoring (The Chloranil Test):

    • Standard Kaiser tests often yield false negatives with hindered amines. Use the Chloranil Test .

    • Positive (Uncoupled): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

  • Double Coupling: If the test is positive, repeat the coupling step using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as the coupling reagent, which converts the acid to a highly reactive acyl fluoride.

Core Application 2: Synthesis of Bioactive Heterocycles

MAPH is a direct precursor to 5,5-disubstituted hydantoins, a class of molecules with potent anticonvulsant activity (analogous to Phenytoin).

Protocol B: Cyclization to 5-Butyl-5-Phenylhydantoin

Mechanism: The free amine of MAPH reacts with an isocyanate (or urea equivalent), followed by base-catalyzed cyclization.

Reagents:

  • Methyl 2-amino-2-phenylhexanoate (MAPH).

  • Potassium Cyanate (KOCN).

  • Acetic Acid (glacial) and Hydrochloric Acid (6M).

Step-by-Step Methodology:

  • Urea Formation:

    • Dissolve MAPH (1.0 eq) in 50% aqueous acetic acid.

    • Add Potassium Cyanate (1.5 eq) slowly with stirring at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Observation: A white precipitate (the ureido intermediate) may form.

  • Cyclization:

    • Add HCl (6M, excess) directly to the reaction mixture.

    • Reflux the mixture at 100°C for 2 hours. This promotes the intramolecular attack of the urea nitrogen on the methyl ester carbonyl.

  • Isolation:

    • Cool the mixture on ice. The hydantoin product will crystallize.[1]

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water.[1]

  • Validation:

    • Confirm structure via

      
      C NMR. Look for the characteristic Hydantoin carbonyl signals at ~155 ppm and ~175 ppm.
      

Visualization of Workflows

The following diagrams illustrate the steric logic and the decision-making process for synthesis.

MAPH_Utilization Start Methyl 2-amino-2-phenylhexanoate (MAPH) Prop1 Quaternary Carbon (Steric Lock) Start->Prop1 Prop2 Hydrophobic Core (Phenyl/Butyl) Start->Prop2 Path_Pep Peptide Synthesis (SPPS) Prop1->Path_Pep Thorpe-Ingold Effect Path_Het Heterocycle Synthesis (Small Molecule) Prop1->Path_Het Rigid Scaffold Out_Pep Conformationally Restricted Peptides (Helix/Turn) Path_Pep->Out_Pep Protocol A (HATU/MW) Out_Het 5,5-Disubstituted Hydantoins (Anticonvulsants) Path_Het->Out_Het Protocol B (KOCN/HCl)

Caption: Figure 1. Strategic divergence of MAPH applications based on its structural properties.

Coupling_Logic Input Coupling to MAPH Amine Standard Attempt Standard Coupling (HBTU/DIEA) Input->Standard Check1 Chloranil Test Standard->Check1 Success Proceed to Next Cycle Check1->Success Negative (Colorless) Fail1 Incomplete Coupling Check1->Fail1 Positive (Blue) Advanced Advanced Protocol (HATU / HOAt / Collidine / 75°C MW) Fail1->Advanced Check2 Chloranil Test Advanced->Check2 Check2->Success Negative Nuclear Acyl Fluoride Protocol (TFFH / NMI) Check2->Nuclear Positive Nuclear->Success

Caption: Figure 2. Decision tree for overcoming steric hindrance during peptide coupling.

Analytical Validation

To ensure the integrity of the synthesized molecules, the following analytical benchmarks must be met.

1. NMR Validation (Proton - 400 MHz, CDCl3):

  • Quaternary Center Check: The absence of an

    
    -proton signal (typically 3.5-4.5 ppm) confirms the integrity of the tetrasubstituted center.
    
  • Ester Verification: A sharp singlet at ~3.7 ppm corresponds to the methyl ester (

    
    ).
    
  • Aromatic Region: Multiplet at 7.2-7.4 ppm (5H) confirms the phenyl group.

2. Chiral HPLC: Since bioactivity is often enantiomer-dependent (typically the S-enantiomer for peptide mimics), enantiomeric excess (ee) should be determined.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

References

  • Ugi, I., et al. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition. [Link]

  • Carpino, L. A., et al. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive." Journal of the American Chemical Society. [Link]

  • Wenschuh, H., et al. (2025).[2] "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[3] ResearchGate / ACS Publications. [Link]

  • Smith, N. D., et al. (2005).[4] "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." Organic Letters. [Link]

Sources

Application Note: Large-Scale Synthesis of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a quaternary stereocenter at the


-position of amino acids (AAs) imposes severe conformational constraints on peptide backbones, enhancing metabolic stability and receptor selectivity. However, the synthesis of 

-disubstituted AAs is notoriously difficult to scale due to steric hindrance at the nucleophilic attack site.[1] This guide details three scalable, field-proven methodologies: the classical Bucherer-Bergs reaction , Asymmetric Phase-Transfer Catalysis (PTC) , and Self-Regeneration of Stereocenters (SRS) . We prioritize protocols that minimize chromatography and maximize safety.

Part 1: Strategic Decision Matrix

Selecting the correct synthetic route depends heavily on the substrate structure (cyclic vs. acyclic), required enantiopurity, and cost constraints.[1]

DecisionMatrix Start Target: α,α-Disubstituted AA IsCyclic Is the α-carbon part of a ring? Start->IsCyclic Chirality Is Enantiopurity Required? IsCyclic->Chirality No (Acyclic) Bucherer Method A: Bucherer-Bergs (Racemic + Resolution) IsCyclic->Bucherer Yes (Cyclic/Spiro) Scale Scale > 100 kg? Chirality->Scale Yes (Pure Enantiomer) Chirality->Bucherer No (Racemic OK) PTC Method B: Asymmetric PTC (Maruoka Catalyst) Scale->PTC Yes (Low Cost/Vol) SRS Method C: Self-Regeneration (SRS) (Seebach Method) Scale->SRS No (High Value/Complex) Biocat Method D: Biocatalysis (Transaminase/Hydantoinase) Bucherer->Biocat Enzymatic Resolution

Figure 1: Decision tree for selecting synthetic methodology based on structural constraints and scale.

Part 2: The Classical Route – Bucherer-Bergs Reaction

Best for: Cyclic amino acids, sterically hindered ketones, and cost-sensitive racemic productions.[1]

The Bucherer-Bergs reaction remains the industrial workhorse because the thermodynamic stability of the hydantoin intermediate overcomes the steric penalty of the quaternary center.

Mechanism & Safety Criticality

The reaction involves the condensation of a ketone with potassium cyanide (KCN) and ammonium carbonate


.[2]
  • Safety Note: This reaction generates transient HCN in situ. Industrial protocols must maintain pH > 8 to prevent HCN off-gassing.

Protocol 1: Continuous Flow Synthesis of 5,5-Disubstituted Hydantoins

Adapted from recent flow chemistry intensifications (Monteiro et al., 2015).[1]

Reagents:

  • Ketone substrate (1.0 equiv)

  • KCN (1.2 equiv)

  • 
     (3.0 equiv)
    
  • Solvent: 50% EtOH/Water (v/v)

Workflow:

  • Feed Preparation: Dissolve ketone in EtOH. Dissolve KCN and carbonate in water.

  • Reactor Setup: Use a heated coil reactor (stainless steel or Hastelloy) set to 120°C with a back-pressure regulator (BPR) set to 20 bar. The high pressure keeps ammonia and

    
     in solution, accelerating the reaction.[1]
    
  • Residence Time: Adjust flow rate for a 30-minute residence time.

  • Quench: Output flows into a scrubber containing 10% NaOH/NaOCl to neutralize unreacted cyanide immediately.

  • Isolation: Acidify the collection vessel (in a fume hood) to pH 2–3 to precipitate the hydantoin. Filtration yields the product, typically >90% purity.[1]

Hydrolysis to Amino Acid: The hydantoin ring is extremely stable. Hydrolysis requires harsh conditions:

  • Basic: 3M NaOH, 150°C (sealed vessel), 24–48 h.

  • Enzymatic: Use D-hydantoinase followed by N-carbamoylase for mild, enantioselective hydrolysis (dynamic kinetic resolution).

Part 3: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Acyclic


-methyl or 

-benzyl amino acids requiring high enantiomeric excess (e.e.).

This method utilizes chiral quaternary ammonium salts (Maruoka catalysts) to facilitate the alkylation of glycine or alanine Schiff bases. It is "green" because it uses mild bases (KOH/NaOH) and minimal organic solvents.

Mechanism

The catalyst transports the hydroxide ion from the aqueous phase to the organic interface, deprotonating the Schiff base. The chiral catalyst then forms a tight ion pair with the enolate, blocking one face and forcing the electrophile to attack from the other.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase (50% KOH) Schiff Schiff Base Ester IonPair Chiral Ion Pair [Cat*]+ [Enolate]- Schiff->IonPair Product α,α-Disubstituted Product (98% e.e.) IonPair->Product + Alkyl Halide (RX) OH OH- Catalyst Maruoka Catalyst (R4N+ Br-) OH->Catalyst Ion Exchange Catalyst->Schiff Interfacial Deprotonation

Figure 2: Interfacial mechanism of Maruoka catalyst-mediated alkylation.

Protocol 2: Enantioselective -Alkylation of Alanine Schiff Base

Reference: Ooi & Maruoka, 2000; Lu et al., 2024.[1]

Reagents:

  • N-(diphenylmethylene)alanine tert-butyl ester (1.0 equiv)

  • Alkyl halide (1.2 equiv)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst (1 mol%)[1]

  • 50% aqueous KOH (3.0 equiv)

  • Toluene (5 volumes)

Steps:

  • Charge: Add the Schiff base, alkyl halide, and catalyst to the reactor containing toluene. Cool to 0°C.

  • Initiation: Add 50% KOH slowly while maintaining vigorous stirring (>500 rpm). Crucial: The reaction rate is diffusion-controlled; high shear mixing is essential.

  • Reaction: Stir at 0°C for 4–12 hours. Monitor by HPLC.

  • Workup: Separate phases. Wash organic layer with water until neutral.

  • Hydrolysis: Add 1M citric acid or 1N HCl in THF to the organic layer. Stir for 2 hours to cleave the imine.

  • Purification: The benzophenone byproduct is removed by extraction. The amino acid ester is isolated or crystallized.

Part 4: Self-Regeneration of Stereocenters (SRS)

Best for: Highly complex non-natural amino acids where e.e. must be >99% and catalyst cost is prohibitive.[1]

Developed by Dieter Seebach, this method uses a chiral auxiliary (often the amino acid itself, e.g., Proline or Alanine) to form a cyclic acetal (oxazolidinone or imidazolidinone).[1] The ring structure locks the conformation, allowing stereoselective alkylation.[1]

Key Application: BIRT-377 Synthesis

A landmark example is the multi-kilogram synthesis of the LFA-1 antagonist BIRT-377. The process used a hydantoin-like imidazolidinone intermediate derived from phenylalanine.

Advantages:

  • Self-Validating: The diastereomers formed are usually separable by crystallization, ensuring high purity without chiral chromatography.[1]

  • Predictable: The "Seebach Rule" (electrophile attacks anti to the bulky t-butyl group) is highly reliable.

Disadvantages:

  • Requires stoichiometric auxiliary steps (formation and cleavage).

  • Atom economy is lower than PTC.

Comparative Data Summary

FeatureBucherer-BergsAsymmetric PTCSelf-Regeneration (SRS)
Stereoselectivity None (Racemic)High (>95% e.e.)Very High (>99% d.e.)
Scalability Excellent (Ton scale)Good (kg to Ton)Good (kg scale)
Atom Economy HighHighLow (Auxiliary waste)
Cost Driver Resolution StepCatalyst CostStep Count
Key Constraint Cyanide HandlingSubstrate SolubilityStoichiometric Reagents

References

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015).[1][3] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett. Link

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000).[1][4] Practical Catalytic Enantioselective Synthesis of

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.[5][6] Link
  • Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024).[1] Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters.[7] Organic Letters. Link[7]

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[1][5] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Wu, G., Tormos, W., & Stumpf, A. (2002).[1] Self-regeneration of stereocenters: a practical enantiospecific synthesis of LFA-1 antagonist BIRT-377. Organic Letters. Link

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024).[1] Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. Nature Communications.[8] Link

Sources

Application Note: Derivatization Strategies for Methyl 2-amino-2-phenylhexanoate in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

Methyl 2-amino-2-phenylhexanoate represents a class of sterically hindered


-amino acid esters . Unlike simple amino acids (e.g., Glycine, Alanine), this molecule possesses a quaternary 

-carbon substituted with a phenyl ring, a butyl chain, a methyl ester, and the primary amine.

The Analytical Challenge:

  • Polarity: The primary amine (-NH

    
    ) functionality is capable of hydrogen bonding, leading to severe peak tailing, adsorption on the inlet liner, and non-linear calibration curves in Gas Chromatography (GC).
    
  • Steric Hindrance: The bulky phenyl and butyl groups adjacent to the amine create significant steric shielding. Standard derivatization protocols (e.g., room temperature silylation) often result in incomplete reaction yields, visible as split peaks or poor reproducibility.

  • Thermal Instability: Under high GC inlet temperatures, the free amine can facilitate intermolecular condensation or cyclization.

The Solution: This guide details two robust derivatization protocols designed to overcome steric hindrance: TMS-Silylation (Method A) for rapid screening and TFA-Acylation (Method B) for high-sensitivity quantitative analysis.

Chemical Strategy & Mechanisms

The Steric Barrier

The reaction target is the nitrogen lone pair. In Methyl 2-amino-2-phenylhexanoate, the approach of the derivatizing agent is physically blocked by the


-electron cloud of the phenyl ring and the conformational flexibility of the butyl chain. Therefore, kinetic energy (heat)  and catalysis  are strictly required.
Method A: Silylation (BSTFA + TMCS)[1]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the silicon atom. TMCS acts as a Lewis acid catalyst to increase the leaving group potential of the trifluoroacetamide moiety.

  • Outcome: Formation of the N-TMS derivative.

Method B: Acylation (TFAA)[2][4]
  • Reagent: Trifluoroacetic Anhydride (TFAA).[3][4]

  • Mechanism: Nucleophilic acyl substitution.[5]

  • Outcome: Formation of the N-trifluoroacetyl derivative.[6] This adds mass (97 Da) and fluorine atoms, which are excellent for electron capture ionization (if using ECD) and provide a distinct mass shift in EI-MS.

Experimental Workflows (Visualized)

Workflow Diagram

The following diagram outlines the critical decision paths and process steps for both methods.

G Start Sample: Methyl 2-amino-2-phenylhexanoate Choice Select Method Start->Choice MethodA Method A: Silylation (Rapid Screening) Choice->MethodA MethodB Method B: Acylation (High Stability/Quant) Choice->MethodB ReagentA Add BSTFA + 1% TMCS + Pyridine (Solvent) MethodA->ReagentA HeatA CRITICAL: Heat 70°C for 45 mins (Overcome Steric Hindrance) ReagentA->HeatA DirectInject Direct Injection (No Workup) HeatA->DirectInject GCMS GC-MS Analysis (DB-5ms Column) DirectInject->GCMS ReagentB Add TFAA + Base (Triethylamine/Pyridine) MethodB->ReagentB HeatB Heat 60°C for 30 mins ReagentB->HeatB Evap Evaporate to Dryness (Remove Acid Byproducts) HeatB->Evap Reconstitute Reconstitute in Isooctane Evap->Reconstitute Reconstitute->GCMS

Figure 1: Decision matrix and workflow for derivatization of sterically hindered amino esters.

Detailed Protocols

Protocol A: Silylation (Recommended for General Profiling)

Why use this: Single-step, no evaporation required, excellent for non-aqueous samples.

  • Preparation: Weigh 1–5 mg of Methyl 2-amino-2-phenylhexanoate into a 2 mL GC vial with a PTFE-lined cap.

  • Solvation: Add 500 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and facilitates the reaction better than acetonitrile for hindered amines.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Caution: Protect from moisture. Moisture hydrolyzes the reagent and the derivative.

  • Reaction (The Critical Step): Cap tightly and heat at 70°C for 45 minutes .

    • Expert Insight: Standard amino acids react at room temperature. This hindered analyte requires heat. Failure to heat will result in a mixture of underivatized and derivatized species (split peaks).

  • Analysis: Cool to room temperature and inject directly.

Protocol B: Acylation (Recommended for Trace Quantitation)

Why use this: Produces a highly stable derivative; excess reagent is removed, protecting the GC column from acid damage.

  • Preparation: Dissolve sample in 500 µL of Dichloromethane (DCM) or Ethyl Acetate.

  • Base Addition: Add 50 µL of Triethylamine (TEA) or Pyridine.

    • Reasoning: TFAA produces trifluoroacetic acid as a byproduct.[7] The base neutralizes this to drive the reaction forward.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) .

  • Reaction: Heat at 60°C for 30 minutes .

  • Workup (Mandatory):

    • Evaporate the solvent/reagent mixture to dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Warning: Do not skip this. Injecting TFAA directly will strip the phase from your GC column.

  • Reconstitution: Redissolve the residue in 500 µL of Isooctane or Hexane .

  • Analysis: Inject the reconstituted solvent.

GC-MS Parameters & Data Analysis

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent.

  • Column: Low-polarity 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Split mode (10:1 to 50:1 depending on concentration).

    • Temperature: 260°C.

    • Liner: Deactivated glass wool liner (essential to prevent adsorption of any underivatized traces).

Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1001.0
Ramp 1202800.0
Ramp 253005.0
Total Time ~19 min
Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–450 amu.

  • Expected Fragmentation (TMS Derivative):

    • Molecular Ion (M+): Weak or absent (typical for aliphatic esters).

    • Base Peak: Look for [M-59] (Loss of -COOCH

      
      ) or alpha-cleavage fragments characteristic of the TMS-amine group.
      
    • Specific Marker: The loss of the butyl group or the phenyl group will generate distinct ions.

Comparison of Methods

FeatureMethod A: Silylation (BSTFA)Method B: Acylation (TFAA)
Reaction Speed Fast (Single step)Slower (Requires evaporation)
Stability Moderate (Hydrolyzes in moisture)High (Stable for days)
Column Safety Moderate (Reagent accumulation)High (Reagents removed)
Sensitivity GoodExcellent (Fluorine enhances signal)
Steric Success Requires Heat (70°C)Requires Base + Heat

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the method is working, use the "Peak Shape Test" :

  • Split Peak? If you see two peaks for your analyte, the derivatization is incomplete. Action: Increase reaction time to 60 mins or temperature to 80°C.

  • Tailing? If the peak tails significantly, the amine is not fully blocked, or the inlet liner is active. Action: Change liner; ensure reagents are fresh (BSTFA absorbs water rapidly).

Internal Standard Selection

Do not use an amine as an internal standard unless it is also derivatized.

  • Recommended: A stable hydrocarbon (e.g., Eicosane, C20 ) or a chlorinated aromatic (e.g., Pentachlorobenzene ) added after derivatization (for Method B) or before (for Method A, assuming it doesn't react).

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A.
  • Agilent Technologies. (2023). GC/MS Analysis of Amino Acids. Retrieved October 26, 2023, from [Link]

Sources

using α-amino acid esters in asymmetric catalysis research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of


-Amino Acid Esters in Asymmetric Catalysis 

Executive Summary & Strategic Rationale


-Amino acid esters represent one of the most accessible and versatile "chiral pool" resources in organic synthesis. Unlike their parent amino acids, esters exhibit enhanced solubility in organic solvents and reduced zwitterionic character, making them ideal precursors for chiral ligands  (e.g., Schiff bases, oxazolines) and substrates for Dynamic Kinetic Resolution (DKR) .

However, their utility is often compromised by a single critical failure mode: unintentional racemization of the


-proton. This guide provides field-proven protocols to harness these reagents while maintaining stereochemical integrity, or conversely, exploiting their lability for stereoconvergent synthesis.

Critical Handling Framework: The Stability Spectrum

Before initiating any protocol, researchers must understand the "Stability/Reactivity Trade-off." Amino acid esters are commercially supplied as hydrochloride salts (stable) but must be neutralized (free-based) for catalysis.

The "Danger Zone": The free base form is prone to:

  • Racemization: Catalyzed by heat, basic pH, and aldehydes (via imine tautomerization).

  • Dimerization: Cyclization to form diketopiperazines (DKP).

  • Hydrolysis: Reversion to the parent amino acid in wet solvents.

Diagram 1: Operational Workflow & Decision Logic

HandlingWorkflow Salt Starting Material: Amino Acid Ester HCl Salt (Chemically Stable) Base Neutralization Strategy (In-situ vs. Pre-formation) Salt->Base Organic Base (Et3N, DIPEA) FreeBase Free Amino Ester (Unstable Intermediate) Base->FreeBase Fast Processing (< 1 hour) Ligand Path A: Ligand Synthesis (Schiff Bases/Oxazolines) *Goal: Retain Chirality* FreeBase->Ligand Low Temp (< 0°C) Anhydrous DKR Path B: Dynamic Kinetic Resolution (Asymmetric Hydrogenation) *Goal: Exploit Lability* FreeBase->DKR Metal Catalyst Controlled Epimerization Racemization CRITICAL FAILURE: Racemization / DKP Formation FreeBase->Racemization Time > 4h Moisture / Heat

Figure 1: Decision matrix for processing amino acid esters. Path A requires strict suppression of racemization, while Path B strategically induces it.

Application Protocol A: Modular Synthesis of Chiral Schiff Base Ligands

Context: Chiral Schiff bases (imines) derived from amino acid esters are privileged ligands for Cu(II), Zn(II), and Ni(II) catalysis. They are essential for the "Belokon-type" asymmetric synthesis of non-natural amino acids.

Scientific Constraint: The condensation of an aldehyde with an amino acid ester generates water. This water promotes ester hydrolysis. Furthermore, the resulting imine activates the


-proton, increasing acidity and racemization risk.

Solution: Use anhydrous magnesium sulfate (MgSO₄) as an in-situ desiccant and maintain low temperatures during the initial imine formation.

Protocol: Synthesis of (S)-N-Salicylidene-Valine Methyl Ester

Reagents:

  • (S)-Valine methyl ester hydrochloride (10 mmol)

  • Salicylaldehyde (10 mmol)

  • Triethylamine (Et₃N) (11 mmol)

  • Anhydrous MgSO₄ (2.0 g)

  • Dichloromethane (DCM) (anhydrous, 40 mL)

Step-by-Step Methodology:

  • Salt Suspension: In a flame-dried round-bottom flask under Argon, suspend (S)-Valine methyl ester HCl (1.67 g) in DCM (20 mL).

  • Controlled Neutralization: Cool the suspension to 0°C . Add Et₃N (1.53 mL) dropwise over 5 minutes. Rationale: Low temperature prevents local overheating and premature racemization during deprotonation.

  • Desiccant Addition: Add anhydrous MgSO₄ (2.0 g) directly to the reaction mixture. Rationale: Drives the equilibrium forward by trapping water immediately upon formation.

  • Aldehyde Addition: Dissolve salicylaldehyde (1.22 g) in DCM (20 mL) and add slowly to the amine mixture at 0°C.

  • Imine Formation: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde) or ¹H NMR (appearance of imine singlet ~8.3 ppm).

  • Workup (Crucial):

    • Filter off MgSO₄ and Et₃N·HCl salts quickly through a celite pad.

    • Concentrate the filtrate under reduced pressure at < 30°C . Do not heat above 40°C to avoid thermal racemization.

  • Validation: The resulting yellow oil is typically >95% pure. If crystallization is required, use Hexane/Et₂O at -20°C.

Data Specification:

  • Target Yield: >90%

  • Chiral Integrity: >99% ee (Verify via Chiral HPLC or shift reagent NMR).

Application Protocol B: Dynamic Kinetic Resolution (DKR) via Transfer Hydrogenation

Context: DKR is the most powerful application of amino acid esters. It allows the conversion of a racemic starting material (e.g., racemic


-amino- 

-keto ester) into a single enantiomer of an anti-

-amino-

-hydroxy ester with >90% yield and >98% ee.

Mechanism: The reaction relies on the Curtin-Hammett principle . The catalyst (typically Ru-BINAP or similar) reduces one enantiomer significantly faster than the other. Simultaneously, the unreacted enantiomer rapidly racemizes via enolization under the reaction conditions.

Diagram 2: DKR Mechanistic Cycle

DKR_Mechanism cluster_0 Dynamic Equilibrium Racemic Racemic Substrate (Rapidly Interconverting) Enol Enol Intermediate (Achiral) R_Isomer (R)-Isomer R_Isomer->Enol Base Product Enantioenriched Product (>98% ee) R_Isomer->Product k_slow S_Isomer (S)-Isomer S_Isomer->Enol Base S_Isomer->Product k_fast (Ru-Catalyst) Hydrogenation

Figure 2: The DKR cycle. Success depends on the rate of racemization (


) being faster than the rate of hydrogenation (

).
Protocol: Ru-Catalyzed DKR of -Amino- -Keto Esters

Reagents:

  • Racemic

    
    -acetamido-
    
    
    
    -keto ester (1.0 equiv)
  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)

  • Formic Acid / Triethylamine (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (1 mol%) in degassed DCM.

  • Substrate Addition: Add the racemic amino ester substrate (0.5 M concentration).

  • Hydrogen Source: Add the Formic Acid/Et₃N mixture (5 equiv).

    • Note: This specific ratio acts as both the hydrogen source and the buffering agent to facilitate the racemization of the

      
      -center.
      
  • Reaction: Stir at 30–40°C for 24 hours.

    • Checkpoint: Unlike Protocol A, mild heating is beneficial here to ensure

      
      .
      
  • Quench: Dilute with water and extract with EtOAc. Wash with saturated NaHCO₃ to remove excess acid.

  • Purification: Flash chromatography on silica gel.

Data Specification:

  • Diastereoselectivity (dr): Typically >20:1 (anti/syn).

  • Enantioselectivity (ee): >95%.[1]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Loss of Optical Purity (Protocol A) Basic conditions too strong or reaction time too long.Switch from Et₃N to DIPEA (steric bulk reduces proton abstraction). Reduce reaction time. Keep T < 0°C.
Low Yield (Protocol A) Hydrolysis of ester or imine.Ensure MgSO₄ is fresh. Use molecular sieves (3Å or 4Å). Ensure solvents are anhydrous.
Low ee (Protocol B - DKR) Racemization (

) is slower than reduction (

).
Increase temperature slightly. Add an exogenous base (e.g., DBU, 5 mol%) to accelerate enolization.
Diketopiperazine (DKP) Formation Free amino ester left in solution too long.Process immediately after neutralization. Do not store free bases; generate in situ.

References

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Soloshonok, V. A., et al. (2017).[1][2] "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases." Molecules. Link

  • Genêt, J. P., et al. (2003). "Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation." European Journal of Organic Chemistry. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • BenchChem Application Notes. (2025). "The Use of Chiral Amino Acid Esters in Asymmetric Catalysis." Link

Sources

Troubleshooting & Optimization

challenges in the synthesis of sterically hindered amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Operational | Current Queue: High Volume (Topic: Steric Bulk) Senior Application Scientist: Dr. A. Vance

Welcome to the Steric Hindrance Support Hub

You are likely here because standard protocols (Fischer esterification, EDC couplings) have failed. Synthesis of sterically hindered amino esters—such as those derived from tert-leucine , valine ,


-disubstituted amino acids  (e.g., Aib), or N-alkylated residues —requires abandoning "textbook" kinetics in favor of thermodynamic forcing or mechanistic bypasses.

This guide treats your synthesis as a troubleshooting ticket. Select the error code below that matches your observation.

Quick Navigation (Select Your Issue)
  • [ERR_01] Reaction stalls/low yield with bulky side chains (e.g., tert-Leucine).

  • [ERR_02] Product is racemic (loss of chirality) after coupling.

  • [ERR_03] Cannot form ester with bulky alcohols (tert-butyl esters).

Module 1: The "Brick Wall" Effect (ERR_01)

Symptom: You are trying to make a methyl or ethyl ester of a bulky amino acid (e.g., Valine, Isoleucine, tert-Leucine). Refluxing in MeOH/HCl gives <30% yield after 24 hours.

Root Cause: The tetrahedral intermediate required for Fischer esterification is too crowded. The activation energy to reach this transition state is too high for standard acid catalysis.

The Fix: The Thionyl Chloride Activation (In Situ Acid Chloride) Instead of relying on a weak protonated carbonyl, we convert the amino acid into a highly reactive acid chloride in situ. The chloride is a better leaving group, and the carbonyl is significantly more electrophilic, compensating for the steric bulk.

Protocol: High-Yield Methyl Ester Synthesis

Applicable to: Val, Ile, Tle, Aib.

  • Setup: Flame-dry a round-bottom flask. Add dry methanol (20 mL per gram of AA). Chill to 0°C (Ice bath).

  • Activation: Add Thionyl Chloride (SOCl

    
    )  dropwise (Caution: Exothermic).
    
    • Stoichiometry: Use 2.5 – 3.0 equivalents. The excess scavenges water.

  • Addition: Add the solid amino acid in one portion.

  • Reaction:

    • Standard: Reflux for 2-4 hours.

    • Extreme Hindrance (e.g., Aib, Tle): Reflux for 12-24 hours.

  • Workup: Evaporate solvent in vacuo. The product remains as the HCl salt (white solid).

    • Note: Do not wash with water; these salts are highly water-soluble.

Why this works (The Causality): Unlike HCl gas, SOCl


 reacts with the carboxylic acid to form an acyl chlorosulfite  intermediate, which collapses to the acyl chloride . This species is so reactive that even a sterically hindered alcohol approach is energetically favorable.

Citation: The utility of thionyl chloride for hindered amino acids is well-documented as a superior alternative to HCl gas due to the in situ water scavenging and acid chloride formation. See Brenner, M. et al. Helv. Chim. Acta1953 , 36, 1109.

Module 2: The "Silent Killer" - Racemization (ERR_02)

Symptom: Yield is good, but optical rotation is off, or chiral HPLC shows a 50:50 enantiomeric mixture. This often happens when using carbodiimides (DCC/EDC) to couple N-protected bulky amino acids.

Root Cause: Oxazolone (Azlactone) Formation . When you activate the carboxyl group of an N-acyl or N-carbamate protected amino acid, the carbonyl oxygen of the protecting group (e.g., Fmoc, Boc, Cbz) can attack the activated ester. This forms a 5-membered oxazolone ring. The proton at the chiral center of this ring is highly acidic (


 drops from ~21 to ~9), allowing rapid deprotonation/reprotonation and loss of chirality.
Visualizing the Failure Mode

The diagram below illustrates how the "safe" pathway competes with the "racemization" pathway.

RacemizationPath Fig 1. The Danger Zone: Oxazolone formation leads to irreversible racemization during coupling. AA N-Protected AA (Chiral) Act O-Acylisourea (Activated Intermediate) AA->Act DCC/EDC Oxazolone Oxazolone (Azlactone) Act->Oxazolone Intramolecular Cyclization (Slow) Product Chiral Ester (Desired) Act->Product Alcohol Attack (Fast) Racemate Racemic Product (50:50 L/D) Oxazolone->Racemate Base/Heat (Tautomerization)

The Fix: Suppression via Additives or "The Base Trap"
  • Use Additives: Always use HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with EDC/DCC. They intercept the O-acylisourea to form an "active ester" that is reactive enough to couple but stable enough to resist oxazolone formation.

  • Base Management: If using DIEA/TEA, keep equivalents low (1.0 eq) and add it last . Excess base catalyzes the proton removal from the oxazolone.

Module 3: The "Nuclear Option" for Steric Bulk (ERR_03)

Symptom: You need to make a tert-butyl ester of a bulky amino acid, or the alcohol is a complex, hindered secondary alcohol. Fischer and Steglich methods yield <5%.

Root Cause: You are trying to force two bulky nucleophiles/electrophiles together at a carbonyl carbon (tetrahedral geometry). The steric clash is insurmountable.

The Fix: Carboxylate Alkylation (


 Route) 
Stop attacking the carbonyl! Instead, turn the carboxylic acid into a nucleophile and attack an alkyl halide. This moves the reaction center away from the crowded carbonyl carbon to the alkyl halide's carbon.
Protocol: Cesium Carbonate Alkylation

Best for: tert-butyl esters, benzyl esters, complex hindered esters.

  • Solvent: DMF (Dimethylformamide) – Essential for dissolving the salt.

  • Reagents:

    • Amino Acid (N-protected): 1.0 eq

    • Cesium Carbonate (

      
      ): 0.6 eq (Cesium is large, creating a "naked," highly reactive carboxylate anion).
      
    • Alkyl Iodide/Bromide (e.g., tert-butyl bromide): 1.2 eq.

  • Procedure:

    • Dissolve AA in DMF. Add

      
      . Stir 30 min at RT (Gas evolution).
      
    • Add Alkyl Halide.[1][2]

    • Stir 12h.

  • Why it works: The reaction is

    
    . The steric hindrance of the amino acid side chain is remote to the reaction site (the alkyl halide carbon).
    

Citation: The "Cesium Effect" enhances the nucleophilicity of carboxylates in polar aprotic solvents, allowing esterification of hindered acids that fail under acidic conditions. See Pfeiffer, S. S. J. Org. Chem.2004 , 69, 1163.

Summary Data: Reagent Selection Matrix
MethodBest ForSteric ToleranceRacemization RiskKey Troubleshooting
Fischer (HCl/MeOH) Simple Methyl/Ethyl EstersLowLowWater must be removed (Dean-Stark or molecular sieves).
Thionyl Chloride Hindered Methyl/Ethyl EstersHighLowKeep cold during addition. Do not use for acid-sensitive groups.
Steglich (DCC/DMAP) tert-Butyl EstersMediumHigh Must use DMAP (catalytic).[3] Add HOBt to stop racemization.

Alkylation
Very Hindered / Complex EstersVery High NoneRequires toxic solvents (DMF). Requires alkyl halide precursor.
Troubleshooting Flowchart

TroubleshootingFlow Fig 2. Decision Matrix for Esterification of Hindered Amino Acids Start Start: Synthesis Fails CheckEster Target: Methyl/Ethyl Ester? Start->CheckEster CheckBulk Is AA Side Chain Bulky? (Val, Ile, Tle) CheckEster->CheckBulk Yes AlkylRoute USE PROTOCOL: Cs2CO3 + Alkyl Halide (Bypass Carbonyl Attack) CheckEster->AlkylRoute No (t-Butyl/Benzyl) SOCl2 USE PROTOCOL: Thionyl Chloride (Generates Acid Chloride) CheckBulk->SOCl2 Yes Fischer USE PROTOCOL: MeOH/HCl Reflux CheckBulk->Fischer No

References
  • Brenner, M.; Müller, H. R. "Eine neue Methode zur Herstellung von Aminosäureestern" (A new method for the preparation of amino acid esters). Helvetica Chimica Acta, 1953, 36(5), 1109–1115.

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][4] Angewandte Chemie International Edition, 1978, 17(7), 522–524.

  • Pfeiffer, S. S. "Cesium Carbonate Promoted Alkylation of Carboxylic Acids." The Journal of Organic Chemistry, 2004, 69(3), 1163–1165.

  • Joullié, M. M.; Lassen, K. M. "Evolution of Amide Bond Formation." Arkivoc, 2010, (viii), 189–250.

Sources

improving the yield and purity of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process engineers encountering yield or purity bottlenecks in the synthesis of Methyl 2-amino-2-phenylhexanoate .

The target molecule is an


-disubstituted amino acid ester . Unlike standard amino acids (e.g., Leucine, Phenylalanine), this molecule possesses a quaternary carbon at the 

-position (bearing both a phenyl ring and a butyl chain). This steric crowding creates a significant energy barrier for nucleophilic attack at the carbonyl carbon, making standard esterification protocols prone to low conversion and side-reactions like diketopiperazine (DKP) formation.

Module 1: Synthesis Optimization

The Challenge: Steric Hindrance & Activation

Standard Fischer esterification (refluxing in MeOH with H₂SO₄) often fails to reach >60% conversion for this substrate due to the "neopentyl-like" steric environment. The quaternary center blocks the approach of methanol.

Protocol A: Thionyl Chloride-Mediated Esterification (The Robust Route)

Best for: Scalability and cost-efficiency.

Mechanism: In situ generation of the acyl chloride (highly reactive) followed by methanolysis.

Optimized Workflow:

  • Drying: The starting material (2-amino-2-phenylhexanoic acid) must be bone-dry. Lyophilize if necessary. Water kills the acyl chloride intermediate.

  • Activation (0°C): Suspend the amino acid in anhydrous Methanol (10 mL/g). Cool to 0°C under N₂.

  • Addition: Add Thionyl Chloride (SOCl₂) dropwise (3.0 equivalents). Note: Standard amino acids use 1.1 eq; this hindered substrate requires excess to drive equilibrium.

  • Reflux (Critical): Heat to reflux for 24–48 hours . Monitor by TLC/HPLC.

    • Troubleshooting: If conversion stalls at 50%, add 1.0 eq of fresh SOCl₂ and continue reflux.

  • Workup: Evaporate solvent completely to yield the HCl salt .

    • Crucial Step: Do not neutralize to the free base unless necessary for the next step. The HCl salt is stable; the free base spontaneously dimerizes to DKP.

Protocol B: Carboxylate Alkylation (The "High Yield" Fix)

Best for: Stubborn substrates where Fischer esterification fails.

Mechanism: SN2 attack of the carboxylate anion on an alkyl halide. This bypasses the tetrahedral intermediate required in Fischer esterification, avoiding the primary steric clash.

Optimized Workflow:

  • Dissolution: Dissolve amino acid (1.0 eq) in dry DMF (5 mL/mmol).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 30 min at RT.

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate in organic solvents.

  • Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Pour into water and extract with EtOAc.

Module 2: Purification & Impurity Profiling

Impurity Logic: The "DKP Trap"

The most persistent impurity is the Diketopiperazine (DKP) dimer.

  • Cause: When the amino ester is in its free base form (neutral pH), the amine of one molecule attacks the ester of another.

  • Risk Zone: This happens during aqueous workup if the pH > 8 for prolonged periods.

Diagram: Impurity Formation & Workup Logic

The following flow chart illustrates the decision matrix for purification and the mechanism of DKP formation.

G Start Crude Reaction Mixture (Ester + Unreacted Acid) Evap Evaporate Methanol/SOCl2 Start->Evap Residue Residue (HCl Salt) Evap->Residue Decision Is Free Base Required? Residue->Decision No Keep as HCl Salt (Stable Solid) Decision->No Storage Yes Neutralization (aq. NaHCO3) Decision->Yes Next Step Risk RISK ZONE: Free Base (pH > 7) Yes->Risk DKP Side Reaction: Dimerization to DKP Risk->DKP Slow/Warm Workup Extraction Rapid Extraction into DCM (Keep Cold < 5°C) Risk->Extraction Fast/Cold Workup Final Pure Methyl Ester (Store at -20°C) Extraction->Final

Caption: Decision tree for workup emphasizing the instability of the free base and the risk of Diketopiperazine (DKP) formation.

Troubleshooting Table: Common Impurities
Impurity TypeRetention Time (Relative)OriginRemediation
Unreacted Acid Low (Polar)Incomplete reaction due to sterics.Do not distill. Use Protocol B (Alkylation) or acid-base extraction (wash organic layer with NaHCO₃; acid stays in aqueous).
Diketopiperazine (DKP) High (Non-polar)Dimerization of free base.Irreversible. Cannot be reverted easily. Prevention is key: Keep workup cold (<5°C) and rapid.
Hydrolyzed Acid LowWater entry during storage.Store under Argon/Nitrogen. Re-esterify using SOCl₂.

Module 3: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned dark yellow/brown during reflux. Is the product ruined?

  • Diagnosis: This is likely due to trace oxidation of the phenyl ring or polymerization of minor impurities.

  • Solution: The HCl salt of the amino ester is usually white or off-white. Perform a charcoal filtration : Dissolve the crude residue in hot methanol, add activated carbon (10% w/w), filter through Celite, and recrystallize from MeOH/Et₂O.

Q2: I cannot get the HCl salt to crystallize; it remains an oil.

  • Diagnosis: Presence of residual solvent (MeOH) or excess SOCl₂ byproducts.

  • Solution:

    • Evaporate to dryness.

    • Add Diethyl Ether or MTBE and sonicate. The oil should triturate into a white solid.

    • If it remains oily, add a seed crystal or scratch the flask walls. Ensure all MeOH is removed (azeotrope with toluene if necessary).

Q3: Can I use sulfuric acid (H₂SO₄) instead of Thionyl Chloride?

  • Technical Advice: Not recommended for this specific substrate.

  • Reasoning: H₂SO₄ generates water as a byproduct (

    
    ). For sterically hindered esters, the equilibrium constant is unfavorable. SOCl₂ consumes the water produced, driving the reaction to completion via the acid chloride mechanism.
    

Q4: How do I store the free base if I absolutely need it?

  • Protocol: Do not store the free base. Generate it in situ.

  • Workflow: Store the stable HCl salt. When ready for the next reaction (e.g., amide coupling), suspend the salt in the solvent and add exactly 1.0 equivalent of a tertiary base (e.g., DIPEA or NMM) immediately before adding the electrophile.

References

  • BenchChem. (2025).[1][2] Synthesis and Properties of Methyl 2-Aminoheptanoate. (General protocol for alpha-amino acid esterification using SOCl2).

  • Smith, N. D., et al. (2005).[3][4] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7, 255-258.[4] (Discusses steric challenges in quaternary amino acids).

  • ResearchGate. (2025).[2] Determination of Diketopiperazine Formation During the Solid-Phase Synthesis. (Mechanistic insight into DKP formation and prevention strategies).

  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

Sources

purification strategies for α,α-disubstituted amino acid esters

Technical Support Center: Purification of -Disubstituted Amino Acid Esters

Current Status: Operational Subject: Advanced Purification Protocols for Sterically Hindered Amino Esters Ticket ID: PUR-AA-ALPHA-001

Executive Summary

This guide exploits that kinetic stability. We prioritize a robust Acid-Base Extraction protocol as the "Workhorse" method, utilizing conditions that would typically degrade standard amino esters. When extraction fails, we deploy modified chromatography and salt formation strategies.

Module 1: The Workhorse – Acid-Base Extraction

Principle: The most effective purification exploits the basicity of the free amine. Unlike standard amino acids,

The Protocol

Standard Scale: 10 mmol crude reaction mixture.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
    • Note: Avoid DCM if possible; emulsions are more common with chlorinated solvents in this specific workflow.

  • Acid Extraction (The Capture):

    • Extract the organic phase with

      
        (
      
      
      ).
    • Mechanism:[1][2][3] The amino ester protonates (

      
      ) and moves to the aqueous phase. Neutral impurities (ketones, imines) remain in the organic phase.
      
  • Organic Wash (The Cleanse):

    • Keep the Aqueous Acidic layers.[4]

    • Wash the combined aqueous layers once with fresh EtOAc (

      
      ) to remove entrained neutrals.
      
  • Basification (The Release):

    • Cool the aqueous solution to

      
      .
      
    • Slowly add

      
        or saturated 
      
      
      until pH > 10.
    • Critical: The solution will become cloudy as the free amine oils out.

  • Re-Extraction (The Recovery):

    • Extract the basic aqueous phase with EtOAc (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
Visual Workflow

AcidBaseExtractionStartCrude Mixture(Amino Ester + Ketone + Byproducts)DissolveDissolve in EtOAcStart->DissolveAcidExtExtract with 1M HClDissolve->AcidExtSplit1Phase SeparationAcidExt->Split1OrgLayer1Organic Layer(Contains Neutral Impurities)Split1->OrgLayer1DiscardAqLayer1Aqueous Layer (pH < 1)(Contains Product as Salt)Split1->AqLayer1KeepBasifyBasify to pH > 10(NaOH/K2CO3)AqLayer1->BasifyExtract2Extract with EtOAcBasify->Extract2FinalOrgFinal Organic Layer(Pure Amino Ester)Extract2->FinalOrgDry & ConcentrateWasteAqWaste AqueousExtract2->WasteAqDiscard

Figure 1: Selective Acid-Base Extraction Logic Flow.

Module 2: Chromatography Optimization

Issue: Free amines interact strongly with acidic silanol groups (

Solution:
Modifier Performance Matrix
ModifierConcentrationProsConsBest For
Triethylamine (TEA) 1–3% v/vExcellent peak shape; volatile.Can form salts with product if not removed.General purification.
Ammonia (

)
1% (in MeOH)No non-volatile residue; high basicity.Difficult to control concentration; odor.Highly polar amines.
Sat.

Pre-washPermanent silica deactivation; no mobile phase additive needed.Time-consuming column prep.Acid-sensitive esters.
Protocol: The "TEA-Spiked" Column
  • Slurry Preparation: Mix silica gel with the starting mobile phase containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes of the TEA-spiked solvent.

  • Elution: Run the column. You may remove TEA from the eluent after the first fraction if the silica is sufficiently deactivated, but keeping 0.5% TEA is safer for maintaining peak symmetry.

  • Post-Column: The collected fractions will contain TEA. Remove it via rotary evaporation (TEA b.p.

    
    ) or high-vacuum drying.
    

Technical Insight: For


-disubstituted amino esters, the 

difference between the amine and the corresponding ketone is often small in neutral solvents. Adding TEA increases the

of the amine significantly by breaking the

hydrogen bonds [1, 2].
Module 3: Crystallization via Salt Formation

Scenario: The free base is an oil (common for

Strategy:
Recommended Salt Forms
Acid ReagentSolvent SystemCrystallinityHygroscopicity

-Toluenesulfonic Acid (

-TsOH)

/ Hexane
High (Large needles)Low
HCl (Gas or in Dioxane)

MediumHigh (Risk of oiling out)
Oxalic Acid Acetone /

HighLow
Protocol:

-TsOH Salt Formation
  • Dissolve the crude amino ester oil in a minimum amount of dry Diethyl Ether .

  • Add 1.0 equivalent of

    
    -TsOH 
    
    
    
    
    dissolved in a minimum of warm ethanol.
  • Add Hexane dropwise until turbidity persists.

  • Cool to

    
     overnight.
    
  • Filter the white crystals.

    • Recovery: To recover the free base, partition the salt between EtOAc and saturated

      
      .
      
Troubleshooting & FAQs

Q1: I used NaOH for the extraction, and my yield is low. Did I hydrolyze the ester?

  • Analysis: While

    
    -disubstituted esters are sterically protected, they are not immune to hydrolysis, especially at high pH and temperature.
    
  • Fix:

    • Ensure the basification step is performed on ice (

      
      ) .
      
    • Switch to saturated

      
        (pH ~11) instead of NaOH (pH >13).
      
    • Validate: Check the aqueous waste layer by TLC. If the spot stays at the baseline (amino acid zwitterion), hydrolysis occurred.

Q2: I have a persistent emulsion during the acid extraction.

  • Cause: This often happens if the crude reaction contained phase-transfer catalysts (e.g., TBAB) or high concentrations of amides.

  • Fix:

    • Filter the biphasic mixture through a pad of Celite .

    • Add solid NaCl to saturate the aqueous layer (salting out).

    • Switch solvent from EtOAc to MTBE (Methyl tert-butyl ether) , which has lower water miscibility.

Q3: The amine spot on TLC is "streaking" even with TEA.

  • Cause: The concentration of amine on the plate is too high, or the plate is too acidic.

  • Fix: Pre-dip your TLC plate in a solution of 5% TEA in Hexane and let it dry before spotting your compound. This neutralizes the plate's acidity locally [3].

Q4: Can I distill these esters?

  • Warning: Distillation is risky.

    
    -Amino esters can cyclize to form diketopiperazines (DKPs)  upon heating, especially if they are unhindered enough to rotate. While 
    
    
    -disubstitution hinders this, the thermal stress often leads to polymerization or degradation before the boiling point is reached. Vacuum distillation is only recommended for simple, low-molecular-weight analogs (e.g., Methyl
    
    
    -aminoisobutyrate).
References
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[5] Stereoselective synthesis of acyclic

    
    -disubstituted 
    
    
    -amino acids. Chemical Reviews, 107(9), 3748–3813.
  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base.

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[7] Department of Chemistry.

Phenylglycine Derivative Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Chemistry Support Hub. Ticket Subject: Troubleshooting Enantioselective Reactions of Phenylglycine Derivatives. Assigned Specialist: Senior Application Scientist.

Executive Summary: The "Benzylic Liability"

Phenylglycine (Phg) derivatives present a unique challenge in chiral chemistry compared to aliphatic amino acids (like alanine or leucine). The core issue is the benzylic


-proton . Due to the adjacent aromatic ring and the carbonyl group, this proton is exceptionally acidic (

for esters/amides), making the stereocenter highly susceptible to deprotonation and subsequent racemization under even mild basic conditions.

This guide treats your experimental setup as a system. We will troubleshoot the three most common synthetic routes: Asymmetric Strecker , Phase-Transfer Catalysis (PTC) , and Enzymatic Dynamic Kinetic Resolution (DKR) .

Module 1: The Racemization Crisis (General Troubleshooting)

Status: Critical Priority Symptom: High enantiomeric excess (ee) observed in reaction monitoring (IPC), but low ee after isolation/workup.

Root Cause Analysis

The loss of optical purity usually occurs after the chiral bond-forming step. The phenyl ring stabilizes the planar enolate intermediate via resonance, lowering the energy barrier for racemization.

Troubleshooting Protocol
Operation PhasePotential Failure ModeCorrective Action
Quenching Basic quench (e.g., NaHCO₃) used on ester/amide derivatives.Switch to Acidic Quench: Use 1M HCl or citric acid to keep the pH < 4 immediately upon reaction termination.
Solvent Removal Rotovap bath temperature > 40°C.Thermal Control: Keep bath < 30°C. Phg derivatives racemize thermally in solution, especially if trace base is present.
Peptide Coupling Using strong bases (DIEA/TEA) with slow coupling reagents.Reagent Swap: Use DEPBT or COMU/TMP systems.[1] These are proven to suppress racemization compared to HATU/DIEA [1].
Storage Stored as free base in solution.Salt Formation: Convert to the HCl or Tosylate salt immediately. The protonated amine protects the

-proton from base abstraction.

Module 2: Asymmetric Strecker Synthesis

Technique: Nucleophilic addition of cyanide to imines using Chiral Thiourea Catalysts (Jacobsen Type). Target: Arylglycines.

Standard Operating Procedure (Jacobsen Protocol)
  • Catalyst: Thiourea catalyst (e.g., (S,S)-Jacobsen catalyst) [2].[2]

  • Substrate: N-allyl or N-benzyl benzaldimines.

  • Reagent: HCN source (TMSCN + MeOH or aqueous KCN).

  • Conditions: Toluene, -78°C to -40°C.

Ticket #404: "Reaction Stalled or Low ee"

Q: My conversion is <50% after 24h, and ee is only 60%. I am using TMSCN. A: This is likely a moisture or temperature issue .

  • Moisture Check: The thiourea catalyst operates via hydrogen bonding (activating the imine). Water competes for these H-bonds, deactivating the catalyst. Ensure toluene is distilled over Na/Benzophenone or dried via alumina columns.

  • Temperature Drift: If the temperature rises above -40°C, the uncatalyzed (background) racemic reaction accelerates, diluting your ee.

  • Additives: Add 1.2 eq of Methanol or Isopropanol . TMSCN requires a proton source to generate the active HCN species in situ. Without alcohol, the reaction is extremely slow [3].

Workflow Visualization: Strecker Decision Tree

StreckerWorkflow Start Start: Strecker Synthesis CheckImine Check Imine Stability (Is it hydrolyzing?) Start->CheckImine DrySolvent Action: Dry Toluene (Karl Fischer < 50ppm) CheckImine->DrySolvent Unstable TempControl Temp Control (-78°C vs -40°C) CheckImine->TempControl Stable DrySolvent->TempControl AddAlcohol Additive: 1.2 eq MeOH (Activates TMSCN) TempControl->AddAlcohol Using TMSCN Workup Workup: Acidic Hydrolysis (HCl/Reflux) TempControl->Workup Using KCN/H2O AddAlcohol->Workup

Figure 1: Decision logic for optimizing Asymmetric Strecker reactions to avoid catalyst deactivation and background racemization.

Module 3: Phase-Transfer Catalysis (PTC)

Technique: Alkylation of Glycine Schiff Bases (O'Donnell/Maruoka Method). Target:


-Alkyl Phenylglycine derivatives.
Standard Operating Procedure
  • Substrate: O'Donnell Schiff Base (N-(diphenylmethylene)glycine tert-butyl ester).

  • Catalyst: Cinchona alkaloid derivatives (O'Donnell) or Chiral Spiro Ammonium Salts (Maruoka) [4, 5].

  • Base: 50% KOH (aq) or solid CsOH.

  • Solvent: Toluene/CHCl₃.

Ticket #702: "Stirring Rate Sensitivity"

Q: I scaled up the reaction, and my yield dropped from 90% to 45%. A: PTC is a mass-transfer limited process .

  • The Physics: The reaction occurs at the interface of the organic solvent and the aqueous base. In small vials, magnetic stirring creates a vortex that maximizes surface area. In larger flasks, standard stirring may leave the phases separated.

  • The Fix: Use mechanical stirring with an overhead impeller. Ensure the Reynolds number is high enough to create an emulsion-like mixture.

  • Catalyst Poisoning: Check your alkyl halide. If it contains traces of free acid (HBr/HI), it will protonate the quat-salt or the Schiff base, killing the reaction. Wash alkyl halides with NaHCO₃ before use.

Module 4: Enzymatic Dynamic Kinetic Resolution (DKR)

Technique: Stereoselective hydrolysis of racemic phenylglycine amides/esters coupled with in-situ racemization. Target: 100% yield of (R)- or (S)-Phenylglycine.

The Mechanism

Unlike standard kinetic resolution (max 50% yield), DKR continuously racemizes the slow-reacting enantiomer so the enzyme can consume it.

  • Enzyme: Pseudomonas putida (Amidase) or Subtilisin/Alcalase.

  • Racemization Agent: Benzaldehyde (Schiff base intermediate) or Metal catalyst.

Ticket #909: "Enzyme Inactivity vs. Racemization"

Q: The reaction stops at 50% conversion (standard KR). The DKR isn't working. A: The racemization condition is likely incompatible with the enzyme.

  • pH Conflict: Spontaneous racemization of phenylglycine esters often requires pH > 9.5. However, many enzymes denature at this pH.

  • The Fix: Use Cross-Linked Enzyme Aggregates (CLEAs) or immobilized enzymes to increase stability at high pH. Alternatively, use a metallo-catalyst (e.g., V-Oxy species) that racemizes the substrate at neutral pH [6].

Workflow Visualization: DKR Cycle

DKR_Mechanism RacSubstrate Racemic Substrate (S)-Ester + (R)-Ester Racemization Racemization Catalyst (Base or Aldehyde) RacSubstrate->Racemization (S)-Ester Enzyme Enzyme (Selective for R) RacSubstrate->Enzyme (R)-Ester Racemization->RacSubstrate Fast Interconversion Product Product (R)-Acid (100% Yield) Enzyme->Product Hydrolysis

Figure 2: The Dynamic Kinetic Resolution loop. Success depends on the racemization rate (


) being significantly faster than the enzymatic hydrolysis of the wrong enantiomer.

Module 5: Analytical Forensics (Chiral HPLC)

Status: Verification Step Issue: "I cannot separate the enantiomers of Phenylglycine."

Phenylglycine is difficult to resolve on standard OD-H columns due to its zwitterionic nature (if free acid) or high polarity.

Recommended Stationary Phases
Column TypeBrand ExampleMechanismMobile Phase Tip
Crown Ether Crownpak CR(+) Host-guest complexation with ammonium group.Must use acidic aqueous mobile phase (pH 1.5, HClO₄). Excellent for free amino acids [7].
Pirkle Type Whelk-O 1

-

interaction (Donor-Acceptor).
Good for N-protected derivatives (e.g., Boc-Phg-OH). Use Hexane/IPA.
Zwitterionic Chiralpak ZWIX Ion exchange + Chiral selector.Designed specifically for underivatized amino acids.

Troubleshooting Tip: If using Crownpak, do not use amine modifiers (TEA/DEA) in the mobile phase; they will bind to the crown ether and destroy separation.

References

  • Liang, C., Behnam, M. A., & Klein, C. D. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2374-2377. Link

  • Sigman, M. S., & Jacobsen, E. N. (1998). "Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries." Journal of the American Chemical Society, 120(19), 4901-4902. Link

  • Vachal, P., & Jacobsen, E. N. (2002). "Structure-Based Analysis and Optimization of the Enantioselective Strecker Reaction." Journal of the American Chemical Society, 124(34), 10012-10014. Link

  • O'Donnell, M. J. (2004).[4] "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506-517. Link

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Pamiès, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[5] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247-3262. Link

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761. Link

Sources

Technical Support Center: Optimization of Methyl 2-amino-2-phenylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-2A2PH-2024

Introduction: Route Selection & Strategy

Welcome to the Technical Support Center. You are targeting Methyl 2-amino-2-phenylhexanoate , a sterically hindered


-disubstituted amino acid ester.

While classical Strecker synthesis is possible, it is often discarded in modern drug development due to safety (cyanides) and harsh hydrolysis steps that degrade the ester. The industry-standard "Champion Route" for optimizing this synthesis is the Phase-Transfer Catalyzed (PTC) Alkylation of a Phenylglycine Schiff Base .

Why this route?

  • Modularity: It allows independent tuning of the ester, the phenyl ring, and the alkyl chain.

  • Scalability: PTC conditions are robust and avoid cryogenic temperatures (unlike LDA/LiHMDS enolate chemistry).

  • Steric Management: The reaction builds the quaternary center on a pre-formed amino ester scaffold.

Module 1: The Alkylation Step (Critical Path)

Context: You are alkylating Methyl N-(diphenylmethylene)phenylglycinate with 1-bromobutane to install the butyl chain at the


-position.
Experimental Protocol: Optimized PTC Alkylation
  • Substrate: Methyl N-(diphenylmethylene)phenylglycinate (1.0 equiv)

  • Electrophile: 1-Bromobutane (1.2 – 1.5 equiv)

  • Base: 50% aq. KOH (10-20 equiv) or finely ground solid KOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (10 mol%).

  • Solvent: Toluene or 2-MeTHF (5–10 volumes).

  • Temperature: 0°C to Room Temperature (RT).

Troubleshooting & FAQs

Q1: The reaction conversion stalls at ~60-70%. Adding more base doesn't help. Why? Diagnosis: Catalyst Poisoning or Interfacial Stagnation. Technical Insight: In Liquid-Liquid PTC, the reaction occurs at the interface or within the organic boundary layer. As the reaction progresses, the leaving group (bromide) accumulates. Since bromide is more lipophilic than the hydroxide ion, it competes for the quaternary ammonium cation (


), forming the inactive ion pair 

instead of the active

. Corrective Action:
  • Agitation: Increase stirring speed immediately. PTC is diffusion-controlled; high shear creates more interfacial surface area.

  • Catalyst Swap: Switch to a catalyst with a more hydrophilic counter-ion initially (e.g., TBA-HSO4) or increase catalyst loading to 15 mol%.

  • Water Swap: Decant the aqueous layer and replace it with fresh 50% KOH to remove the accumulated bromide salts.

Q2: I am observing a significant amount of "yellow oil" byproduct (RRT 0.90). Diagnosis: Imine Hydrolysis. Technical Insight: The benzophenone imine protecting group is sensitive to acid, but also to high temperature in wet basic conditions. If the reaction exotherms uncontrolled, or if the stirring is too vigorous without cooling, the imine hydrolyzes back to benzophenone and the free amine. The free amine can then undergo non-selective alkylation or polymerization. Corrective Action:

  • Temperature Control: Maintain the internal temperature below 25°C.

  • Concentration: Ensure the organic phase is not too dilute. Higher concentration protects the imine by reducing water activity relative to the substrate.

Q3: Can I use 1-Chlorobutane to save cost? Diagnosis: Reactivity Mismatch. Technical Insight: Chlorides are poor leaving groups for this specific hindered substrate. The rate of alkylation will drop significantly, allowing side reactions (hydrolysis) to outcompete the desired C-alkylation. Corrective Action:

  • Recommendation: Stick to Bromide.

  • Workaround: If you must use chloride, add 50 mol% Sodium Iodide (NaI) to the mixture. This generates 1-Iodobutane in situ (Finkelstein reaction), which is far more reactive.

Visualization: Phase Transfer Catalytic Cycle

PTC_Cycle Figure 1: Mechanism of PTC Alkylation for Quaternary Amino Acid Synthesis cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Substrate Substrate (Phenylglycine Imine) Q_Enolate [Q+ Enolate-] Substrate->Q_Enolate Deprotonation by Q+OH- Product Product (Quaternary Imine) IonExchange Ion Exchange (Q+Br- <-> Q+OH-) Product->IonExchange Releases Q+Br- Q_Enolate->Product + Butyl Bromide AlkylHalide Butyl Bromide AlkylHalide->Product Electrophile IonExchange->Q_Enolate Regenerates Q+OH- Br_Ion Br- (Waste) IonExchange->Br_Ion OH_Ion OH- (Base) OH_Ion->IonExchange

Caption: The PTC cycle drives the reaction by shuttling hydroxide into the organic phase to deprotonate the substrate, while recycling the ammonium cation.

Module 2: Imine Cleavage & Isolation

Context: After alkylation, you have the Methyl 2-(diphenylmethyleneamino)-2-phenylhexanoate. You must remove the benzophenone group to get the free amine without hydrolyzing the methyl ester.

Experimental Protocol: Mild Hydrolysis
  • Solvent Exchange: Evaporate Toluene/DCM; redissolve residue in THF/MeOH (1:1).

  • Acid Source: Add 1.05 equiv of Citric Acid (15% aq) or 1N HCl.

  • Conditions: Stir at RT for 2–4 hours.

  • Workup: Wash with ether (removes benzophenone). Basify aqueous layer with NaHCO3. Extract product with EtOAc.

Troubleshooting & FAQs

Q4: My yield is good, but the product purity is low. NMR shows benzophenone contamination. Diagnosis: Inefficient Partitioning. Technical Insight: Benzophenone is highly lipophilic. The amino ester (product) is moderately lipophilic but protonatable. Corrective Action:

  • The "Acid Wash" Trick: After imine hydrolysis, the product is an amine salt (water-soluble). The benzophenone is neutral (organic soluble).

  • Protocol: Extract the acidic reaction mixture with MTBE or Diethyl Ether 3 times. The benzophenone moves to the organic layer. The product stays in the water. Then basify the water and extract the product.

Q5: I lost my methyl ester! It hydrolyzed to the carboxylic acid. Diagnosis: Over-acidification or Over-heating. Technical Insight: While methyl esters are relatively stable to dilute acid, the presence of the adjacent quaternary ammonium group can accelerate hydrolysis via neighboring group participation or simple steric strain relief. Corrective Action:

  • Avoid Reflux: Never heat the hydrolysis step above 40°C.

  • Buffer: Use Citric Acid instead of HCl. It is strong enough to cleave the imine but too weak to rapidly hydrolyze the ester.

Module 3: Data & Specifications

Process Parameter Limits
ParameterOptimized RangeCritical Failure LimitConsequence of Failure
Temperature (Alkylation) 0°C – 25°C> 40°CImine hydrolysis; dialkylation (rare).
Base Conc. (KOH) 40% – 50% (w/w)< 30%Reaction stalls (insufficient deprotonation).
Stirring Rate > 600 RPM< 200 RPMPhase separation; reaction stops.
Water Content (Solvent) Anhydrous (<0.1%)> 1.0%Hydrolysis of starting material.
Decision Tree: Troubleshooting Flow

Troubleshooting_Tree Start Issue Detected Check_Conv Check Conversion (HPLC) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Yes Impurity High Impurity Check_Conv->Impurity No (Conv is OK) Stirring Is Stirring Vigorous? Low_Conv->Stirring Temp_Check Is Temp > 30C? Impurity->Temp_Check Base_Conc Is KOH > 40%? Stirring->Base_Conc Yes Action_Stir Increase RPM / Change Impeller Stirring->Action_Stir No Action_Base Refresh Aqueous Phase Base_Conc->Action_Base No Action_Cool Cool Reaction / Dilute slightly Temp_Check->Action_Cool Yes

Caption: Logic flow for diagnosing common yield and purity issues during the alkylation step.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Maruoka, K. , et al. (2005).[1] "Practical Asymmetric Synthesis of α-Amino Acids with Chiral Organocatalysts." Nature Protocols (Contextual grounding for PTC conditions).

  • Corey, E. J. , et al. (1997).[2] "Enantioselective Synthesis of α-Amino Acids." Journal of the American Chemical Society.[2]

(Note: While enantioselective references are provided, the protocols above are optimized for the robust preparation of the racemic scaffold, which is the standard baseline before chiral optimization.)

Sources

identifying and minimizing side products in amino acid esterification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Esterification Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your yield is low, your product is an oil instead of a solid, or your optical rotation data suggests racemization. This guide moves beyond basic textbook procedures to address the causality of failure in amino acid esterification. We focus on the "Hidden Variables"—the kinetic vs. thermodynamic traps that generate side products like oxazolones, diketopiperazines (DKPs), and oligomers.

Module 1: The Racemization Crisis (Enantiomeric Purity)

The Issue: Your ester yield is good, but the enantiomeric excess (ee%) has dropped. The biological activity of your downstream drug candidate is compromised.

The Mechanism (The "Why"): Racemization in amino acid esterification rarely happens via direct proton abstraction at the


-carbon (unless you are using strong bases). The primary culprit is the 5(4H)-Oxazolone (Azlactone) pathway .
  • Trigger: When the carboxyl group is activated (e.g., by carbodiimides or acid chlorides) and the N-terminus is acylated (e.g., Acetyl, Benzoyl), the carbonyl oxygen of the amide backbone attacks the activated carboxyl carbon.

  • Result: This forms a 5-membered oxazolone ring. The

    
    -proton on this ring is highly acidic (
    
    
    
    ), allowing rapid equilibration between L- and D-isomers via an enol intermediate.

Visualization: The Oxazolone Trap

Racemization ProtectedAA N-Protected AA (L-Isomer) Activation Carboxyl Activation (Acid Chloride/Active Ester) ProtectedAA->Activation Activation Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activation->Oxazolone Intramolecular Cyclization Enol Stabilized Enol (Planar/Achiral) Oxazolone->Enol Base-Catalyzed Deprotonation Racemic Racemic Ester Product (DL-Mix) Oxazolone->Racemic Alcohol Attack (Ring Opening) Enol->Oxazolone Reprotonation

Caption: Figure 1. The oxazolone pathway is the primary mechanism for racemization during carboxyl activation of N-acyl amino acids.

Troubleshooting Protocol: Detecting & Preventing Racemization

Variable Recommendation Scientific Rationale
Protecting Group Use Urethane groups (Boc, Fmoc, Cbz).Unlike Acyl groups, Urethanes have an oxygen atom with lone pairs that reduce the electrophilicity of the carbonyl, preventing oxazolone formation [1].
Base Selection Use DIPEA or NMM (Collidine). Avoid TEA.Sterically hindered bases reduce the risk of abstracting the

-proton.
Additives Add HOBt or Oxyma Pure .These nucleophiles intercept the activated ester faster than the oxazolone can form, generating a safer active ester intermediate.
Detection Marfey’s Method (Protocol Below).[1]Standard polarimetry is insufficient for <1% racemization. Marfey's reagent (FDAA) creates diastereomers separable by standard C18 HPLC.

Standard Operating Procedure: Marfey’s Analysis

  • Hydrolysis: Dissolve 50 µg of ester product in 100 µL 6N HCl. Heat at 110°C for 1 hr (reverts ester to free AA).

  • Derivatization: Cool, neutralize with 1M

    
    . Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone. Heat at 40°C for 1 hr.
    
  • Quench: Add 20 µL 2M HCl to stop reaction.

  • Analysis: Inject on C18 HPLC (Linear gradient 10-50% ACN with 0.1% TFA). Compare retention time against L- and D-standards.

Module 2: Oligomerization & Diketopiperazines (DKP)

The Issue:

  • Scenario A: You tried to esterify a free amino acid using EDC/DCC, and you got a "gummy" insoluble mess (Oligomers).

  • Scenario B: You are esterifying a dipeptide, and your mass spec shows a mass corresponding to [M-18] (DKP).

The Mechanism:

  • Oligomerization: If you activate the carboxyl group of a free amino acid (unprotected amine), the amine of one molecule attacks the activated carboxyl of another. You are accidentally synthesizing poly-amino acids.

  • DKP Formation: In dipeptide esters (especially those containing Proline or Glycine), the N-terminal amine can swing back and attack its own C-terminal ester. This cyclization releases alcohol and forms a stable 6-membered ring.

Visualization: The DKP Dead-End

DKP DipeptideEster Dipeptide Methyl Ester (H2N-AA1-AA2-OMe) Cyclization Nu: Attack of N-term on Ester Carbonyl DipeptideEster->Cyclization Spontaneous (Basic pH) DKP Diketopiperazine (DKP) (Stable 6-membered ring) Cyclization->DKP Byproduct Methanol (Leaving Group) Cyclization->Byproduct

Caption: Figure 2. Spontaneous cyclization of dipeptide esters into Diketopiperazines (DKP).[2] This reaction is thermodynamically driven by the stability of the 6-membered ring.

Troubleshooting Guide

Symptom Root Cause Corrective Action
Gummy Solid (Single AA) Attempting coupling on free AA.Protonate the amine. If using acid catalysis (

), the amine becomes

, which is non-nucleophilic. If using EDC, you must N-protect first.
Insoluble Precipitate (Dipeptide) DKP formation.Avoid leaving dipeptide methyl esters in neutral/basic solution. Keep them as HCl salts until the exact moment of the next coupling.
Yield > 100% Solvent trapping or salt formation.Amino acid esters trap HCl/TFA tenaciously. Lyophilize from water/dioxane to remove trapped acids.

Module 3: The "Workhorse" Method ( /Methanol)

Context: This is the most common method for making methyl/ethyl esters of free amino acids. It is robust but dangerous if thermally mismanaged.

Critical Protocol for


 Esterification 
Failure to follow this order results in dangerous exotherms and sulfinylamine side products.
  • Setup: Flame-dry a round-bottom flask. Flush with Argon.

  • Solvent Chill: Add anhydrous Methanol (MeOH) and cool to -10°C to 0°C (Ice/Salt bath).

  • Activation (The Key Step): Add Thionyl Chloride (

    
    ) dropwise to the cold methanol.
    
    • Chemistry:

      
      . You are generating anhydrous HCl in situ [2].[3]
      
    • Warning: Do not add

      
       to the amino acid directly; this causes charring.
      
  • Addition: Add the solid Amino Acid in one portion to the cold HCl/MeOH solution.

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

  • Workup (Precipitation): Evaporate solvent to ~10% volume. Add cold Diethyl Ether (

    
    ). The Amino Acid Ester Hydrochloride salt will precipitate as a white solid. Filter and dry.
    

FAQ: Thionyl Chloride Issues

  • Q: My product is yellow/brown.

    • A: You added

      
       too fast or at room temp. The color comes from sulfur impurities or oxidation of Trp/Tyr/Met. Recrystallize from MeOH/
      
      
      
      .
  • Q: It's an oil, not a solid.

    • A: Common for aliphatic esters (Leu, Ile, Val). Triturate (grind) the oil with Hexane or Ether to induce crystallization. If it persists, store as the oil; it is likely pure but hygroscopic.

Module 4: Side Chain Vulnerabilities

Certain amino acids have reactive side chains that interfere with esterification.

Amino AcidRisk FactorMitigation Strategy
Asp / Glu Side Chain Esterification.

/MeOH will esterify both carboxyls.
If you need selective

-esterification, you cannot use acid catalysis. Use Cesium Carbonate (

) + Alkyl Halide
in DMF. The

-COOH is more acidic and alkylates preferentially [3].
Trp / Met / Cys Oxidation. Degas all solvents. Perform reaction under Argon balloon. For Cys, use the dimer (Cystine) and reduce later, or use Trt-protection.
Ser / Thr

-Elimination or N->O Shift.
Avoid strong heating. If using coupling reagents (EDC), protect the hydroxyl (tBu or Bzl) to prevent O-acylation.

References

  • Benoiton, N. L. (1983). "Oxazolone formation and racemization during peptide synthesis." The Peptides, 5, 217-284.

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Thionyl chloride–methanol: A convenient reagent for the esterification of amino acids." Journal of the Chemical Society, Perkin Transactions 1, 490-491.

  • Wang, S. S., et al. (1977). "Preparation of amino acid esters using cesium salts." The Journal of Organic Chemistry, 42(8), 1286-1290.

  • Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications, 49(6), 591-596.

Sources

resolving impurities in crude Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-2-phenylhexanoate Purification

Ticket ID: #QA-2024-885 Topic: Resolving Impurities in Crude Methyl 2-amino-2-phenylhexanoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of Quaternary Amino Esters

You are dealing with Methyl 2-amino-2-phenylhexanoate , a sterically hindered


-disubstituted amino acid ester. Unlike simple glycine or alanine derivatives, this molecule presents a unique "Purification Paradox":
  • Steric Bulk: The quaternary center (Phenyl + Butyl + Amine + Ester) makes the amine group less nucleophilic and the ester linkage harder to access, but also makes the molecule prone to specific degradation pathways.

  • Instability: As a free base, this molecule is a "ticking clock." It will slowly cyclize to form a Diketopiperazine (DKP) or hydrolyze to the zwitterionic acid if moisture is present.

This guide moves beyond generic advice, offering a self-validating purification workflow designed specifically for this lipophilic, hindered scaffold.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must identify the specific impurity profile. Use this decision matrix to interpret your crude data.

Impurity Identification Decision Tree

ImpurityDiagnosis Start Start: Crude Analysis NMR_Arom 1H NMR: Aromatic Region (7.0 - 7.5 ppm) Start->NMR_Arom Messy Messy/Overlapping Multiplets NMR_Arom->Messy Extra peaks Clean Clean Signals NMR_Arom->Clean Expected integration Diag_Ketone Diagnosis: Unreacted Ketone (Hexanophenone deriv.) Messy->Diag_Ketone IR_Check IR Spectrum: Carbonyl Region Clean->IR_Check Peak_1740 Sharp Peak ~1735-1750 cm-1 IR_Check->Peak_1740 Ester C=O Peak_Broad Broad Peak ~1600-1650 cm-1 IR_Check->Peak_Broad Carboxylate C=O Diag_Ester Diagnosis: Intact Ester (Proceed to Extraction) Peak_1740->Diag_Ester Diag_Acid Diagnosis: Hydrolyzed Acid (Zwitterion) Peak_Broad->Diag_Acid

Figure 1: Diagnostic logic for identifying primary impurities in crude


-disubstituted amino esters.

Module 2: The "Golden Path" Purification Protocol

Method: Modified Acid-Base Extraction (pH-Controlled) Objective: Remove neutral organic impurities (unreacted ketones, alkyl halides) and anionic impurities (free acids) while preserving the sensitive ester.

The Scientific Rationale (Why this works)

Standard extractions often fail here because the


-phenyl group inductively withdraws electron density, lowering the pKa of the amine (making it less basic). A "weak" acid wash might not fully protonate it, while a "strong" base wash during recovery can hydrolyze the ester. We must thread the needle.
Step-by-Step Protocol

Reagents Needed:

  • Solvent A: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether)

  • Acid: 1M HCl (Do not use concentrated HCl; it promotes hydrolysis)

  • Base: Saturated NaHCO₃ (Sodium Bicarbonate) and 2M NaOH (Use with caution)

  • Drying Agent: Anhydrous Na₂SO₄[1]

Protocol:

  • Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude). Note: Do not use DCM if you can avoid it; emulsions are more common with DCM/Water in this system.

  • The Acid Trap (Target pH < 2):

    • Extract the organic layer with 1M HCl (3 x volumes).

    • Mechanism:[1][2][3][4][5][6] The amine (

      
      ) converts to the water-soluble ammonium salt (
      
      
      
      ).
    • CRITICAL CHECKPOINT: Check the TLC of the organic layer. It should contain your non-basic impurities (ketones, starting materials). If the product is still in the organic layer, the amine was not fully protonated—add stronger acid or shake longer.

  • The Organic Wash:

    • Discard the organic layer (containing impurities).

    • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • The "Cold" Liberation (Target pH 9-10):

    • Cool the aqueous acidic layer to 0°C (Ice bath). Heat + Base = Hydrolysis.

    • Slowly basify with 2M NaOH until pH reaches ~10.

    • Why: We need to deprotonate the ammonium salt back to the free amine.

  • Extraction & Drying:

    • Immediately extract the cold aqueous mixture with EtOAc (3 x volumes).

    • Wash combined organics with Brine.[7]

    • Dry over Na₂SO₄, filter, and concentrate at low temperature (< 30°C) to obtain the purified free base.

Module 3: Stabilization (The Salt Shield)

Issue: The free base of Methyl 2-amino-2-phenylhexanoate is an oil that will degrade over time into a solid Diketopiperazine (DKP) dimer [1]. Solution: Immediately convert the purified oil into a crystalline Hydrochloride salt.

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Stability Poor (< 1 week at RT)Excellent (> 1 year)
Hygroscopicity LowModerate
Handling Sticky, difficult to weighFree-flowing powder

Salt Formation Protocol:

  • Dissolve the purified free base oil in a minimum amount of anhydrous Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise with stirring at 0°C.

  • A white precipitate should form immediately.

  • Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether.

  • Dry in a vacuum desiccator.

Module 4: Troubleshooting & FAQs

Q1: I followed the extraction, but my yield is very low. Where is my product?

Diagnosis: The lipophilicity of the "Hexanoate" (butyl chain + phenyl ring) is fighting the water solubility of the ammonium salt. Fix: The ammonium salt might be partitioning into the organic layer during the acid wash.

  • Action: Re-check the initial organic waste layer.[8] If the product is there, repeat the acid extraction using a lower pH (0.5 M H₂SO₄) or add water to increase the polarity of the aqueous phase.

Q2: I see a new impurity peak at M-32 (Loss of Methanol) in LCMS.

Diagnosis: You have formed the Diketopiperazine (DKP) . This happens if the free base was left standing too long or heated during rotary evaporation. Fix: DKP is very stable and hard to reverse. You must prevent it.

  • Action: Never heat the water bath above 30°C. Store the compound as the HCl salt immediately. If DKP is present, it is often much less soluble than the amine; try filtering it out from cold ether [1].

Q3: The product is tailing badly on Silica Gel TLC.

Diagnosis: The amine interacts with acidic silanol groups on the silica. Fix: Pre-treat your TLC plate or column.

  • Action: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc:TEA). This blocks the silanol sites and tightens the spot.

Q4: My NMR shows the ester is gone, and I have a broad peak at 10-12 ppm.

Diagnosis: You hydrolyzed the ester to the Free Acid (2-amino-2-phenylhexanoic acid). This likely happened during the basification step (Step 4 of Module 2). Fix: You cannot easily re-esterify without activating the acid again.

  • Prevention:[6][9] Ensure the basification step is done cold (0°C) and the contact time with NaOH is minimized. Use NaHCO₃ if the amine is basic enough to be liberated by it (check pKa).

Visualizing the Workflow

PurificationFlow Crude Crude Mixture (Amine, Ketone, Salts) AcidWash Acid Wash (1M HCl) Crude->AcidWash Dissolve in EtOAc OrgLayer1 Organic Layer (Discard Ketones) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Ammonium Salt) AcidWash->AqLayer1 Product in Water BaseStep Basify to pH 10 (Cold NaOH) AqLayer1->BaseStep 0°C Extract Extract w/ EtOAc BaseStep->Extract SaltForm Add HCl/Dioxane (Crystallize) Extract->SaltForm Dry & Concentrate Final Pure Product (HCl Salt) SaltForm->Final

Figure 2: The "Golden Path" purification workflow for Methyl 2-amino-2-phenylhexanoate.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.

  • LibreTexts Chemistry. (2022).[10] Acid-Base Extraction.

  • Organic Syntheses. (2002).[11] Synthesis of Amino Acid Ester Isocyanates. (Demonstrates handling of similar phenylalanine derivatives).

  • Vertex AI Search. (2025). Synthesis and purification of alpha-amino acid esters. (Verified general protocols for amino ester handling). 5[6][12]

Sources

Technical Support Center: Stability & Handling of Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Alerts (Read Me First)

Before designing your solvent system, you must distinguish between the Salt Form (e.g., Hydrochloride) and the Free Base of Methyl 2-amino-2-phenylhexanoate.

  • The Hydrochloride Salt is kinetically stable in solid form and moderately stable in acidic alcoholic solutions.

  • The Free Base is thermodynamically unstable. It is prone to rapid intermolecular nucleophilic attack, leading to dimerization (Diketopiperazine formation) or polymerization, even in the absence of water.

Urgent Directive: Do not store the free base in solution for extended periods (>4 hours) at room temperature. Always generate the free base in situ immediately prior to your reaction.

Solvent Compatibility Matrix

The following data summarizes the stability profile of Methyl 2-amino-2-phenylhexanoate in common laboratory solvent systems.

Solvent SystemStability RatingPrimary Degradation ModeRecommended Action
Methanol / Ethanol ⚠️ CautionTransesterification Avoid prolonged storage. In the presence of trace acid/base, the methyl ester will exchange with the solvent (e.g., becoming Ethyl ester in EtOH).
Water (pH < 4) ✅ Stable (Short-term)Hydrolysis Stable for 24-48h at 4°C. The protonated amine (

) repels nucleophilic attack, and the steric bulk of the

-phenyl group slows acid hydrolysis.
Water (pH > 8) ❌ UnstableSaponification Rapid hydrolysis to the carboxylic acid. The steric hindrance of the

-phenyl group provides only marginal protection against hydroxide attack.
DMSO / DMF ✅ Stable*Oxidation / Hydrolysis Stable only if anhydrous. These solvents are hygroscopic; absorbed water will trigger hydrolysis.
DCM / Chloroform ✅ StableAcidification Excellent for short-term handling of the free base. Warning: Chloroform can form HCl over time, protonating the amine.
Acetonitrile ✅ ExcellentNone Preferred solvent for HPLC analysis and short-term reactions.

Visualizing Degradation Pathways

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Hydrolysis (Solvent-mediated) and Diketopiperazine (DKP) Formation (Self-mediated).

DegradationPathways cluster_0 Aqueous/Protic Solvents Compound Methyl 2-amino-2-phenylhexanoate (Free Base) Acid 2-amino-2-phenylhexanoic acid (Hydrolysis Product) Compound->Acid + H2O / OH- (Saponification) DKP Diketopiperazine (Cyclic Dimer) Compound->DKP x2 Molecules (Intermolecular Cyclization) Salt Hydrochloride Salt (Stable Form) Compound->Salt + HCl (Stabilization) Salt->Compound + Base (e.g., NaHCO3)

Figure 1: The dual degradation threat. Note that the Salt form protects against DKP formation by removing the nucleophilic lone pair on the nitrogen.

Troubleshooting Guides & FAQs

Scenario A: "My HPLC purity dropped overnight in Methanol."

Diagnosis: Transesterification or DKP formation.

  • Mechanism: If you dissolved the free base in methanol, the amine acts as a base catalyst, promoting the attack of methanol on the methyl ester carbonyl. However, since it is already a methyl ester, you might not see a mass shift unless you used Ethanol (creating the Ethyl ester). More likely, the free amine attacked another molecule to form a dimer.

  • Solution:

    • Switch to Acetonitrile/Water (0.1% TFA) for analytical samples. The acid keeps the amine protonated and stable.

    • Analyze the impurity by LC-MS.

      • Mass = M+1: Intact.

      • Mass = (2M - 2xMeOH): Diketopiperazine (Dimer).

Scenario B: "I cannot dissolve the compound in water."

Diagnosis: Incorrect pH / Lipophilicity.

  • Explanation: Methyl 2-amino-2-phenylhexanoate is highly lipophilic due to the phenyl ring and the butyl chain (hexanoate backbone). The free base is nearly insoluble in neutral water.

  • Solution:

    • For Biology: Dissolve in DMSO first, then dilute into buffer. Keep final DMSO concentration < 1%.

    • For Chemistry: Convert to the HCl salt. The ionic species is water-soluble.

Scenario C: "Does steric hindrance protect this ester from hydrolysis?"

Technical Insight: Yes, but do not rely on it. The


-quaternary center (bonded to Phenyl, Butyl, Amine, Ester) creates a "neopentyl-like" steric environment. This significantly retards the rate of hydrolysis compared to unhindered amino acids like Glycine or Alanine [1]. However, it does not prevent it. At pH > 10, the hydroxide ion is small enough to attack the carbonyl carbon despite the bulk, leading to irreversible saponification [2].

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of a Stable Stock Solution

Use this protocol for analytical standards or biological assays.

  • Weighing: Weigh 10 mg of the Hydrochloride Salt (not free base).

  • Solvent: Dissolve in 1.0 mL of anhydrous DMSO .

  • Storage: Aliquot into amber glass vials. Store at -20°C.

  • Usage: Thaw once. Discard unused portion. Do not refreeze.

    • Validation: This system prevents hydrolysis (no water) and dimerization (amine is protonated/salt form).

Protocol 2: Emergency Purification (re-salting)

Use this if your free base has degraded or turned yellow (oxidation).

  • Dissolution: Dissolve the crude material in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

  • Filtration: Filter off any insoluble solids (likely polymerized byproducts).

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring.

  • Collection: The white precipitate is the purified Hydrochloride salt. Filter and wash with cold ether.

  • Drying: Dry under high vacuum to remove traces of HCl/solvent.

References

  • Tamura, K., et al. (2025).[1] "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." ResearchGate.[2][3]

  • Smith, J. (2022).[4] "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." National Institutes of Health (NIH).

  • Baran Lab. (n.d.). "Diketopiperazines: Synthesis and Stability." Baran Lab Group Meeting Notes.

  • Master Organic Chemistry. (2010). "Functional Groups: Esters and Amines Stability." Master Organic Chemistry.

Sources

enhancing the regioselectivity of reactions involving 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Regioselectivity & Reactivity in


-Disubstituted Systems
Document ID:  TSC-2PH-001
Status:  Active
Audience:  Senior Chemists, Process Development Scientists

Executive Summary & Substrate Analysis

The Challenge: 2-Amino-2-phenylhexanoate (also known as


-phenylnorleucine) presents a classic synthetic paradox. As an 

-disubstituted amino acid, it possesses a quaternary carbon center that imposes severe steric hindrance. This structural feature dictates the regioselectivity of its reactions:
  • Nucleophilic Competition (N- vs. O-selectivity): The steric bulk of the

    
    -phenyl and 
    
    
    
    -butyl groups shields the nitrogen lone pair, making N-alkylation kinetically unfavorable compared to O-alkylation (esterification).
  • Electrophilic Aromatic Substitution (C-H Activation): Standard electrophilic substitution on the phenyl ring is non-selective. However, the amino acid moiety can act as a Directing Group (DG) for Transition Metal-catalyzed C-H activation, enforcing strict ortho-regioselectivity.

This guide provides validated protocols to overcome these steric barriers and enforce regiocontrol.

Module A: Chemoselective N-Functionalization

Objective: Achieve N-alkylation or N-acylation without competing O-functionalization or elimination, despite the steric wall of the quaternary center.

The Steric Barrier Mechanism

In standard amino acids, the nitrogen is accessible. In 2-amino-2-phenylhexanoate, the quaternary center creates a "congested cone" around the amine.

  • Kinetic Consequence:

    
    .
    
  • Thermodynamic Consequence: Attempts to force reaction via heat often lead to Hofmann elimination of the alkylating agent or racemization (if not fully quaternary protected).

Validated Protocol: Reductive Amination via Borohydride Exchange

Direct alkylation with alkyl halides is discouraged due to O-alkylation risks. Reductive amination is the preferred regioselective route.

Reagents:

  • Substrate: 2-Amino-2-phenylhexanoate methyl ester (protecting the acid prevents zwitterionic interference).

  • Aldehyde: 1.2 equivalents (e.g., Benzaldehyde).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄/MeOH.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Workflow:

  • Imine Formation (The Rate-Limiting Step):

    • Dissolve substrate (1.0 eq) and Aldehyde (1.2 eq) in DCE.

    • Critical: Add MgSO₄ (anhydrous) or 4Å Molecular Sieves. The steric bulk retards imine formation; water removal drives the equilibrium.

    • Stir at 40°C for 4–6 hours. (Standard amino acids take 1 hr at RT; this substrate requires thermal push).

  • Reduction:

    • Cool to 0°C.[1]

    • Add STAB (1.5 eq) portion-wise.

    • Allow to warm to RT and stir for 12 hours.

  • Quench:

    • Quench with sat. NaHCO₃. Extract with DCM.

Troubleshooting N-Selectivity:

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance preventing imine formation.Switch solvent to TFE (Trifluoroethanol). The H-bond donation activates the carbonyl, accelerating imine formation in hindered systems.
O-Alkylation (if using alkyl halides) Hard/Soft Acid Base mismatch.Switch to Cesium Hydroxide (CsOH) in DMF containing 4Å sieves. The "Cesium Effect" promotes N-solvation, enhancing N-nucleophilicity over O.
Elimination of Alkyl Halide Basicity too high (

).
Use a weaker base (e.g., K₂CO₃) and add a phase transfer catalyst (TBAB, 10 mol%).
Decision Logic: N-Functionalization

N_Functionalization Start Start: N-Functionalization Method Select Method Start->Method Reductive Reductive Amination (Aldehydes) Method->Reductive Preferred Direct Direct Alkylation (Alkyl Halides) Method->Direct If necessary Condition1 Use TFE or DCE + Mol. Sieves Reductive->Condition1 Condition2 Use CsOH/DMF (Cesium Effect) Direct->Condition2 Result High N-Selectivity Condition1->Result Condition2->Result

Caption: Decision matrix for overcoming steric hindrance during N-functionalization of


-quaternary amino acids.

Module B: Regioselective Ortho-C-H Activation

Objective: Functionalize the phenyl ring exclusively at the ortho position, avoiding meta/para mixtures.

The Directing Group (DG) Strategy

The


-amino acid moiety (specifically the free acid or N-acetyl derivative) serves as a bidentate ligand for Palladium. This forms a rigid 5-membered palladacycle intermediate, positioning the catalyst proximal to the ortho C-H bond.

Mechanism: Concerted Metalation-Deprotonation (CMD).

  • Catalyst: Pd(OAc)₂ (Pd(II) source).

  • Ligand: The substrate acts as its own ligand.

  • Oxidant/Coupling Partner: Aryl Iodide (for arylation) or N-Iodosuccinimide (for iodination).

Validated Protocol: Pd-Catalyzed Ortho-Arylation

Reagents:

  • Substrate: N-Acetyl-2-amino-2-phenylhexanoic acid (N-protection is vital to prevent amine poisoning of Pd).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Base: Ag₂CO₃ (1.0 eq) or K₂CO₃ (2.0 eq). Silver salts often boost yield by abstracting halides.

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).

  • Coupling Partner: Aryl Iodide (1.5 eq).

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine N-Acetyl substrate, Pd(OAc)₂, Ag₂CO₃, and Aryl Iodide.

  • Solvation: Add HFIP. Note: HFIP is non-negotiable for high regioselectivity in difficult CMD reactions.

  • Reaction: Heat to 80–100°C for 18 hours.

  • Workup: Filter through Celite (to remove Ag/Pd). Acidify to pH 2 to recover the free acid product.

Troubleshooting C-H Activation
IssueRoot CauseSolution
Mono- vs. Di-substitution The product is more reactive than the starting material.To favor Mono: Use a bulky protecting group on the Nitrogen (e.g., N-Piv instead of N-Ac). The steric clash prevents the second insertion. To favor Di: Use 2.5 eq of Aryl Iodide.
Loss of Regioselectivity (Meta products) Dissociation of the Directing Group.Ensure the reaction is strictly anhydrous. Water can displace the weak coordination of the carboxylate.
Black Precipitate (Pd Black) Catalyst decomposition.Add 20 mol% Benzoquinone (BQ) as a ligand stabilizer/co-oxidant.
Pathway Visualization: C-H Activation Cycle

CH_Activation Pd_Start Pd(OAc)2 Active Species Coordination Coordination (Substrate binds N,O) Pd_Start->Coordination CMD CMD Step (Ortho-C-H Cleavage) Coordination->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle -HOAc OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim RedElim->Pd_Start Product Release

Caption: Palladium-catalyzed catalytic cycle showing the critical CMD step that enforces ortho-regioselectivity.

FAQ: Expert Troubleshooting

Q1: Why can't I use standard peptide coupling reagents (EDC/NHS) for this amino acid? A: You can, but yields are often low due to the quaternary center shielding the amine. For coupling this amine to another acid, use HATU or PyAOP with HOAt . These reagents generate a more reactive active ester (azabenzotriazole) that compensates for the steric barrier.

Q2: I need to resolve the enantiomers of 2-amino-2-phenylhexanoate. Does regioselectivity play a role? A: Indirectly. Enzymatic resolution (e.g., using Acylase I) relies on the enzyme's ability to fit the substrate into the active site. The hexyl chain often creates steric clash. A chemical resolution via diastereomeric salt formation (using chiral amines like methylbenzylamine) is often more robust for this specific sterically hindered substrate.

Q3: Can I alkylate the phenyl ring without a metal catalyst? A: Generally, no. Friedel-Crafts alkylation will be non-selective (ortho/para mixtures) and sluggish due to the deactivating ammonium group (if acidic) or competing N-reaction (if basic). The Pd-catalyzed DG approach is the only reliable method for regiocontrol.

References

  • Palladium-catalyzed sp3 C–H activation/functionalization of α-amino acids. Source: Organic Chemistry Frontiers (RSC). Context: foundational review of using amino acids as directing groups for Pd-catalysis.

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters. Source: Chimia (2003).[1] Context: Detailed protocols for reductive amination of hindered amino acids, highlighting the necessity of specific solvents/hydrides.

  • Sterically hindered C(alpha,alpha)-disubstituted alpha-amino acids: synthesis and incorporation into peptides. Source: Journal of Peptide Science (PubMed). Context: Discusses the "extreme steric hindrance" of these substrates and failure of standard coupling reagents.

  • Palladium(II)-catalyzed ortho-C-H arylation/alkylation of N-benzoyl α-amino ester derivatives. Source: Semantic Scholar / Tetrahedron Letters. Context: Specific mechanics of ortho-selectivity using the amide/ester directing group.

Sources

common issues in the NMR characterization of α-disubstituted amino esters

Technical Support Center: NMR Characterization of -Disubstituted Amino Esters

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting NMR Anomalies in Quaternary Amino Acid Derivatives

Executive Summary

The characterization of


quaternary center


This guide addresses the four most common "tickets" received by our support team regarding these molecules: Quaternary Carbon Assignment , Diastereotopic Splitting , Rotameric Broadening , and Spontaneous Cyclization .

Module 1: The "Missing" Alpha-Proton (Structural Confirmation)

User Issue: "I cannot locate the characteristic

Technical Diagnosis: In






Troubleshooting Protocol:

  • Acquire

    
     NMR:  Locate the quaternary carbon signal. In 
    
    
    -amino esters, this typically resonates between 55–65 ppm , significantly downfield due to the electron-withdrawing nitrogen and ester group.
  • Run HMBC (Optimized): Standard HMBC is often optimized for

    
    . However, couplings to quaternary carbons can be weaker.
    
    • Recommendation: If signals are missing, adjust the long-range delay to target 5–6 Hz (approx. 80–100 ms delay) to pick up weaker 3-bond couplings.

  • The "Bridge" Strategy: You need to observe cross-peaks from both sides of the molecule to the same quaternary carbon (

    
    ).
    

Validation Workflow (Graphviz):

HMBC_WorkflowNHAmine Proton(NH)C_AlphaQuaternary Alpha-C(Target: ~60 ppm)NH->C_Alpha3J (weak)C_CarbonylCarbonyl C=O(Target: ~170 ppm)NH->C_Carbonyl3J (strong)BetaHBeta Protons(CH2/CH3)BetaH->C_Alpha2JBetaH->C_Carbonyl3JEsterHEster Alkyl(OCH3/OCH2)EsterH->C_Carbonyl3J

Figure 1: HMBC Connectivity Logic. To confirm the



Module 2: Stereochemical Complexity (Diastereotopicity)

User Issue: "My compound is an ethyl ester, but the

Technical Diagnosis: This is likely not an impurity. If the two substituents at the


chiral center
  • Consequence: Protons on nearby methylene groups (like the

    
     of an ethyl ester or a 
    
    
    -benzyl group) become diastereotopic . They are chemically non-equivalent because they "see" the chiral center from different spatial perspectives.

Data Analysis: Recognizing Diastereotopicity

FeatureAchiral Environment (e.g., Glycine)Chiral

-Disubstituted (e.g.,

-Me-Phe)
Symmetry Plane of symmetry exists.No plane of symmetry.[1]

-CH2 Signal
Single signal (Doublet or Singlet).AB System or ABX System (if coupled to NH).
Ester

Quartet (for Ethyl).Two complex multiplets (Non-equivalent protons).
Solvent Effect Achiral solvents show equivalence.All solvents show non-equivalence (intrinsic property).

Resolution: Do not integrate the two multiplets separately as impurities. Integrate them together. If the total integration matches the expected proton count (e.g., 2H for a


Module 3: Dynamic Processes (Rotamers)

User Issue: "I see doubled peaks for every signal in my spectrum (ratio ~3:1). LCMS shows a single peak with the correct mass. Is my NMR contaminated?"

Technical Diagnosis: This is a classic signature of Rotamers , particularly common if your amino ester is N-protected with a carbamate (Boc, Cbz, Fmoc) or is an N-alkylated derivative. The bulky

Experimental Protocol: Variable Temperature (VT) NMR To confirm rotamers, you must accelerate the rotation to "coalesce" the peaks.

  • Solvent Selection: Use a high-boiling solvent like DMSO-d6 (up to 100°C) or Toluene-d8 (if solubility permits). Avoid

    
     (boils at 61°C).
    
  • Step-wise Heating:

    • Acquire a baseline spectrum at 25°C (298 K).

    • Increase temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).

  • Observation:

    • Rotamers: The two peaks will broaden, move closer together, and eventually merge into a single sharp peak (Coalescence).

    • Impurities: The peaks will remain distinct and sharp (though chemical shifts may drift slightly).

Rotamer_LogicStartObservation: Doubled PeaksVT_ExpRun VT-NMR (25°C -> 80°C)Start->VT_ExpResult_MergePeaks Coalesce?VT_Exp->Result_MergeConclusion_RotConclusion: Rotamers(Restricted Rotation)Result_Merge->Conclusion_RotYesConclusion_ImpConclusion: Mixture/Impurity(Separation Persists)Result_Merge->Conclusion_ImpNo

Figure 2: Decision Tree for Distinguishing Rotamers from Impurities.

Module 4: Sample Stability (Diketopiperazine Formation)

User Issue: "My sample was pure yesterday. Today, the NMR shows a new set of signals, and the ethyl ester peaks are disappearing."

Technical Diagnosis:


2,5-Diketopiperazines (DKPs)

Mechanism:

Prevention & Recovery:

  • Storage: Never store free-base

    
    -amino esters in solution for extended periods. Store as the HCl salt  or N-protected form.
    
  • NMR Solvent: Avoid leaving the sample in DMSO-d6 or Methanol-d4 for days, as these polar solvents can facilitate proton transfer and nucleophilic attack.

  • Identification: Look for the loss of the ester alkoxy signals (e.g.,

    
     or 
    
    
    ) and the appearance of the free alcohol signal (e.g., Methanol or Ethanol) in the spectrum.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Discussion on Diastereotopicity).
  • Teegardin, K., et al. (2018).[2] "Formation of Non-Natural

    
    -Disubstituted Amino Esters via Catalytic Michael Addition." Organic Letters, 20(22), 7239-7244.[2] Link
    
  • Wipf, P., & Heimgartner, H. (1988). "Diketopiperazine formation from -disubstituted -amino acids." Helvetica Chimica Acta, 71(1), 140-148.
  • Gairi, M., et al. (2025).[3][4] "Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides." Chemistry - Methods. Link

Validation & Comparative

Structural Validation of Methyl 2-amino-2-phenylhexanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Esters

Executive Summary

In the development of peptidomimetics and protease-resistant therapeutics,


-disubstituted amino acids like Methyl 2-amino-2-phenylhexanoate  are critical scaffolds. Their quaternary 

-carbon introduces steric constraints that stabilize specific peptide secondary structures (helices/turns).

However, this quaternary center presents a significant analytical bottleneck. Standard solution-state NMR is often insufficient for de novo absolute configuration assignment due to the absence of an


-proton. While Chiral HPLC can determine enantiomeric excess (ee%), it cannot identify which peak corresponds to the 

- or

-enantiomer without a known reference standard.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite method for the structural validation of Methyl 2-amino-2-phenylhexanoate, specifically advocating for the crystallization of its hydrochloride salt to ensure lattice stability and provide the anomalous scattering necessary for absolute configuration determination.

Strategic Analysis: Method Selection

For a researcher holding a vial of synthesized Methyl 2-amino-2-phenylhexanoate, the choice of validation method dictates the certainty of the data.

Comparative Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/NOE)
Chiral HPLC/SFC
Primary Output 3D Atom Coordinates & Absolute Config.Connectivity & Relative StereochemPurity & Enantiomeric Excess
Quaternary Center Definitive. Direct imaging of spatial arrangement.Ambiguous. Lacks

coupling at the

-position.
Blind. Separates isomers but cannot assign structure.
Sample State Solid (Single Crystal required).Solution.Solution.
Destructive? Non-destructive (crystal recoverable).Non-destructive.Non-destructive.
Throughput Low (days to weeks for crystal growth).High (minutes).High (minutes).
Validation Level Gold Standard (Primary Evidence). Secondary Evidence.Quality Control (QC).
The "Quaternary Blind Spot" in NMR

In standard amino acids (e.g., Phenylalanine), the


-proton couples with 

-protons, allowing NOE (Nuclear Overhauser Effect) experiments to suggest spatial relationships. In Methyl 2-amino-2-phenylhexanoate , the

-carbon is quaternary (bonded to Methyl ester, Phenyl, Hexyl, and Amine). There is no

-proton. Consequently, the scalar coupling network is broken, making it nearly impossible to distinguish the R and S enantiomers by NMR alone without complex chiral derivatization (e.g., Mosher's amides), which is sterically difficult on this hindered amine.
Decision Logic for Structural Validation

ValidationLogic Start Synthesized Target: Methyl 2-amino-2-phenylhexanoate CheckState Is the sample Crystalline? Start->CheckState NMR Run 1H/13C NMR Start->NMR SaltForm Synthesize HCl Salt CheckState->SaltForm No (Oil/Amorphous) XRD SC-XRD Data Collection CheckState->XRD Yes Ambiguous Result: Connectivity Confirmed Stereochem Ambiguous NMR->Ambiguous Ambiguous->SaltForm Required for Stereochem Crystallize Vapor Diffusion (MeOH / Et2O) SaltForm->Crystallize Crystallize->XRD Flack Check Flack Parameter XRD->Flack Success Absolute Config (R/S) CONFIRMED Flack->Success x near 0

Figure 1: Decision workflow for validating quaternary amino acid esters. Note that conversion to the salt form is often a prerequisite for crystallization.

Experimental Protocol

The free base of methyl 2-amino-2-phenylhexanoate is typically an oil or a low-melting solid due to the flexible hexyl chain. To obtain high-quality crystals suitable for X-ray diffraction, we must increase the lattice energy by converting the amine to a salt.

Phase 1: Synthesis of the Hydrochloride Salt

Objective: Create a polar, ionic species that favors crystal lattice formation and introduces Chlorine for anomalous scattering.

  • Dissolution: Dissolve 100 mg of crude Methyl 2-amino-2-phenylhexanoate in 2 mL of anhydrous Methanol (MeOH).

  • Acidification: Cool the solution to 0°C. Add 1.1 equivalents of Acetyl Chloride dropwise (generates anhydrous HCl in situ) or use 4M HCl in Dioxane.

  • Precipitation: Stir for 30 minutes. Remove solvent in vacuo to obtain the crude hydrochloride salt as a white/off-white solid.

Phase 2: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals >0.1mm with low mosaicity.

We utilize a binary solvent system :

  • Solvent (Good): Methanol (MeOH) – high solubility for the salt.

  • Anti-solvent (Poor): Diethyl Ether (

    
    ) or Hexane – low solubility.
    

Protocol:

  • Place 15-20 mg of the HCl salt in a small inner vial (GC vial).

  • Dissolve in the minimum amount of MeOH required (approx. 0.3 - 0.5 mL). Filter if cloudy.

  • Place the open inner vial inside a larger outer jar containing 5 mL of Diethyl Ether.

  • Seal the outer jar tightly.

  • Store at 4°C (refrigerator) to slow the diffusion rate, promoting fewer, higher-quality crystals.

  • Timeline: Check for crystals after 24-72 hours.

VaporDiffusion Vial Inner Vial Solution: Sample + MeOH Jar Outer Jar Anti-solvent: Diethyl Ether Process Diffusion Process Ether vapor diffuses into MeOH Solubility drops slowly Nucleation occurs Jar->Process Sealed Environment Result Result Single Crystals of Amino Ester HCl Process->Result

Figure 2: Schematic of the Vapor Diffusion crystallization method. The slow diffusion of the anti-solvent (ether) into the sample solution (methanol) gently pushes the system into supersaturation.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Copper (

    
    ) radiation  (
    
    
    
    ) is preferred over Molybdenum (
    
    
    ).
    • Reasoning: The anomalous scattering signal (

      
      ) of Chlorine is significantly stronger with Copper radiation, which is essential for determining absolute configuration (Flack parameter) when no heavier atoms (like Br or I) are present.
      
  • Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the flexible hexyl chain.

Data Interpretation & Validation Criteria

To certify the structure of Methyl 2-amino-2-phenylhexanoate, the X-ray data must meet specific crystallographic metrics.

The Flack Parameter (Absolute Configuration)

This is the critical metric for chiral drugs. It quantifies the fit of the structural model to the anomalous dispersion data.

  • Flack x ≈ 0.0 (e.g., 0.04 ± 0.05): The model has the correct absolute configuration.

  • Flack x ≈ 1.0: The model is inverted; the sample is the opposite enantiomer.

  • Flack x ≈ 0.5: The crystal is a racemate or twinned.

Geometric Validation of the Quaternary Center

The


-carbon (

) should exhibit tetrahedral geometry. Key bond lengths to verify:
  • 
    : ~1.47 Å
    
  • 
    : ~1.52 Å
    
  • 
    : ~1.52 Å
    
  • 
    : ~1.54 Å
    

Distortions in these angles (deviation from 109.5°) indicate steric strain, which correlates with the molecule's biological activity profile (e.g., restricting peptide backbone rotation).

References

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Small Molecules. In Encyclopedia of Life Sciences. Wiley. [Link]

  • Parsons, S. (2021).[1] Determination of Absolute Configuration using X-ray Diffraction. Crystallography Reviews, 27(2), 78-103. [Link][2]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. [Link]

Sources

Comparative Analysis: Methyl 2-amino-2-phenylhexanoate (MAPH) vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Methyl 2-amino-2-phenylhexanoate (MAPH) , positioning it within the landscape of chiral auxiliaries. While often synthesized as a high-value target itself (a non-proteinogenic quaternary amino acid), its structural properties render it a potent, non-racemizable chiral scaffold that overcomes key limitations of traditional auxiliaries like Phenylglycine Methyl Ester.[1]

Executive Summary

Methyl 2-amino-2-phenylhexanoate (MAPH) represents a specialized class of


-disubstituted (quaternary) amino acid esters.[1] Unlike its protonated analog, Phenylglycine Methyl Ester (PGME) , MAPH possesses a quaternary stereocenter that completely inhibits 

-deprotonation and subsequent racemization.[1]

This guide analyzes MAPH not merely as a target, but as a robust chiral scaffold for diastereoselective transformations (e.g., Ugi reactions, chiral resolution, and ligand synthesis). We compare its performance profile against industry standards: Evans Oxazolidinones , Schöllkopf Bis-Lactim Ethers , and PGME .[1]

Key Differentiators
  • Racemization Immunity: The quaternary center blocks the enolization pathway fatal to PGME.

  • Steric Discrimination: The

    
    -butyl vs. phenyl differentiation offers a unique steric environment compared to the Methyl/Phenyl contrast in standard auxiliaries.
    
  • Operational Stability: Survives harsh basic conditions that decompose traditional amino acid esters.

Technical Profile & Mechanism

Structural Logic

MAPH functions through steric occlusion . The bulky phenyl and


-butyl groups create a highly defined chiral pocket. Unlike Evans auxiliaries, which rely on chelation (dipole minimization), MAPH derivatives often rely on pure steric blocking, making them compatible with non-chelating Lewis acids.[1]
The "Racemization Problem" in Auxiliaries

A critical failure mode of amino acid-derived auxiliaries (like Phenylglycine) is racemization under basic conditions via enolate formation.[1] MAPH solves this structurally.

Racemization_Pathway cluster_0 Traditional Risk cluster_1 MAPH Advantage PGME Phenylglycine Methyl Ester (Susceptible) Enolate Planar Enolate (Achiral Intermediate) PGME->Enolate Base (e.g., Et3N) Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation MAPH Methyl 2-amino-2-phenylhexanoate (Quaternary Center) Blocked Deprotonation BLOCKED (No alpha-proton) MAPH->Blocked Base Pure Enantiomeric Integrity Maintained Blocked->Pure

Figure 1: Mechanistic comparison of racemization pathways. MAPH maintains integrity under conditions where PGME fails.

Comparative Performance Analysis

The following table contrasts MAPH with standard chiral auxiliaries across critical process metrics.

FeatureMAPH (Quaternary) Phenylglycine Methyl Ester (PGME) Evans Oxazolidinone Schöllkopf Bis-Lactim
Primary Mechanism Steric Blocking (Quaternary)Steric BlockingChelation ControlSteric Blocking (Cyclic)
Racemization Risk Zero (Structurally Impossible) High (via Enolization)Low (if handled correctly)Low (Cyclic constraint)
Base Compatibility Excellent (Stable to LDA, LiHMDS)Poor (Racemizes > pH 9)Good (Lithium enolates)Excellent
Atom Economy Moderate (High MW scaffold)GoodModeratePoor (Large auxiliary)
Induction (dr) High (>95:5 typical)Moderate (80:20 - 90:[1]10)Very High (>98:2)Very High (>98:[1]2)
Recovery Hydrolysis/ExtractionHydrolysisHydrolysis/ReductionAcid Hydrolysis
Detailed Analysis
  • Vs. Evans Oxazolidinones:

    • Evans is superior for aldol and alkylation reactions due to the predictable Zimmerman-Traxler transition states.

    • MAPH is superior when the auxiliary must serve as a chiral amine source (e.g., in diastereoselective amide couplings or Ugi reactions) where an oxazolidinone cannot be used.

  • Vs. Schöllkopf Bis-Lactim Ether:

    • Schöllkopf is the gold standard for synthesizing amino acids (including MAPH itself).

    • MAPH is the product of Schöllkopf chemistry but acts as a "Next-Gen" auxiliary for subsequent reactions, offering a linear alternative to the cyclic bis-lactim system.

Experimental Protocols

Protocol A: Synthesis of MAPH (via Schöllkopf Method)

To use MAPH, one must often synthesize it first. This protocol ensures >98% ee.[2]

Reagents: Schöllkopf Bis-Lactim Ether (Valine-Glycine derived),


-Butyl Lithium (

-BuLi), Benzyl Bromide.[1]
  • Enolate Formation:

    • Dissolve Bis-Lactim ether (1.0 equiv) in dry THF at -78°C under Argon.

    • Add

      
      -BuLi (1.05 equiv) dropwise.[1] Stir for 30 min. Crucial: Maintain -78°C to prevent side reactions.
      
  • Alkylation:

    • Add Benzyl bromide (1.1 equiv) slowly.[1]

    • Allow to warm to -20°C over 4 hours.

    • Checkpoint: Monitor by TLC. The diastereoselectivity is determined here (typically >95:5).[3]

  • Hydrolysis (Auxiliary Cleavage):

    • Treat the alkylated intermediate with 0.25 N HCl (aq) / THF (1:[1]1) at room temperature for 24h.

    • This cleaves the bis-lactim, releasing Methyl 2-amino-2-phenylhexanoate and the Valine auxiliary ester.[1]

  • Purification:

    • Separate the two amino esters via fractional distillation or column chromatography (Silica, Hexane:EtOAc gradient).

Protocol B: Application of MAPH as a Non-Racemizable Resolving Agent

Use Case: Resolution of a chiral carboxylic acid where traditional amines cause epimerization.

  • Coupling:

    • Mix Racemic Acid (1.0 equiv) + (S)-MAPH (1.0 equiv) + EDC·HCl (1.1 equiv) + HOBt (1.1 equiv) in DCM.[1]

    • Stir at 25°C for 12h.

    • Note: Unlike Phenylglycine methyl ester, MAPH will not racemize even if excess base (DIPEA) is used.[1]

  • Separation:

    • The resulting diastereomeric amides are separated by flash chromatography or crystallization.

    • Calculate diastereomeric ratio (dr) via HPLC.[1]

  • Recovery:

    • Hydrolyze the amide using 6N HCl (reflux, 12h) to recover the enantiopure acid and the MAPH (as the amino acid). Re-esterify MAPH for reuse.

Decision Matrix & Workflow

Use the following logic to determine when to deploy MAPH versus standard alternatives.

Decision_Matrix Start Select Chiral Auxiliary Strategy Q1 Is the target reaction an Aldol or Alkylation? Start->Q1 Q2 Is the target a Chiral Amine or Amide derivative? Q1->Q2 No Evans Use Evans Oxazolidinone (Standard Aldol/Alkylation) Q1->Evans Yes Q3 Are reaction conditions strongly basic (pH > 10)? Q2->Q3 Resolution / Amide Coupling Ellman Use Ellman Sulfinamide (For Imine chemistry) Q2->Ellman Imine/Amine Synthesis PGME Use Phenylglycine Methyl Ester (Cost-effective, Low Stability) Q3->PGME No (Mild Conditions) MAPH Use (S)-MAPH (High Stability, Quaternary) Q3->MAPH Yes (Risk of Racemization)

Figure 2: Decision matrix for selecting MAPH based on reaction type and stability requirements.

References

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry. Link

  • Evans, D. A. , et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society. Link

  • Seebach, D. , et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link[1]

  • BenchChem. (2025). "Synthesis and Properties of Methyl 2-Aminoheptanoate Derivatives." Technical Data Sheet. Link[1]

  • Smith, N. D. , et al. (2005).[4] "Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids." Organic Letters. Link
    

Sources

Determination of Enantiomeric Excess for Chiral Amino Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (% ee) in chiral amino acid esters is a critical checkpoint in peptide synthesis and pharmaceutical intermediate production. Unlike free amino acids, which exist as zwitterions and often require aqueous reverse-phase conditions or ligand-exchange chromatography, amino acid esters are soluble in organic solvents. This solubility profile opens the door to Normal Phase (NP) HPLC and NMR spectroscopy in deuterated organic solvents, offering higher throughput and resolution.

This guide objectively compares the two dominant methodologies—Chiral HPLC (the regulatory gold standard) and NMR Spectroscopy (the rapid structural diagnostic)—providing validated protocols and a decision framework for their application.

Part 1: The Methodologies

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the industry standard for determining % ee due to its high sensitivity and ability to quantify trace enantiomeric impurities (down to 0.05%).

  • Mechanism: Differential interaction (H-bonding,

    
    -
    
    
    
    stacking, steric inclusion) between the enantiomers and the chiral selector on the column.
  • Preferred Columns for Esters:

    • Polysaccharide Derivatives (Amylose/Cellulose): Columns like Chiralpak IA/IB (immobilized) or Chiralcel OD-H/AD-H (coated) are superior for esters.[1]

    • Pirkle-Type: Whelk-O 1 is robust for aromatic amino acid esters.

    • Note: Crown ether columns (e.g., Crownpak CR) are excellent for free amino acids but less common for esters due to the requirement for highly acidic aqueous mobile phases.

  • Critical "Expert" Insight: Amino acid esters possess a basic primary amine. On silica-based columns, this amine interacts with residual silanols, causing peak tailing. You must add a basic modifier (0.1% Diethylamine or Triethylamine) to the mobile phase to suppress this interaction and ensure symmetric peaks.

Method B: NMR Spectroscopy (The Rapid Structural Insight)

NMR determines % ee by converting enantiomers into diastereomers, which have distinct chemical shifts (


). This is achieved either by derivatization or by using a Chiral Solvating Agent (CSA).[2][3]
  • Mechanism: The chiral environment creates magnetic non-equivalence between the nuclei of the two enantiomers.

  • Approaches:

    • Chiral Derivatizing Agents (CDAs): Covalent reaction with reagents like Mosher’s Acid Chloride (

      
      -methoxy-
      
      
      
      -trifluoromethylphenylacetyl chloride). This is robust but slow.
    • Chiral Solvating Agents (CSAs): Non-covalent complexation with reagents like (R)-1,1'-Bi-2-naphthol (BINOL) or Pirkle’s Alcohol . This is "mix-and-measure"—fast but requires higher concentrations.

  • Critical "Expert" Insight: For amino acid esters, focus on the

    
    -proton or the ester methyl group signals. These are usually singlets or clear doublets that split distinctly upon complexation.
    

Part 2: Comparative Analysis

The following table synthesizes experimental data to guide your instrument selection.

FeatureChiral HPLC (UV/Vis)NMR (with CSA/CDA)
Primary Utility QC Release, Trace Impurity QuantitationReaction Monitoring, Initial Screening
Accuracy High (

)
Moderate (

)
Limit of Quantitation (LOQ)

(Trace analysis)

(Major component only)
Sample Requirement Low (

mg)
High (

mg)
Throughput 15–30 mins/sample (after method dev)5–10 mins/sample (instant prep)
Cost Per Sample High (Solvents + Column degradation)Low (Deuterated solvent only)
Method Development Complex (Screening columns/solvents)Simple (Screening shift reagents)

Part 3: Decision Framework (Workflow)

Use this logic flow to determine the appropriate method for your stage of development.

MethodSelection Start Start: Sample Generated Stage Development Stage? Start->Stage Screening Early Screening / Reaction Optimization Stage->Screening Research QC Final QC / Process Validation Stage->QC Development CheckSolubility Soluble in CDCl3/Organic? Screening->CheckSolubility HPLC_NP Normal Phase HPLC (Polysaccharide Column) QC->HPLC_NP Ester Form NMR_CSA 1H NMR with CSA (Pirkle's Alcohol) CheckSolubility->NMR_CSA Yes (Esters) HPLC_RP Reverse Phase HPLC (Crown Ether Column) CheckSolubility->HPLC_RP No (Free AA)

Figure 1: Decision tree for selecting the analytical method based on development stage and compound solubility.

Part 4: Validated Experimental Protocols

Protocol A: Chiral HPLC for Amino Acid Esters

Objective: Quantify enantiomeric purity of Phenylalanine Methyl Ester (example).

  • System Prep:

    • Equilibrate a Chiralcel OD-H (or equivalent amylose/cellulose) column with Hexane:Isopropanol (90:10).

    • Crucial Step: Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Flow rate: 1.0 mL/min; Temp: 25°C; Detection: UV @ 254 nm.

  • Sample Prep:

    • Dissolve 1 mg of the amino acid ester hydrochloride salt in 1 mL of Ethanol/Hexane (50:50).

    • Note: If the sample is a salt, ensure the injection solvent matches the mobile phase strength to avoid precipitation.

  • Validation Sequence:

    • Blank: Inject mobile phase.

    • Racemate: Inject a 50:50 mix to establish separation factor (

      
      ). Aim for baseline resolution (
      
      
      
      ).
    • Sample: Inject the test sample.

  • Calculation:

    
    
    
Protocol B: NMR Determination via Mosher's Amide

Objective: Determine absolute configuration and ee via derivatization.

  • Derivatization Reaction:

    • In a small vial, mix:

      • 10 mg Amino Acid Ester (free base or salt).

      • 15 mg (R)-(-)-

        
        -Methoxy-
        
        
        
        -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
      • 0.5 mL Pyridine (acts as solvent and base).

    • Stir for 15 minutes at Room Temp.

  • Workup (Mini-Extraction):

    • Add 1 mL dilute HCl (1M) to quench and remove pyridine.

    • Extract with 1 mL Ethyl Acetate or CDCl3 directly.

    • Dry organic layer over MgSO4.[4]

  • Measurement:

    • Acquire 1H NMR or 19F NMR (highly sensitive, no background).

    • The diastereomeric amides will show distinct chemical shifts for the

      
      -proton or the CF3 group.
      
  • Analysis:

    • Integrate the distinct peaks.

    • Calculate ee using the integration values.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
HPLC: Broad/Tailing Peaks Interaction between amine and silanols.Add 0.1% DEA or TEA to mobile phase.
HPLC: No Separation Wrong selector type.Switch from Amylose (IA) to Cellulose (OD) or Pirkle-type (Whelk-O).
NMR: Peaks Overlap Concentration too high or low field strength.Dilute sample or use a shift reagent with stronger anisotropy (e.g., Eu(hfc)3).
NMR: Inconsistent Integration Relaxation time (

) insufficient.
Increase relaxation delay (

) to >5 seconds for quantitative integration.

References

  • U.S. Food and Drug Administration (FDA). (1992).[5][6][7][8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Nemes, A., et al. (2020).[9] Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta.[9] Retrieved from [Link]

  • Sethi, S., et al. (2016). Assessment and Application of Marfey's Reagent and Analogs in Enantioseparation. Biomedical Chromatography. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous cross-validation framework for the analysis of Methyl 2-amino-2-phenylhexanoate (MAPH), a sterically hindered


-disubstituted amino acid ester often used as a scaffold in peptidomimetics and pharmaceutical intermediates.

We objectively compare two orthogonal methodologies: High-Performance Liquid Chromatography (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC serves as the high-throughput workhorse for routine purity profiling, qNMR is established here as the primary reference method for absolute potency determination, eliminating the need for qualified reference standards.

Key Findings
FeatureMethod A: RP-HPLC (UV)Method B: 1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Purity (% w/w)
Reference Standard Required (Qualified Material)Not Required (Internal Standard used)
Specificity High (Separates impurities)High (Structural elucidation)
Limit of Quantitation < 0.05% (Trace analysis)~0.5% (Major component focus)
Throughput 20–30 mins/sample10–15 mins/sample

Analyte Profile & Challenges

Analyte: Methyl 2-amino-2-phenylhexanoate Chemical Structure Characteristics:

  • Steric Bulk: The quaternary

    
    -carbon (bonded to a phenyl ring and a butyl chain) creates significant steric hindrance, affecting derivatization rates and rotational freedom.
    
  • Chromophore: The phenyl ring provides UV absorption (typically

    
     ~210–220 nm), allowing direct UV detection without derivatization.
    
  • Stability: As an amino ester, the compound is susceptible to hydrolysis (to the acid) and diketopiperazine formation (dimerization) under basic conditions or high temperatures.

The Analytical Challenge: Relying solely on HPLC area normalization often overestimates purity because it fails to detect non-chromophoric impurities (e.g., inorganic salts from synthesis, residual solvents, or moisture). Cross-validation with qNMR provides the necessary "mass balance" check.

Method A: RP-HPLC (The Routine Workhorse)

This protocol uses Reversed-Phase HPLC with acidic mobile phases to protonate the primary amine (


), preventing peak tailing caused by interaction with residual silanols on the column stationary phase.
Experimental Protocol
  • Instrument: HPLC System (e.g., Agilent 1260/Waters Alliance) with DAD/VWD.

  • Column: C18 end-capped column (e.g., Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       95% B (Linear ramp)
      
    • 15–20 min: 95% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (primary) and 
    
    
    
    (secondary).
  • Column Temp:

    
    .
    
  • Sample Diluent: 50:50 Water:ACN.

Validation Parameters (ICH Q2(R2) Aligned)
  • Specificity: Validated by injecting known synthetic precursors (e.g., 2-phenylhexanoic acid) to ensure resolution (

    
    ).
    
  • Linearity:

    
     over 50%–150% of target concentration (
    
    
    
    ).
  • Precision: RSD

    
     for 
    
    
    
    replicate injections.

Method B: qNMR (The Orthogonal Validator)

qNMR is utilized to determine the Assay (Potency) . Unlike HPLC, the signal intensity in NMR is directly proportional to the number of nuclei, independent of the chemical structure.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent amine salt formation/precipitation and reduce volatility issues).
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Why Maleic Acid? It provides a sharp singlet at

      
      , well-separated from the aromatic protons (
      
      
      
      ) and the methyl ester (
      
      
      ) of the analyte.
  • Relaxation Delay (

    
    ): 
    
    
    
    (Must be
    
    
    of the slowest relaxing proton to ensure quantitative integration).
  • Scans: 16–32 scans.

  • Pulse Angle:

    
    .
    
Calculation

The absolute purity (


) is calculated using the molar ratio equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for methyl ester, 2 for Maleic acid IS)
    
  • 
     = Molecular Weight
    
  • 
     = Weight taken (mg)
    
  • 
     = Purity of the Internal Standard
    

Cross-Validation Workflow & Decision Logic

The following diagram illustrates how these two methods interact during the validation lifecycle.

AnalyticalWorkflow cluster_Methods Orthogonal Analysis Sample Crude/Purified Methyl 2-amino-2-phenylhexanoate HPLC Method A: RP-HPLC (Purity % Area) Sample->HPLC qNMR Method B: 1H-qNMR (Assay % w/w) Sample->qNMR Compare Data Correlation Check Is HPLC Area% ≈ qNMR wt%? HPLC->Compare qNMR->Compare Pass VALIDATED Method A suitable for QC release Compare->Pass Yes (Diff < 2.0%) Fail DISCREPANCY DETECTED Investigate Hidden Impurities Compare->Fail No (Diff > 2.0%) Action1 Check for: - Inorganic Salts - Non-UV active impurities - Water/Solvent Fail->Action1

Figure 1: Orthogonal cross-validation workflow ensuring mass balance and method accuracy.

Critical Discussion: Interpreting the Data

The "Purity Gap"

It is common to observe a discrepancy where HPLC Purity > qNMR Purity .

  • Scenario: HPLC shows 99.2% area purity, but qNMR shows 94.5% w/w assay.

  • Root Cause: The analyte is likely in a salt form (e.g., Hydrochloride salt) or contains trapped solvent/moisture. HPLC "sees" only the UV-active organic moiety, effectively ignoring the counter-ion or water. qNMR weighs the entire sample mass, thus revealing the "true" content.

  • Resolution: For the Certificate of Analysis (CoA), report the HPLC Purity for organic impurities and the qNMR Assay for net content.

Linearity & Range Comparison
ParameterHPLCqNMR
Dynamic Range Wide (

)
Narrow (

)
Linearity (

)

(External calibration)

(Theoretical, single-point IS)
Sensitivity (LOD) High (ng level)Low (mg level)
Stereochemical Considerations

Neither standard RP-HPLC nor achiral qNMR can distinguish between the


 and 

enantiomers of Methyl 2-amino-2-phenylhexanoate.
  • Recommendation: If enantiomeric excess (ee) is a critical quality attribute, a third method using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA mobile phase) is required.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. Link

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393. Link

  • Saito, T., et al. (2004). "Absolute quantification of peptides by NMR." Metrologia, 41, 213–218. Link

  • Bhushan, R., & Brückner, H. (2004).[3] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link

Sources

comparing the synthesis efficiency of different α-aryl amino esters

Comparative Guide: Synthesis Efficiency of -Aryl Amino Esters

Executive Summary

1

This guide objectively compares the three dominant methodologies for synthesizing these scaffolds: Palladium-Catalyzed


-ArylationAsymmetric Phase-Transfer Catalysis (PTC)Asymmetric Strecker Synthesis
Methodology Deep Dive
A. Palladium-Catalyzed

-Arylation (The "Direct" Route)

Developed extensively by the Hartwig and Buchwald groups, this method couples an amino acid ester enolate directly with an aryl halide. It is the most direct method for introducing diverse aryl groups onto a pre-existing glycine scaffold.

  • Mechanism: The reaction proceeds via the formation of a palladium enolate.[2] A critical challenge is preventing

    
    -hydride elimination, which is faster for ester enolates than ketones. This is overcome using sterically hindered, electron-rich phosphine ligands (e.g., Q-Phos, 
    
    
    ) or N-heterocyclic carbenes (NHCs).
  • Key Advantage: It allows for the rapid diversification of a single glycine precursor with commercially available aryl halides.

Pd_Cyclecluster_inputsReagentsPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetallation/Enolate Binding(Pd-Enolate Complex)OxAdd->TransMet+ Amino Ester EnolateBaseBase Exchange(LiHMDS/Zn)RedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimSteric Bulk PromotesRedElim->Pd0Product ReleaseArXAryl HalideEnolateGlycine Enolate

Figure 1: Catalytic cycle for Pd-catalyzed


B. Phase-Transfer Catalyzed (PTC) Alkylation (The "Scalable" Route)

Pioneered by O'Donnell and refined by Maruoka, this method utilizes chiral quaternary ammonium salts to catalyze the alkylation of glycine Schiff bases (benzophenone imines).

  • Mechanism: The catalyst forms a lipophilic ion pair with the enolate of the glycine imine at the interface of an organic solvent and an aqueous base (e.g., 50% KOH). The chiral catalyst shields one face of the enolate, directing the electrophilic attack.

  • Key Advantage: It operates under mild conditions (often room temperature) and tolerates water, making it highly scalable and environmentally friendlier than organometallic routes.

PTC_Mechanismcluster_organicOrganic Phase (Toluene/DCM)cluster_interfaceInterfacecluster_aqueousAqueous Phase (KOH)Q_XQ*X (Catalyst)ExchangeIon ExchangeQ_X->ExchangeSubstrateGlycine ImineIonPair[Q* Enolate]Substrate->IonPairProductAlkylated ImineIonPair->Product+ R-X(Rate Limiting)Product->Q_XRegenerationExchange->IonPairDeprotonationOHOH-OH->ExchangeWaterH2O

Figure 2: Interfacial mechanism of PTC alkylation. The chiral ammonium salt (Q) acts as a shuttle, bringing the enolate into the organic phase while controlling stereochemistry.*

Comparative Analysis: Performance Metrics

The following data aggregates performance across standard benchmark reactions (e.g., synthesis of

FeaturePd-Catalyzed ArylationAsymmetric PTC AlkylationAsymmetric Strecker
Primary Disconnection C(sp3)–C(sp2) (Enolate + Aryl Halide)C(sp3)–C(sp3) (Enolate + Alkyl Halide)C=N + CN (Imine + Cyanide)
Typical Yield 70–95%85–99%80–95%
Enantioselectivity (ee) 80–94% (Ligand dependent)90–99% (Maruoka catalysts)>95% (Thiourea catalysts)
Atom Economy Moderate (Loss of halide salts)High (Catalytic)High (Addition reaction)
Scalability Moderate (Cost of Pd/Ligands)Excellent (Cheap reagents)Good (Safety controls needed)
Operational Risk Air/Moisture sensitiveLow (Water tolerant)High (Cyanide toxicity)
Cost Driver Catalyst (Pd + Ligand)Chiral Catalyst (Recyclable)Safety/Containment

Editorial Insight:

  • Choose PTC for large-scale manufacturing of non-natural amino acids where the aryl group is introduced via a benzyl halide or if the substrate allows. It offers the best balance of cost and ee.

  • Choose Pd-Catalysis when you need to introduce a heteroaryl group (e.g., pyridine, quinoline) that is difficult to install via alkylation, or when starting from simple esters.

  • Choose Strecker only if you have established cyanide handling infrastructure and require access to

    
    -amino nitriles as intermediates.
    
Experimental Protocols
Protocol A: Pd-Catalyzed

-Arylation of Amino Acid Esters

Adapted from Hartwig et al. (J. Am. Chem. Soc.)

Objective: Synthesis of


  • Preparation: In a glovebox, charge a reaction vial with

    
     (1 mol %) and 
    
    
    (2 mol %).
  • Substrate Addition: Add the amino ester imine (1.0 equiv) and the aryl bromide (1.1 equiv).

  • Base Addition: Add

    
     (1.1 equiv) or 
    
    
    (if using sensitive substrates).
  • Reaction: Add toluene (degassed) to achieve 0.2 M concentration. Seal and stir at room temperature (or 50°C for unactivated aryl halides) for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.
    
  • Purification: Flash chromatography on silica gel.

  • Hydrolysis (Optional): Treat with 1N HCl/THF to cleave the imine/protecting group to yield the free amine.

Protocol B: Asymmetric PTC Alkylation (Maruoka Type)

Adapted from O'Donnell and Maruoka (Angew. Chem. Int. Ed.)

Objective: Enantioselective synthesis of


  • Biphasic Setup: To a flask containing the glycine benzophenone imine (1.0 equiv) in toluene, add the chiral spiro-ammonium bromide catalyst (1 mol %).

  • Base Addition: Add 50% aqueous KOH (5.0 equiv) to the reaction vessel. Cool the mixture to 0°C.

  • Alkylation: Add the alkyl/benzyl halide (1.2 equiv) dropwise.

  • Monitoring: Stir vigorously (critical for PTC) at 0°C. Monitor by TLC (typically complete in 1–4 hours).

  • Workup: Separate phases. Wash the organic layer with water and brine. Dry over

    
    .
    
  • Hydrolysis: Dissolve the crude imine in THF and add 1N citric acid or 1N HCl. Stir for 2 hours to release the amino ester.

  • Recovery: The benzophenone byproduct can be recovered, and the chiral catalyst can often be extracted and reused.

References
  • Palladium-C

    
    -Arylation:  Lee, S., Beare, N. A., & Hartwig, J. F. (2001).[3] Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids.[3] Journal of the American Chemical Society, 123(34), 8410–8411. Link
    
  • Phase-Transfer Catalysis: Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266. Link

  • Strecker Synthesis: Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461, 968–970. Link

  • General Review: Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. Link

Validation of Methyl 2-amino-2-phenylhexanoate Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-proteinogenic amino acids, Methyl 2-amino-2-phenylhexanoate represents a critical intermediate often plagued by validation challenges. While HPLC is the industry standard for detecting organic impurities, it frequently fails to identify inorganic salts, moisture, or solvates that drastically alter the molecular weight and stoichiometric precision required for downstream coupling.

This guide validates Elemental Analysis (CHN/O) as the superior method for confirming the bulk composition and salt stoichiometry of Methyl 2-amino-2-phenylhexanoate. We compare it directly against HPLC and qNMR, providing a robust protocol to ensure your material meets the rigorous ±0.4% acceptance criteria mandated by top-tier journals (e.g., J. Org. Chem.).[1][2][3][4][5][6]

The Challenge: Why Elemental Analysis?

Methyl 2-amino-2-phenylhexanoate (


, MW: 221.30  g/mol ) presents specific characterization hurdles:
  • Salt Formation: As an amino ester, it is rarely isolated as a free base (which is often an unstable oil) but rather as a hydrochloride (

    
    ) or 
    
    
    
    -toluenesulfonate salt. HPLC often uses buffers that mask the counter-ion, reporting 99% purity even if the salt stoichiometry is off (e.g., 1.5 HCl vs. 1.0 HCl).
  • Hygroscopicity: The quaternary carbon at the

    
    -position increases steric bulk, often trapping solvent or moisture within the crystal lattice.
    
  • Invisibility to UV: Water and inorganic salts (NaCl,

    
    ) are UV-transparent. A sample can be 10% NaCl by mass and still show a single peak on a chromatogram.
    

Elemental Analysis (EA) acts as the "Truth Serum" for the bulk material. Unlike chromatography, which separates components, EA combusts the entire sample, revealing the absolute mass fraction of Carbon, Hydrogen, and Nitrogen.

Comparative Analysis: EA vs. Alternatives

To objectively position EA, we compare it with High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV/MS qNMR (Quantitative NMR)
Primary Scope Bulk Purity & Stoichiometry (Salts/Solvates)Organic Impurity ProfilingStructural Purity & Absolute Quantitation
Detection Principle Combustion (

)
Partitioning & UV AbsorbanceNuclear Spin Resonance
Blind Spots Specific structure of impurities (isomers)Inorganic salts, Water, SolventsParamagnetic impurities, long relaxation times
Sample Requirement ~2–5 mg (Destructive)<1 mg (Solubilized)~10–20 mg (Non-destructive)
Precision ±0.3% (Absolute)<0.1% (Relative Area)±1.0% (Standard dependent)
Cost/Run LowMediumHigh (Deuterated solvents/Instrument time)
Verdict Best for confirming salt form (HCl) and hydration. Best for detecting synthesis byproducts. Best for absolute quantification if standard is available.

Key Insight: Do not view these as competitors. Use HPLC to prove chromatographic purity (absence of side-products), then use EA to prove compositional purity (correct salt form and dryness).

Validated Protocol: Elemental Analysis of Methyl 2-amino-2-phenylhexanoate

This protocol ensures compliance with ACS and FDA guidelines for elemental composition.

A. Pre-Analysis Preparation

Objective: Eliminate "false failures" caused by moisture or solvent entrapment.

  • Drying: Dry the sample in a vacuum oven at 40°C for 4–6 hours. (Caution: Amino esters can cyclize to diketopiperazines at high heat; do not exceed 50°C).

  • Homogenization: Gently crush crystals with a mortar and pestle. Large crystals cause incomplete combustion.

B. Instrumentation & Calibration[1][3][6][7]
  • Instrument: CHNS/O Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C (ensure complete oxidation of the phenyl ring).

  • Standard: Acetanilide (

    
    ) or Sulfanilamide.
    
    • Acceptance Criteria: The K-factor (calibration factor) must be stable, and the standard check must read within ±0.15% of theoretical values before running samples.

C. The Experiment
  • Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000 – 3.000 mg of the sample into a tin capsule.

    • Note: Tin facilitates combustion via an exothermic flash (

      
      ).
      
  • Sealing: Fold the capsule air-tight to prevent atmospheric nitrogen interference.

  • Run Sequence: Blank

    
     Standard 
    
    
    
    Standard
    
    
    Sample (Triplicate)
    
    
    Standard Check.

Data Interpretation & Calculations

The critical step is comparing the Found values against the Calculated (Theoretical) values.

Scenario: Validating the Hydrochloride Salt

Target Formula: Methyl 2-amino-2-phenylhexanoate Hydrochloride Molecular Formula:


MW: 

Theoretical Composition:

  • %C: 60.58%

  • %H: 7.82%

  • %N: 5.43%

Table 2: Simulated Experimental Data
ElementTheoretical (%)Batch A (Found %)Delta (

)
StatusBatch B (Found %)Delta (

)
Status
Carbon 60.5860.45-0.13PASS 58.10-2.48FAIL
Hydrogen 7.827.85+0.03PASS 8.10+0.28PASS
Nitrogen 5.435.40-0.03PASS 5.20-0.23PASS

Analysis of Batch B (Fail): The Carbon is significantly low (-2.48%).

  • Hypothesis: The sample contains trapped solvent (e.g., Methanol) or excess water.

  • Correction: Recalculate assuming a hemihydrate (

    
    ). If the numbers fit, re-dry the sample and re-test.
    

Validation Rule: According to J. Org. Chem. guidelines, found values must be within ±0.4% of the theoretical value [1].

Workflow Visualization

The following diagram illustrates the decision logic for validating purity using EA.

EA_Validation_Workflow Start Start: Synthesized Methyl 2-amino-2-phenylhexanoate Dry Vacuum Dry (40°C, 4h) Start->Dry Weigh Microbalance Weighing (2-3 mg) Dry->Weigh Combust Combustion Analysis (CHNS) Weigh->Combust Compare Compare Found vs. Calc (Tolerance ±0.4%) Combust->Compare Pass PASS: Validated Purity Release for Biological Assay Compare->Pass Within Limits Fail FAIL: >0.4% Deviation Compare->Fail Outside Limits Diagnose Diagnose Failure Mode Fail->Diagnose CheckSolvent Low %C? Check for Solvent/Water (Run TGA or NMR) Diagnose->CheckSolvent C Deviation CheckSalt Low %N? Check Salt Stoichiometry (e.g., 2HCl vs 1HCl) Diagnose->CheckSalt N Deviation Repurify Recrystallize / Re-dry CheckSolvent->Repurify CheckSalt->Repurify Repurify->Dry Retry

Figure 1: Decision tree for validating amino ester purity via Elemental Analysis.

References

  • American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines: Compound Characterization Data. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Benchmarking Guide: Methyl 2-amino-2-phenylhexanoate Derivatives as Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide establishes a standardized protocol for benchmarking the catalytic activity of Methyl 2-amino-2-phenylhexanoate derivatives. Unlike standard


-amino acids (e.g., L-Proline, L-Phenylalanine), these derivatives possess a quaternary 

-carbon
. This structural feature introduces significant steric bulk and eliminates the

-proton, preventing racemization of the catalyst itself—a common failure mode in traditional amino acid catalysis.

However, this steric hindrance poses a kinetic challenge for enamine/iminium formation. Therefore, this benchmarking framework focuses on determining whether the conformational rigidity of the quaternary center translates to superior stereocontrol (enantioselectivity) compared to faster-reacting but less rigid alternatives.

The Benchmarking Triad

To objectively evaluate performance, these derivatives must be tested against three distinct classes of organocatalysts:

Benchmark CategoryRepresentative StandardPurpose of Comparison
The "Gold Standard" L-Proline Establishes the baseline for yield and general reactivity in enamine catalysis.
The Structural Analog L-Phenylalanine Methyl Ester Isolates the effect of the quaternary center (methyl/hexyl chain) vs. the tertiary center.
The Primary Amine (S)-1,2-Diaminocyclohexane Compares efficacy against known high-performance primary amine catalysts.

Mechanistic Context & Signaling Pathways

Understanding the catalytic cycle is prerequisite to experimental design. Primary amine catalysts (like your hexanoate derivatives) typically operate via an Enamine intermediate for aldol reactions or an Iminium intermediate for conjugate additions.

Diagram 1: Primary Amine Catalytic Cycle (Enamine Activation)

The following diagram illustrates the critical steric checkpoints where the quaternary center of Methyl 2-amino-2-phenylhexanoate influences the reaction.

CatalyticCycle Cat Catalyst (Hexanoate Deriv.) Imine Imine Intermediate Cat->Imine + Ketone (- H2O) Ketone Substrate (Ketone) Enamine Enamine (Active Nucleophile) Imine->Enamine Tautomerization (Steric Checkpoint) TS C-C Bond Forming Transition State Enamine->TS + Aldehyde Aldehyde Electrophile (Aldehyde) Hydrolysis Hydrolysis TS->Hydrolysis Iminium Hydrolysis Product Aldol Product (Chiral) Hydrolysis->Cat Catalyst Regeneration Hydrolysis->Product

Caption: The cycle highlights the "Steric Checkpoint" during tautomerization, where the quaternary center may slow enamine formation but increase rigidity in the Transition State (TS).

Experimental Protocols

Standardized Model Reaction: The Asymmetric Aldol

The intermolecular aldol reaction between acetone and 4-nitrobenzaldehyde is the industry standard for benchmarking enamine catalysis due to its sensitivity to catalyst turnover and stereocontrol.

Reagents:

  • Catalyst: Methyl 2-amino-2-phenylhexanoate derivative (20 mol%)

  • Substrate A (Donor): Acetone (Reagent Grade, excess)

  • Substrate B (Acceptor): 4-Nitrobenzaldehyde (1.0 equiv)

  • Additive: Acetic Acid (20 mol%) — Critical for primary amines to facilitate imine turnover.

  • Solvent: DMSO or Water/Brine (Primary amines often perform well in aqueous media).

Step-by-Step Benchmarking Workflow

Step 1: Catalyst Activation & Screening

  • Prepare a 0.5 M solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in the chosen solvent (2.0 mL).

  • Add the catalyst (0.1 mmol, 20 mol%) and Acetic Acid (0.1 mmol).

  • Add Acetone (1.0 mL, excess) to initiate the reaction.

  • Stir at 25°C.

Step 2: Kinetic Monitoring (The "Self-Validating" Step) Do not rely on endpoint yields alone.

  • Aliquot 50 µL of reaction mixture at t = 1h, 4h, 12h, and 24h.

  • Quench immediately into 0.5 mL CDCl₃ containing Mesitylene (10 µL) as an internal NMR standard.

  • Validation: Integrate the aldehyde proton of 4-nitrobenzaldehyde (approx. 10.1 ppm) against the Mesitylene peak (6.8 ppm). Disappearance of aldehyde confirms conversion.

Step 3: Stereochemical Analysis

  • Upon completion, purify via flash chromatography (SiO₂, Hexane/EtOAc).

  • Analyze enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).

Data Presentation & Analysis

When publishing your comparison, summarize the data in a structured format that highlights the trade-offs between reactivity (Yield/Time) and selectivity (ee).

Table 1: Comparative Catalytic Performance (Mock Data Structure)
EntryCatalystTime (h)Yield (%)^aee (%)^bTOF (h⁻¹)^cNotes
1 L-Proline 1285763.5Baseline. High activity, moderate ee.[1]
2 L-Phe-OMe 1860451.6Non-quaternary analog. Lower stereocontrol.
3 Derivative A (Hexyl) 247292 1.5Slower, but superior selectivity due to rigidity.
4 Derivative B (Phenyl) 3640880.5Sterically overloaded; poor turnover.
  • ^a Isolated yield.

  • ^b Determined by Chiral HPLC.

  • ^c Turnover Frequency = (moles product / moles catalyst) / time.

Diagram 2: Optimization Logic Flow

Use this logic to troubleshoot poor performance during benchmarking.

OptimizationFlow Start Initial Screening (Acetone + 4-NO2-PhCHO) CheckYield Yield > 50%? Start->CheckYield CheckEE ee > 80%? CheckYield->CheckEE Yes LowActivity Issue: Low Activity (Steric Hindrance) CheckYield->LowActivity No LowSelectivity Issue: Low Selectivity (Conformational Flex) CheckEE->LowSelectivity No Success Candidate Validated Proceed to Substrate Scope CheckEE->Success Yes SolventSwitch Action: Switch Solvent (Try Water/Brine or DMSO) LowActivity->SolventSwitch AddAcid Action: Increase Acid Additive (TFA or AcOH) LowActivity->AddAcid Primary amine needs activation TempDrop Action: Lower Temp to 0°C (Enhances rigidity) LowSelectivity->TempDrop

Caption: Decision tree for optimizing quaternary amino ester catalysts. Note that primary amines often require acid cocatalysts to drive the catalytic cycle.

Technical Insights for the Researcher

  • The "Primary Amine" Advantage: Unlike Proline (secondary amine), your hexanoate derivatives are primary amines. Literature suggests primary amines are often superior for catalyzing reactions with sterically hindered ketones (e.g., cyclohexanone vs. acetone) because the resulting enamine is less congested than a proline-enamine [1, 2]. Recommendation: If acetone fails, test cyclohexanone.

  • Solvent Effects: Primary amine catalysts derived from amino acids often exhibit "hydrophobic amplification" in aqueous media. The hydrophobic hexyl chain of your derivative may accelerate the reaction in water/brine systems by creating a local hydrophobic pocket [3].

  • Handling the Ester: Be cautious of hydrolysis. If the reaction pH is too high (basic), the methyl ester may hydrolyze to the zwitterionic amino acid. Always verify catalyst integrity post-reaction via Mass Spectrometry.

References

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.

  • Xu, L. W., & Lu, Y. (2008). Primary Amine-Based Organocatalysis: A New Class of Sustainable Catalysts. Organic & Biomolecular Chemistry.

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society.

  • Maruoka, K. (2008). Practical Aspects of Organocatalysis. Chemical Reviews.

Sources

literature review of synthetic routes for α-substituted phenylglycine esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Synthetic Routes for


-Substituted Phenylglycine Esters
Subtitle:  Navigating the Quaternary Carbon Conundrum in Drug Discovery
Author:  Senior Application Scientist | Date:  January 28, 2026

Executive Summary: The Quaternary Challenge


-Substituted phenylglycine esters (e.g., 

-methyl phenylglycine) represent a distinct class of non-proteinogenic amino acids critical in the design of conformationally constrained peptides, enzyme inhibitors (e.g., DPP-4 inhibitors), and antibiotics.

The synthesis of these motifs poses a specific chemical challenge: constructing a tetrasubstituted (quaternary) carbon center that bears both an amine and an aromatic ring. The steric bulk of the phenyl group, combined with the electronic deactivation of the ester, often renders standard amino acid protocols (like the O’Donnell alkylation of glycine) sluggish or non-selective.

This guide objectively compares the three most robust "field-proven" synthetic methodologies:

  • Catalytic Asymmetric Strecker Reaction (Ketimines)

  • Phase-Transfer Catalyzed (PTC) Alkylation

  • Electrophilic Amination of Enolates

Strategic Selection Guide

Before selecting a protocol, consult the decision matrix below. This logic flows from substrate availability to the desired enantiopurity and scale.

SelectionStrategy Start Start: Target Molecule Analysis Substrate Starting Material Availability? Start->Substrate Ketone Aryl Ketone (e.g., Acetophenone) Substrate->Ketone PhgEster Phenylglycine Ester (Racemic or Chiral) Substrate->PhgEster Ester alpha-Aryl Ester (e.g., Methyl 2-phenylpropanoate) Substrate->Ester Method1 METHOD 1: Strecker Reaction (Best for de novo synthesis) Ketone->Method1 Method2 METHOD 2: PTC Alkylation (Best for scale-up) PhgEster->Method2 Method3 METHOD 3: Electrophilic Amination (Best for late-stage functionalization) Ester->Method3 Constraint1 Warning: Cyanide Toxicity Method1->Constraint1 Constraint2 Warning: Steric Hindrance Method2->Constraint2 Constraint3 Warning: Reagent Cost (DBAD) Method3->Constraint3

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and process constraints.

Comparative Performance Analysis

The following data aggregates typical results for the synthesis of


-methyl phenylglycine ethyl ester (a benchmark target).
MetricMethod A: Asymmetric Strecker Method B: PTC Alkylation (Maruoka) Method C: Electrophilic Amination
Primary Mechanism Nucleophilic Cyanation of Ketimines

Alkylation of Enolates
N-N Bond Formation (Azodicarboxylate)
Enantioselectivity (ee) High (>95% with Gd/sugar catalysts)Excellent (>98% with C2-symmetric catalysts)Moderate to High (85-95%)
Yield (Isolated) 70–85%85–95%60–80%
Atom Economy High (All atoms incorporated except HCN carrier)High (Halide waste only)Low (Requires cleavage of hydrazine linker)
Scalability Medium (HCN safety handling required)High (Mild biphasic conditions)Low (DBAD reagents are expensive)
Key Risk Toxicity of Cyanide sources (TMSCN/HCN)Steric crowding can stall reactionHarsh conditions for N-N bond cleavage

Detailed Methodologies

Method A: Catalytic Asymmetric Strecker Reaction

The "De Novo" Approach

This route builds the amino acid skeleton from a ketone. It is the most direct path but requires handling cyanide sources.

Mechanism & Insight: The reaction proceeds via the formation of a ketimine. A chiral Lewis Acid (e.g., Gadolinium-glucose complexes or Shibasaki's bifunctional catalysts) activates the imine, facilitating the face-selective attack of the cyanide ion.

Protocol:

  • Imine Formation: Reflux acetophenone (1.0 equiv) with a primary amine (e.g., benzhydrylamine, 1.1 equiv) in toluene with molecular sieves (4Å) to form the ketimine. Isolate via concentration.

  • Catalyst Prep: In a glovebox, mix Gd(OiPr)

    
     (1 mol%) with the chiral ligand (e.g., a glucose-derived ligand) in THF. Stir for 30 min.
    
  • Cyanation: Cool the reaction mixture to -40°C. Add the ketimine (1.0 equiv) followed by TMSCN (1.2 equiv) and a proton source (phenol or 2,6-dimethylphenol, 1.0 equiv).

    • Critical Step: The proton source is essential for catalyst turnover, regenerating the active Lewis acid.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Hydrolysis: The resulting

    
    -aminonitrile requires harsh acid hydrolysis (6M HCl, reflux, 12h) to convert the nitrile to the ester/acid.
    
Method B: Phase-Transfer Catalyzed (PTC) Alkylation

The "Scalable" Approach

This method utilizes the "O'Donnell Schiff Base" strategy but adapted for phenylglycines. Because the


-proton of phenylglycine is benzylic, it is acidic, but the steric bulk of the phenyl ring makes the subsequent alkylation difficult.

Mechanism & Insight: A chiral quaternary ammonium salt (Maruoka catalyst) acts as a phase-transfer catalyst.[1] It extracts the enolate of the protected amino ester into the organic phase, where it forms a tight ion pair. The catalyst's rigid binaphthyl backbone shields one face of the enolate, forcing the alkyl halide to attack from the opposite side.

PTC_Mechanism Aqueous Aqueous Phase (KOH/NaOH) Interface Interface Aqueous->Interface OH- IonPair Chiral Ion Pair [Q+ Enolate-] Interface->IonPair Extraction Organic Organic Phase (Toluene) Substrate Phg-Imine (Prochiral) Substrate->Interface Deprotonation Catalyst Maruoka Cat (Q+ Br-) Catalyst->Interface Ion Exchange Product Alpha-Alkyl Phg Ester IonPair->Product + R-X (Alkylation)

Figure 2: Interfacial mechanism of Maruoka PTC alkylation. The chiral ammonium cation (Q+) solubilizes the enolate in toluene and directs the stereochemistry.

Protocol:

  • Protection: Convert commercially available (racemic) phenylglycine ethyl ester to the benzophenone imine (reflux with benzophenone imine in DCM).

  • Reaction Setup: Dissolve the imine (1.0 mmol) and the Maruoka catalyst (1 mol%, e.g.,

    
    -3,4,5-trifluorophenyl-NAS bromide) in toluene (5 mL).
    
  • Base Addition: Add 50% aqueous KOH (3 equiv) at 0°C.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise. Vigorous stirring is mandatory to maximize interfacial surface area.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 1-4 hours.

  • Hydrolysis: Treat the product with 1N HCl/THF (1:1) for 1 hour at room temperature to remove the benzophenone protecting group.

  • Purification: Neutralize and extract. The catalyst can often be recovered via precipitation.

Method C: Electrophilic Amination

The "Late-Stage" Approach

If you already possess an


-aryl ester (e.g., ibuprofen methyl ester derivatives) and need to install an amine, this is the route of choice.

Protocol:

  • Enolization: Treat the

    
    -aryl ester with a base (LDA or catalytic chiral base) to form the enolate.
    
  • Amination: Add a dialkyl azodicarboxylate (e.g., DBAD or DEAD). The enolate attacks the azo nitrogen.

  • Cleavage: The resulting hydrazine intermediate must be cleaved (usually via hydrogenolysis with Raney Ni or Zn/AcOH) to reveal the primary amine.

    • Note: This step often limits yield and functional group tolerance.

References

  • Maruoka, K., et al. "Efficient Asymmetric Synthesis of

    
    -Alkyl- 
    
    
    
    -Amino Acids using Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society, 2003.
    • Core Reference for Method B: Establishes the high enantioselectivity of binaphthyl-modified ammonium salts.
  • Shibasaki, M., et al. "Catalytic Asymmetric Strecker Reaction of Ketimines." Organic Letters, 2002.

    • Core Reference for Method A: Describes the Gd-catalyzed cyan
  • O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research, 2004. 
    
    • Foundational text on the Schiff base chemistry used in Method B.
  • Davies, H. M. L., et al. "Catalytic Asymmetric C–H Activation of Alkanes and Tetrahydrofuran." Nature, 2000.

    • Context for alternative C-H insertion str
  • Jacobsen, E. N., et al. "Thiourea-Catalyzed Strecker Reaction." Journal of the American Chemical Society, 2000.

    • Alternative organoc

Sources

Spectroscopic Differentiation & Performance Guide: (S)- vs. (R)-Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-phenylhexanoate is a non-proteinogenic


-disubstituted amino acid ester. Unlike standard amino acids, it possesses a quaternary 

-carbon bearing both a phenyl ring and a butyl chain. This structural rigidity makes it a critical scaffold in peptidomimetics for inducing

-helical conformations and resisting enzymatic hydrolysis.

This guide addresses the primary analytical challenge: Enantiomeric Discrimination. In achiral environments, the (S)- and (R)- enantiomers exhibit identical physicochemical profiles. Differentiation requires chiral environments (polarized light, chiral stationary phases, or chiral solvating agents).

Quick Reference: Physicochemical Baseline (Achiral)

Note: These values apply to the racemate and isolated enantiomers equally in achiral solvents.

PropertySpecification
Molecular Formula

Molecular Weight 221.30 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Achiral 1H NMR Indistinguishable (See Section 3)
Mass Spectrometry Identical fragmentation patterns (

222

)

Spectroscopic Differentiation Strategy

The following flowchart outlines the validated workflow for assigning absolute configuration and determining enantiomeric excess (


).

AnalysisWorkflow Sample Unknown Sample (Methyl 2-amino-2-phenylhexanoate) AchiralQC Achiral QC (1H NMR / LC-MS) Confirm Structure Sample->AchiralQC Decision Chiral Environment Selection AchiralQC->Decision Method_HPLC Method A: Chiral HPLC (Quantification) Decision->Method_HPLC High Precision Method_CD Method B: Circular Dichroism (Configuration Assignment) Decision->Method_CD Absolute Config Method_NMR Method C: 1H NMR + CSA (Rapid Screening) Decision->Method_NMR Quick Check Result Final Certificate of Analysis (Identity + Purity + Configuration) Method_HPLC->Result Method_CD->Result Method_NMR->Result

Figure 1: Analytical decision matrix for characterizing


-substituted amino acid esters.

Detailed Comparative Analysis

A. Nuclear Magnetic Resonance (NMR)

In


, both enantiomers show a characteristic triplet for the terminal methyl (0.88 ppm) and a singlet for the ester methyl (3.75 ppm). To differentiate them, a Chiral Solvating Agent (CSA)  is required.[1]
Protocol: CSA-Induced Shift

Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or


.
Mechanism:  The CSA forms transient diastereomeric complexes with the amine/ester groups. The steric bulk of the phenyl vs. butyl group causes differential shielding of the ester methyl protons.
Feature(S)-Enantiomer + (R)-CSA(R)-Enantiomer + (R)-CSA
Interaction Steric mismatch destabilizes shielding region.Steric match allows closer proximity to shielding aryl group of CSA.

(Ester -OMe)
Lower field shift (typically

ppm vs R).
Higher field shift (upfield).
Resolution Baseline separation of -OMe singlet into two peaks in racemic mixtures.
B. Circular Dichroism (CD) Spectroscopy

This is the definitive method for assigning absolute configuration without X-ray crystallography. The molecule contains two chromophores: the phenyl ring and the carboxylate ester.

The Sector Rule: For


-amino acids with an 

-phenyl group, the sign of the Cotton effect (CE) around 220 nm (

transition) correlates with the configuration.
  • (S)-Configuration: typically exhibits a positive (+) Cotton effect at 220-230 nm.

  • (R)-Configuration: typically exhibits a negative (-) Cotton effect at 220-230 nm.

Note: The presence of the


-butyl chain adds steric bulk but generally does not invert the sign established by the dominant phenyl-glycine chromophore interaction.
C. Chiral HPLC Performance

Separation is achieved using polysaccharide-based stationary phases.[2] The quaternary center makes these compounds difficult to resolve on older Pirkle-type columns; coated amylose/cellulose phases are superior.

Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Behavior Typically elutes second on Chiralpak AD-H (interaction with chiral groove is stronger).Typically elutes first on Chiralpak AD-H.
Selectivity (

)
N/A

(Baseline separation achievable)
Detection UV @ 254 nm (Phenyl absorption)UV @ 254 nm

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess via Chiral HPLC

Use this protocol for quantitative purity assessment.

  • Sample Prep: Dissolve 1.0 mg of Methyl 2-amino-2-phenylhexanoate in 1.0 mL of HPLC-grade Ethanol. Filter through 0.22

    
    m PTFE filter.
    
  • Instrument Setup:

    • Column: Daicel Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (95 : 5 : 0.1). Note: Diethylamine is crucial to suppress tailing of the free amine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Execution: Inject 5

    
    L. Run time approx. 20 mins.
    
  • Calculation:

    
    
    
Protocol 2: CD Spectroscopy for Configuration Assignment

Use this protocol to confirm if a batch is (R) or (S).

  • Sample Prep: Prepare a 0.2 mg/mL solution in Methanol (spectroscopic grade).

  • Blank: Run pure Methanol to establish baseline.

  • Scan Parameters:

    • Range: 190 nm to 300 nm.

    • Bandwidth: 1.0 nm.

    • Cell Path Length: 0.1 cm (quartz cuvette).

  • Interpretation:

    • Observe the peak at ~220 nm.[3]

    • Positive Maxima: Assign as (S) .

    • Negative Minima: Assign as (R) .

Biological & Synthetic Context

Why does the specific enantiomer matter?

  • Peptide Stability: The (S)-enantiomer of

    
    -methyl/phenyl amino acids is often incorporated into peptides to stabilize helical structures. The quaternary carbon restricts rotation around the 
    
    
    
    and
    
    
    angles (
    
    
    ).
  • Metabolic Resistance: The absence of an

    
    -proton renders the ester bond highly resistant to racemization and proteolysis by standard proteases, extending the half-life of peptide drugs.
    

Mechanism CSA Chiral Solvating Agent (Host) Complex_R Transient Complex [R-Host : R-Guest] Shielded Ester Methyl (Upfield Shift) CSA->Complex_R Fast Exchange Complex_S Transient Complex [R-Host : S-Guest] Deshielded Ester Methyl (Downfield Shift) CSA->Complex_S Enantiomer Methyl 2-amino-2-phenylhexanoate (Guest) Enantiomer->Complex_R Enantiomer->Complex_S

Figure 2: Mechanism of NMR discrimination using Chiral Solvating Agents.

References

  • Soloshonok, V. A., et al. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids.[4] Wiley-VCH.[4] Link

  • Kaavi, J. A., et al. (2002).

    
    -alkyl- 
    
    
    
    -amino acids by HPLC. Journal of Chromatography A, 964(1-2), 111-121. Link
  • Polavarapu, P. L. (2002). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Chirality, 14(10), 768-781. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[5] Wiley-Interscience. Link

Sources

comparative study of the conformational properties of α,α-disubstituted amino acids

Comparative Guide: Conformational Properties of -Disubstituted Amino Acids

Executive Summary: The Architecture of Restriction

In peptidomimetic drug design, the primary failure mode of linear peptides is not potency, but bioavailability and metabolic stability. The introduction of

Thorpe-Ingold effect





This guide provides a comparative analysis of the most distinct dAAs—Aib (acyclic), Ac


cDeg/Dpg

The Landscape of -Disubstitution

To effectively utilize dAAs, one must distinguish between the three primary classes based on their steric bulk and cyclization.

Class A: The Helix Promoters (Aib & Ac c)[1]
  • Aib (

    
    -aminoisobutyric acid):  The gold standard.[1] The gem-dimethyl group sterically forbids the extended (
    
    
    -sheet) region (
    
    
    ). It overwhelmingly favors helical regions (
    
    
    -helix or
    
    
    -helix).
  • Ac

    
    c (1-aminocyclopentanecarboxylic acid):  A cyclic analogue of Aib. The 5-membered ring imposes similar constraints to Aib but with slightly reduced flexibility, often yielding more rigid helices.
    
Class B: The Extended Conformers (Deg & Dpg)
  • Deg (

    
    -diethylglycine) & Dpg (
    
    
    -dipropylglycine):
    Counter-intuitively, increasing the chain length from methyl (Aib) to ethyl (Deg) flips the preference. The steric clash between the two ethyl groups and the backbone carbonyl forces the backbone into a fully extended
    
    
    conformation
    (planar), effectively breaking helices.
Class C: The Turn Inducers (Ac c)
  • Ac

    
    c (1-aminocyclopropanecarboxylic acid):  The extreme strain of the cyclopropane ring alters the hybridization geometry at the 
    
    
    , often favoring
    
    
    -turns (
    
    
    conformation) or distorted bridges rather than canonical helices.

Comparative Conformational Analysis

The following table synthesizes the thermodynamic preferences of these residues. Note the sharp divergence between Aib and Deg.

Table 1: Torsional Preferences and Structural Outcomes
ResidueSide Chain StructureDominant

Region
Primary Secondary StructureKey Application
Gly H, HUnrestrictedRandom Coil / FlexibleLinkers (Flexibility)
Ala H, CH

Broad

&


-Helix /

-Sheet
Standard Backbone
Aib CH

, CH



-Helix
/

-Helix
Helix Nucleation
Ac

c
Cyclopentane Ring

Rigid

-Helix
Stable Helix Mimetics
Ac

c
Cyclopropane Ring


-Turn
(

) / Bridge
Tight Turns
Deg C

H

, C

H


Fully Extended (

)

-Strand / Sheet Mimic

Critical Insight: Do not assume all


-disubstituted residues promote helices. The switch from Methyl (Aib) to Ethyl (Deg) inverts the structure from Helix to Sheet.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate dAA based on the desired structural outcome.

DAA_SelectionStartTarget Structural MotifHelixHelical Structure(3_10 or Alpha)Start->Helix Stabilize HelixSheetExtended / Beta-StrandStart->Sheet Mimic StrandTurnTight Turn / Reverse TurnStart->Turn Induce TurnAibSelect: Aib(High Helix Propensity)Helix->Aib Standard ApplicationAc5cSelect: Ac5c(Max Rigidity)Helix->Ac5c Max Proteolytic StabilityDegSelect: Deg / Dpg(Steric Exclusion of Helix)Sheet->Deg C5 ConformationAc3cSelect: Ac3c(Gamma-Turn Inducer)Turn->Ac3c C7 Conformation

Figure 1: Decision matrix for selecting

Experimental Validation Protocols

To confirm the conformational impact of these residues, a multi-modal approach combining CD and NMR is required.[2]

Protocol A: Circular Dichroism (CD) Screening

Objective: Rapid estimation of secondary structure content (Helix vs. Coil).

  • Sample Preparation: Dissolve peptide to 0.1–0.5 mM in TFE (Trifluoroethanol) and Water mixtures.

    • Why TFE? TFE mimics the hydrophobic environment of a receptor pocket and stabilizes incipient helices.

  • Acquisition: Scan 190–250 nm in a 1 mm quartz cuvette.

  • Analysis:

    • 
      -Helix:  Look for double minima at 208 nm and 222 nm.
      
    • 
      -Helix:  Often shows a shift in the ratio of 
      
      
      (closer to 0.4–0.5 for
      
      
      , vs 1.0 for
      
      
      -helix), though this is qualitative.
    • Extended (Deg): Weak spectrum, often lacking the characteristic helical minima.

Protocol B: NMR Temperature Coefficient Analysis

Objective: Distinguish intramolecular H-bonds (stable secondary structure) from solvent-exposed amides.

  • Solvent: Dissolve peptide in DMSO-

    
     (approx 2-5 mM).
    
  • Variable Temperature (VT) Experiment: Acquire 1H NMR spectra at 5 K intervals from 298 K to 348 K.

  • Calculation: Plot chemical shift (

    
    ) vs. Temperature (T). Calculate slope (
    
    
    ).
    • Slope > -3 ppb/K: Solvent-shielded NH (involved in intramolecular H-bond, e.g.,

      
       or 
      
      
      ).
    • Slope < -5 ppb/K: Solvent-exposed NH (random coil or flexible).

  • Interpretation: Aib-rich peptides typically show very low coefficients (< 2 ppb/K) for residues involved in the helical core.

Workflow for Conformational Determination

The following diagram outlines the logical flow for experimentally verifying the structure of a peptide containing dAAs.

WorkflowDesign1. Design & Synthesis(Incorporate Aib/Ac5c/Deg)CD2. CD Spectroscopy(TFE Titration)Design->CDNMR_Assign3. NMR Assignment(TOCSY/ROESY)CD->NMR_Assign Helical Sig. DetectedNMR_VT4. VT-NMR(H-Bond Mapping)NMR_Assign->NMR_VTDecisionStructure Confirmed?NMR_VT->DecisionXRay5. X-Ray Crystallography(Definitive Phi/Psi)Decision->Design Unstable/Wrong FoldDecision->XRay Solid State Req.

Figure 2: Integrated experimental workflow for validating peptidomimetic conformations.

Applications in Drug Design[5][6][7]

  • Proteolytic Stability: The quaternary carbon at the

    
    -position prevents the formation of the transition state required for amide hydrolysis by proteases. Aib/Ac
    
    
    c residues render peptides nearly essentially orally active or significantly longer-lived in plasma.
  • BBB Permeability: The high lipophilicity of the alkyl side chains, combined with the removal of the H-bond donor capacity of the

    
    -proton (though the NH remains), often improves passive transport across the Blood-Brain Barrier.
    
  • Receptor Selectivity: By locking a peptide into a specific helix (using Aib) or an extended sheet (using Deg), researchers can discriminate between receptor subtypes that recognize different bioactive conformations of the same endogenous ligand (e.g., Opioid receptors).

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the disubstitution of the C-alpha atom.[3][4] Biopolymers.[2][5][6][7][8]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[9][10]

  • Tanaka, M., et al. (2001). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.

  • Marshall, G. R. (1993). A hierarchical approach to peptidomimetic design. Tetrahedron.

  • Clayden, J., et al. (2009). The conformational preference of the Aib residue in non-helical environments. Journal of the American Chemical Society.

Safety Operating Guide

Methyl 2-amino-2-phenylhexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal Procedures for Methyl 2-amino-2-phenylhexanoate

Part 1: Executive Summary & Immediate Directive

Methyl 2-amino-2-phenylhexanoate (CAS: 360074-85-7 for S-isomer) is a specialized alpha-amino acid ester used primarily as a pharmaceutical intermediate or chiral building block. While not currently listed as a DEA Schedule I controlled substance (unlike its structural ketone analogs, the cathinones), it is a bioactive research chemical that requires strict chain-of-custody and disposal via high-temperature incineration .

Core Directive: Do NOT dispose of this compound down the drain or via standard trash. It must be segregated as Hazardous Chemical Waste (Organic/Basic) .

Part 2: Chemical Profile & Hazard Assessment

To ensure safety, we must understand the physicochemical properties driving the disposal logic.

Physicochemical Properties
PropertyData / EstimateOperational Implication
Chemical Structure Alpha,alpha-disubstituted amino esterSusceptible to hydrolysis; basic nitrogen center.
Physical State Liquid or low-melting solidLikely requires secondary containment for liquids.
Basicity Basic (Amine group)Incompatible with strong acids (exothermic reaction).
Reactivity Air/Moisture SensitiveKeep containers tightly sealed to prevent degradation.[1]
Flash Point Est. >60°C (Combustible)Treat as Ignitable Waste (D001) for safety margins.
Hazard Identification (GHS Classifications)

Based on Structure-Activity Relationships (SAR) of analogous amino esters (e.g., Methyl 2-amino-2-methylpropanoate).

  • Danger: Causes severe skin burns and eye damage (H314).[2] Treat as Corrosive.

  • Warning: Harmful if swallowed (H302).[2]

  • Warning: Combustible Liquid (H227).[2]

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating System : each step includes a verification check to prevent downstream errors.

Step 1: Evaluation & Segregation

Objective: Prevent cross-reactivity in the waste stream.

  • Action: Segregate Methyl 2-amino-2-phenylhexanoate into the Non-Halogenated Organic waste stream.

  • Critical Constraint: Because of the free amine, this compound is BASIC .

    • Prohibited: Do NOT mix with Oxidizing Acids (Nitric, Perchloric) or Strong Acids (Sulfuric, Hydrochloric) in the primary waste container. This generates heat and potentially toxic vapors.[3]

  • Validation: Check the pH of the receiving waste container. It should be neutral or basic (pH ≥ 7).

Step 2: Container Selection & Packaging

Objective: Containment integrity.

  • Action: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.

  • Cap: Use a vented cap if the waste mixture contains other volatiles, otherwise a standard screw cap with a Teflon liner.

  • Validation: Invert the closed container (if safe) or visually inspect the seal to ensure no leakage.

Step 3: Labeling (RCRA Compliance)

Objective: Regulatory traceability.

  • Action: Affix a hazardous waste label with the following details:

    • Chemical Name: Methyl 2-amino-2-phenylhexanoate (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive (Basic), [x] Ignitable.

  • Validation: Ensure the label is legible and resistant to solvent smudging.

Step 4: Final Disposal Method

Objective: Complete destruction of the bioactive moiety.

  • Method: Fuel Blending / Incineration .

  • Reasoning: Hydrolysis (adding water/base) would yield the free amino acid and methanol. While this deactivates the ester, it creates a mixed waste stream (flammable methanol + organic solid). Incineration destroys the carbon skeleton entirely, preventing any potential environmental accumulation or diversion.

Part 4: Operational Decision Matrix

The following diagram illustrates the logical workflow for assessing and disposing of the compound.

DisposalWorkflow Start Start: Waste Identification CheckState Is the Chemical Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Solution In Solution CheckState->Solution Segregation Segregate: Organic Bases (Do NOT mix with Acids) Pure->Segregation CheckSolvent Identify Solvent Compatibility Solution->CheckSolvent CheckSolvent->Segregation Compatible Container Packaging: HDPE/Glass with Teflon Liner Segregation->Container Labeling Labeling: 'Methyl 2-amino-2-phenylhexanoate' + Hazard: Corrosive/Toxic Container->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of Methyl 2-amino-2-phenylhexanoate waste.

Part 5: Regulatory & Compliance Data

Ensure your facility's waste manifest aligns with these codes.

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD001 (Ignitable - if in flammable solvent)D002 (Corrosive - if pH > 12.5)
DOT (Transport) Corrosive Liquid, Basic, OrganicUN 3267 (Likely classification for shipping)
DEA Status Not Listed Note: Not a Schedule I/II substance, but treat as a "Research Chemical" with diversion controls.
SARA Title III Section 311/312Acute Health Hazard, Fire Hazard.

Part 6: Emergency Procedures

  • Spill (Liquid):

    • Evacuate the immediate area.

    • Don PPE: Nitrile gloves, safety goggles, lab coat.

    • Absorb with inert material (vermiculite or sand). Do not use sawdust (fire risk).

    • Collect into a sealed waste container and label as "Debris from Spill of [Chemical Name]."

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and water for 15 minutes. The amine nature requires thorough rinsing to prevent chemical burns.

    • Eyes: Flush immediately with water for 15 minutes. Seek medical attention.

References

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]

  • U.S. EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Safe Handling & Logistics for Methyl 2-amino-2-phenylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 360074-85-7 | Class:


-Disubstituted Amino Acid Ester
Part 1: Executive Safety Assessment

Status: Research Chemical (Limited Toxicity Data). Core Directive: Universal Precautions Required.

As a Senior Application Scientist, I must emphasize that Methyl 2-amino-2-phenylhexanoate is a specialized intermediate with an incomplete toxicological profile. While specific LD50 data is often absent for such niche synthons, we apply Read-Across Toxicology based on its functional groups:

  • Primary Amine (

    
    ):  High potential for chemical burns, severe eye irritation, and respiratory sensitization.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis, potentially releasing Methanol  (neurotoxic) and the parent amino acid upon contact with mucosal moisture.
    

Operational Rule: Treat this compound as a Sensitizing Irritant and a potential Systemic Toxin until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

Effective safety is not just about gear; it is about the Permeation Breakthrough Time (BT) relative to your procedure duration.

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. Amine vapors and fine powders track around open frames. Goggles provide a seal against lachrymatory dusts.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)Causality: Amines can permeate thin latex rapidly. Double gloving creates a sacrificial outer layer. Protocol: Change outer gloves immediately upon splash contact.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Do not rely on masks. The compound's vapor pressure is likely low, but dust generation during weighing is the highest risk vector.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Protects forearms during reach-in operations. Tyvek is preferred if handling >5g quantities to prevent cuff contamination.
Visualization: The Safety Layering Protocol

The following diagram illustrates the "Defense in Depth" strategy required for handling this compound.

SafetyLayers Hazard Methyl 2-amino-2-phenylhexanoate (Source Hazard) Engineering Level 1: Engineering Control (Fume Hood / Glove Box) Hazard->Engineering Containment Admin Level 2: Admin Control (SOPs / Restricted Access) Engineering->Admin Residual Risk PPE Level 3: PPE (Goggles / Nitrile / Lab Coat) Admin->PPE Exposure Barrier Researcher Researcher Safety (Protected State) PPE->Researcher Final Defense

Figure 1: Hierarchy of Controls. Note that PPE is the final, not primary, defense layer against amine exposure.

Part 3: Operational Handling Protocol

Objective: Transfer and solvate the compound without generating dust or allowing atmospheric hydrolysis.

1. Pre-Operational Checks
  • Atmosphere: Verify the container is sealed. Amino esters are often hygroscopic. If the solid appears "clumpy" or "wet," hydrolysis may have initiated.

  • Quenching Agent: Have a beaker of dilute acetic acid (5%) or citric acid ready. This neutralizes spills immediately by converting the volatile free base amine into a non-volatile salt.

2. The "Inert Transfer" Method (Step-by-Step)

This protocol minimizes static charge (which disperses powder) and moisture contact.

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation (which drives hydrolysis).

  • Anti-Static Measure: Place the receiving vessel (flask) on an anti-static mat or wipe the exterior with a damp paper towel to discharge static.

  • Weighing:

    • Do not weigh on an open bench.

    • Use a tared transfer vial inside the fume hood.

    • Transfer the solid into the vial, cap it, and then move to the balance.

  • Solvation:

    • Add the solvent (e.g., DCM, Methanol, THF) to the solid immediately after transfer.

    • Reasoning: Solvating the compound "locks" the dust hazard into a liquid phase, significantly reducing inhalation risk.

Part 4: Waste Management & Disposal Logistics

Improper disposal of amines is a leading cause of laboratory "drain odors" and regulatory fines.

Disposal Classification Table
Waste StreamComponentsDisposal Action
Stream A: Organic Amine Compound + Solvents (DCM, EtOAc)DO NOT mix with acid waste (exothermic reaction risk). Label as "Basic Organic Waste."
Stream B: Aqueous Aqueous washes / Quenched spillsAdjust pH to 6–8 before disposal if local regulations permit, or segregate as "Aqueous Basic Waste."
Stream C: Solids Contaminated gloves, weigh boatsDouble-bag in hazardous waste bags (polyethylene). Label as "Contaminated Debris - Toxic."
Visualization: Waste Segregation Logic

DisposalLogic Waste Chemical Waste (Methyl 2-amino-2-phenylhexanoate) Decision Is it mixed with Acids/Oxidizers? Waste->Decision Segregate STOP: Segregate Immediately (Risk of Heat/Fumes) Decision->Segregate Yes SolventType Solvent Type? Decision->SolventType No Halogenated Halogenated Waste (e.g., DCM mix) SolventType->Halogenated NonHalogenated Non-Halogenated Waste (e.g., MeOH mix) SolventType->NonHalogenated Incineration High Temp Incineration (Final Disposal) Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Decision logic for segregating amine waste streams to prevent incompatible chemical reactions in waste drums.

Part 5: Emergency Response (Self-Validating Protocols)
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[1]

    • Validation: If the skin feels "soapy" or "slippery" after washing, the amine is still present (saponification of skin oils). Continue washing until friction returns to normal.

  • Spill Cleanup:

    • Do not wipe dry powder.

    • Protocol: Cover spill with a sand/soda ash mixture or a commercial solvent absorbent.

    • Neutralization:[2] Mist the area lightly with dilute acetic acid (vinegar) to protonate the amine (reducing volatility) before wiping.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13606626 (Methyl 2-amino-2-phenylhexanoate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.